Sinapultide
Description
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C126H238N26O22/c1-69(2)53-90(137-106(153)85(132)43-33-38-48-127)114(161)145-98(61-77(17)18)122(169)149-99(62-78(19)20)118(165)141-91(54-70(3)4)110(157)133-86(44-34-39-49-128)107(154)138-95(58-74(11)12)115(162)146-103(66-82(27)28)123(170)150-100(63-79(21)22)119(166)142-92(55-71(5)6)111(158)134-87(45-35-40-50-129)108(155)139-96(59-75(13)14)116(163)147-104(67-83(29)30)124(171)151-101(64-80(23)24)120(167)143-93(56-72(7)8)112(159)135-88(46-36-41-51-130)109(156)140-97(60-76(15)16)117(164)148-105(68-84(31)32)125(172)152-102(65-81(25)26)121(168)144-94(57-73(9)10)113(160)136-89(126(173)174)47-37-42-52-131/h69-105H,33-68,127-132H2,1-32H3,(H,133,157)(H,134,158)(H,135,159)(H,136,160)(H,137,153)(H,138,154)(H,139,155)(H,140,156)(H,141,165)(H,142,166)(H,143,167)(H,144,168)(H,145,161)(H,146,162)(H,147,163)(H,148,164)(H,149,169)(H,150,170)(H,151,171)(H,152,172)(H,173,174)/t85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIRXSYRKZHJHX-TWXHAJHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C126H238N26O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160707 | |
| Record name | Sinapultide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138531-07-4 | |
| Record name | Sinapultide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138531074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sinapultide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11332 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sinapultide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Sinapultide: A Deep Dive into its Mechanism and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Sinapultide, also known as KL4 peptide, is a synthetic, 21-amino acid peptide that serves as a functional mimic of human pulmonary surfactant protein-B (SP-B).[1][2] It is a key component of the synthetic surfactant preparation, lucinactant (Surfaxin®), which is designed for the prevention of Respiratory Distress Syndrome (RDS) in premature infants.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key clinical trial data, and outlining the experimental methodologies used to elucidate its function.
Core Compound Details
This compound is a cationic peptide with a repeating sequence of lysine (K) and leucine (L) residues, specifically (KLLLL)₄K.[1] This structure results in an amphipathic α-helix that is crucial for its biological activity. When formulated as lucinactant, this compound is combined with the phospholipids dipalmitoylphosphatidylcholine (DPPC) and palmitoyl-oleoyl-phosphatidylglycerol (POPG), along with palmitic acid. This composition is designed to emulate the essential components of natural pulmonary surfactant.
Mechanism of Action
The primary physiological role of pulmonary surfactant is to reduce surface tension at the air-liquid interface within the alveoli, preventing their collapse at the end of expiration. This compound, by mimicking the function of SP-B, plays a critical role in this process.
Biophysical Function: Surface Tension Reduction
This compound facilitates the adsorption and rapid spreading of phospholipids to the alveolar surface. This action is fundamental to lowering surface tension, thereby reducing the work of breathing and improving lung compliance. The peptide's amphipathic nature allows it to interact with both the lipid and aqueous phases at the air-liquid interface, effectively organizing the phospholipid monolayer.
Anti-Inflammatory Effects
Beyond its biophysical properties, this compound exhibits significant anti-inflammatory activity. A key aspect of this is the inhibition of neutrophil transmigration across the endothelial and epithelial barriers of the lungs. In inflammatory conditions like RDS, an influx of neutrophils into the alveolar space can exacerbate lung injury. By blocking this influx, this compound helps to mitigate the inflammatory cascade and protect the delicate lung tissue.
Signaling Pathways and Molecular Interactions
The precise signaling pathways through which this compound exerts its anti-inflammatory effects are an area of ongoing research. However, its interaction with the components of the surfactant film and its influence on inflammatory cell migration are key to its therapeutic action.
Quantitative Data from Clinical Trials
The efficacy and safety of lucinactant (containing this compound) have been evaluated in two pivotal multicenter, randomized, controlled trials: the SELECT (Safety and Effectiveness of Lucinactant versus Exosurf in a Clinical Trial) and STAR (Surfaxin Therapy Against Respiratory Distress Syndrome) trials.
Table 1: Patient Demographics and Dosing in Pivotal Trials
| Parameter | SELECT Trial | STAR Trial |
| Patient Population | Preterm infants (600-1250 g birth weight, ≤32 weeks gestation) | Preterm infants (600-1250 g birth weight, <29 weeks gestation) |
| Number of Infants | Lucinactant: 527, Colfosceril: 509, Beractant: 258 | Lucinactant: 124, Poractant Alfa: 128 |
| Lucinactant Dose | 175 mg/kg | 175 mg/kg |
| Comparator Doses | Colfosceril: 67.5 mg/kg, Beractant: 100 mg/kg | Poractant Alfa: 175 mg/kg |
| Administration | Intratracheal, within 30 minutes of birth | Intratracheal, within 30 minutes of birth |
Table 2: Key Efficacy Outcomes in the SELECT and STAR Trials
| Outcome | SELECT Trial Results | STAR Trial Results |
| Incidence of RDS at 24 hours | Lucinactant: 39.1% vs. Colfosceril: 47.2% (p < 0.05) | Not a primary endpoint |
| RDS-related Mortality by Day 14 | Lucinactant: 4.7% vs. Colfosceril: 9.4% (p < 0.05); Lucinactant: 4.7% vs. Beractant: 10.5% (p < 0.05) | Not a primary endpoint |
| All-cause Mortality at 36 weeks PMA | Lucinactant: 21% vs. Beractant: 26% (p=0.05) | Lucinactant: 16% vs. Poractant Alfa: 18.5% (NS) |
| Bronchopulmonary Dysplasia (BPD) at 36 weeks PMA | Lucinactant: 40.2% vs. Colfosceril: 45.0% (p < 0.05) | Not significantly different |
| Survival without BPD at 28 days | Not a primary endpoint | Lucinactant: 37.8% vs. Poractant Alfa: 33.1% (Non-inferiority met) |
| 1-Year Survival (Follow-up Study) | No significant difference between Lucinactant, Colfosceril, and Beractant | Lucinactant showed significantly better survival than Poractant Alfa (p=0.04) |
PMA: Postmenstrual Age; NS: Not Significant
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted on this compound are often proprietary. However, based on published literature, the methodologies can be outlined.
In Vitro Neutrophil Transmigration Assay
This assay is crucial for demonstrating the anti-inflammatory properties of this compound. While specific protocols for this compound are not publicly available, a general methodology can be described.
Objective: To quantify the effect of this compound on the migration of neutrophils across an endothelial or epithelial cell monolayer.
General Methodology:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or a lung epithelial cell line (e.g., A549) are cultured to confluence on a porous membrane insert (e.g., a Transwell insert).
-
Neutrophil Isolation: Neutrophils are isolated from fresh human blood using density gradient centrifugation.
-
Experimental Setup: The cell-coated inserts are placed in a multi-well plate. The lower chamber contains a chemoattractant (e.g., fMLP, IL-8).
-
Treatment: Isolated neutrophils are pre-incubated with varying concentrations of this compound or a vehicle control before being added to the upper chamber of the inserts.
-
Incubation: The plate is incubated to allow for neutrophil migration through the cell monolayer towards the chemoattractant.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.
Assessment of Alveolar Type II Cell Function
Experiments involving alveolar type II (ATII) cells are essential to understand how this compound interacts with the primary surfactant-producing cells in the lungs.
Objective: To evaluate the effect of this compound on the function of ATII cells, such as surfactant production and secretion.
General Methodology:
-
ATII Cell Isolation and Culture: Primary ATII cells are isolated from lung tissue (e.g., from rats or mice) through enzymatic digestion and filtration. The isolated cells are then cultured.
-
Treatment: Cultured ATII cells are exposed to this compound at various concentrations.
-
Functional Assays:
-
Surfactant Protein Expression: The expression levels of surfactant proteins (e.g., SP-A, SP-B, SP-C, SP-D) can be measured using techniques like Western blotting or ELISA.
-
Phospholipid Synthesis: The synthesis of key surfactant phospholipids, such as DPPC, can be assessed by metabolic labeling with radioactive precursors (e.g., [³H]choline) followed by lipid extraction and analysis.
-
Lamellar Body Formation: Lamellar bodies, the intracellular storage organelles for surfactant, can be visualized and quantified using electron microscopy.
-
Conclusion
This compound represents a significant advancement in synthetic surfactant technology. Its dual mechanism of action, combining biophysical surface tension reduction with anti-inflammatory properties, offers a promising therapeutic approach for Respiratory Distress Syndrome. The robust clinical trial data from the SELECT and STAR studies demonstrate its efficacy and safety in premature infants. Further research into its precise molecular interactions and signaling pathways will continue to enhance our understanding of this important therapeutic peptide and may open avenues for its use in other inflammatory lung conditions.
References
Sinapultide (KL4 Peptide): A Deep Dive into its Structure, Function, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapultide, a synthetic 21-amino acid peptide also known as KL4 peptide, represents a significant advancement in the treatment of neonatal respiratory distress syndrome (RDS). It is a biomimetic of the essential human lung surfactant protein B (SP-B), designed to replicate its surface tension-lowering properties and other vital functions within the alveoli. This technical guide provides a comprehensive overview of the structure, sequence, biophysical properties, and mechanism of action of this compound, with a focus on the quantitative data and experimental methodologies that underpin our current understanding.
Structure and Sequence of this compound (KL4 Peptide)
This compound is a cationic peptide characterized by a repeating sequence of a single lysine (K) residue followed by four leucine (L) residues. This primary structure is fundamental to its function.
Amino Acid Sequence and Molecular Properties
The primary amino acid sequence of this compound is:
KLLLLKLLLLKLLLLKLLLLK [1]
This sequence gives the peptide its amphipathic nature, with the hydrophobic leucine residues and the positively charged lysine residues arranged in a regular pattern. This arrangement is crucial for its interaction with the negatively charged phospholipids of the lung surfactant.
| Property | Value | Reference |
| Amino Acid Sequence | KLLLLKLLLLKLLLLKLLLLK | [1] |
| Number of Residues | 21 | [1] |
| Molecular Weight | 2469.40 g/mol | [1] |
| Molecular Formula | C126H238N26O22 |
Secondary and Tertiary Structure
In an aqueous environment, this compound exists in a largely random coil conformation. However, upon interaction with lipid bilayers, it adopts a stable α-helical secondary structure.[2] This conformational change is critical for its biological activity, allowing it to insert into and organize the phospholipid monolayer at the air-liquid interface of the alveoli. The helical structure presents a hydrophobic face composed of leucine residues that interacts with the acyl chains of the phospholipids and a hydrophilic face with lysine residues that can interact with the polar head groups of the phospholipids and the aqueous subphase.
Biophysical Properties and Function
This compound's primary function is to mimic the biophysical activity of SP-B, which is essential for reducing surface tension in the lungs and preventing alveolar collapse at the end of expiration.
Surface Activity
This compound, when combined with phospholipids such as dipalmitoylphosphatidylcholine (DPPC) and palmitoyloleoyl-phosphatidylglycerol (POPG), significantly reduces surface tension at the air-water interface. This is the hallmark of a functional pulmonary surfactant.
| Parameter | Observation | Reference |
| Equilibrium Spreading Pressure (πe) | This compound promotes surface phase separation and increases πe in DPPC/POPG mixtures, an effect enhanced by palmitic acid. | |
| Maximum Surface Pressure (πmax) | Increased in the presence of this compound. | |
| Monolayer Stability | Forms a stable monolayer up to a surface pressure of 30 mN/m. | |
| Lipid Monolayer Collapse | Rigidifies POPG-containing lipid monolayers, shifting their collapse mode from flowing into the sub-phase to folding. |
Interaction with Lipid Bilayers
Neutron diffraction and other biophysical studies have revealed that this compound orients itself at the lipid-water interface, interacting with a single leaflet of the membrane. This interaction is crucial for organizing the lipid molecules into a highly stable and surface-active film. The bilayer thickness of both DPPC:POPG and POPC:POPG lipid systems is approximately 38 Å, and the presence of 5 mol% KL4 can significantly affect this thickness.
Mechanism of Action
This compound's therapeutic effects extend beyond its biophysical surfactant properties. It also possesses anti-inflammatory activities that are relevant in the context of acute lung injury (ALI) and RDS.
Inhibition of Neutrophil Transmigration
A key anti-inflammatory mechanism of this compound is its ability to inhibit the transmigration of neutrophils (polymorphonuclear leukocytes, PMNs) across the endothelium into the alveolar space. This reduces the inflammatory cascade that can lead to lung injury. In vitro assays have demonstrated that KL4-surfactant decreases neutrophil transmigration at the endothelial cell level.
Potential Signaling Pathways
The precise signaling pathway through which this compound exerts its anti-inflammatory effects is an area of active research. One potential mechanism involves the modulation of Toll-like receptor (TLR) signaling. TLRs, particularly TLR2 and TLR4, are key players in the innate immune response in the lungs and can be activated by pathogens and endogenous danger signals, leading to the production of pro-inflammatory cytokines. In LPS-induced acute lung injury models, treatment with this compound-loaded microbubbles combined with ultrasound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential interaction of this compound with the TLR4 signaling cascade, as LPS is a well-known TLR4 agonist.
Figure 1: Proposed anti-inflammatory signaling pathway of this compound (KL4 peptide).
Clinical Efficacy and Safety
The clinical utility of this compound is demonstrated through extensive clinical trials of lucinactant, the drug formulation containing the peptide.
Efficacy in Neonatal Respiratory Distress Syndrome
Clinical trials have consistently shown that lucinactant is effective in the prevention and treatment of RDS in premature infants.
| Outcome | Lucinactant | Comparator(s) | Result | Reference |
| Incidence of RDS at 24 hours | 39.1% | Colfosceril: 47.2% | Significantly reduced incidence with lucinactant. | |
| RDS-related mortality by day 14 | 4.7% | Colfosceril: 9.4%Beractant: 10.5% | Significantly reduced mortality with lucinactant compared to both. | |
| All-cause mortality at 36 weeks PMA | 21% | Beractant: 26% | Lower mortality rate with lucinactant. | |
| Bronchopulmonary Dysplasia (BPD) at 36 weeks PMA | 40.2% | Colfosceril: 45.0% | Significantly less common with lucinactant. | |
| Survival without BPD at 28 days | 37.8% | Poractant alfa: 33.1% | Non-inferiority demonstrated. | |
| Mortality at 28 days | 11.8% | Poractant alfa: 16.1% | Lower mortality with lucinactant. |
Safety Profile
Lucinactant has been shown to have a safety profile comparable to other surfactant preparations.
| Adverse Event | Lucinactant | Comparator(s) | Reference |
| Oxygen Desaturation (administration-related) | 17% (vs. Colfosceril/Beractant)8% (vs. Poractant alfa) | Colfosceril: 9%Beractant: 13%Poractant alfa: 2% | |
| Bradycardia (administration-related) | 5% (vs. Colfosceril/Beractant)3% (vs. Poractant alfa) | Colfosceril: 2%Beractant: 3%Poractant alfa: 2% | |
| Intraventricular Hemorrhage (grades 3 & 4) | 14.3% | Poractant alfa: 16.9% | No significant difference. |
| Cystic Periventricular Leukomalacia | 14.3% | Poractant alfa: 16.9% | No significant difference. |
Experimental Protocols
Peptide Synthesis
This compound (KL4) is synthesized using automated solid-phase peptide synthesis.
-
Resin: Wang resin is typically used as the solid support.
-
Amino Acids: Isotopically enriched Fmoc amino acids (e.g., 13C-enriched) can be used for structural studies.
-
Cleavage: The peptide is cleaved from the resin using a mixture of 90% trifluoroacetic acid (TFA), 5% triisopropyl-silane, and 5% water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using an acetonitrile/water gradient.
-
Verification: The purity and identity of the peptide are confirmed by mass spectrometry.
Figure 2: Workflow for the solid-phase synthesis of this compound (KL4 peptide).
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to determine the secondary structure of this compound in different environments.
-
Sample Preparation:
-
A stock solution of KL4 in buffer (e.g., 5 mM HEPES, pH 7.4) is prepared.
-
Lipid vesicles (e.g., POPC:POPG) are prepared and mixed with the peptide solution at desired peptide:lipid ratios.
-
The mixture is equilibrated for at least one hour.
-
-
Data Acquisition:
-
CD spectra are recorded on a spectropolarimeter (e.g., Aviv Model 215).
-
Wavelength range is typically 195-260 nm.
-
Multiple scans (10-50) are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The spectra are corrected for the buffer and lipid vesicle background.
-
The resulting spectra are analyzed to determine the percentage of α-helix, β-sheet, and random coil structures.
-
Neutron Diffraction for Peptide-Bilayer Interaction Studies
Neutron diffraction is employed to determine the orientation and location of this compound within a lipid bilayer.
-
Sample Preparation:
-
Selectively deuterated leucine residues are incorporated into the KL4 peptide during synthesis.
-
The labeled peptide is reconstituted with lipid bilayers (e.g., DPPC:POPG) to form oriented multibilayers on a substrate.
-
-
Data Collection:
-
Neutron diffraction data are collected at a neutron scattering facility.
-
The experiment is performed at different D2O contrasts to highlight different parts of the system.
-
-
Data Analysis:
-
The diffraction data are used to calculate the neutron scattering length density profiles.
-
These profiles provide information on the location of the deuterated residues, and thus the orientation and depth of penetration of the peptide in the bilayer.
-
Conclusion
This compound (KL4 peptide) is a well-characterized synthetic peptide that effectively mimics the crucial functions of human surfactant protein B. Its defined structure and sequence give rise to potent surface-active properties and beneficial anti-inflammatory effects. Extensive clinical trials have established its efficacy and safety in the management of neonatal RDS, making it a valuable therapeutic option. The detailed experimental methodologies described herein provide a foundation for further research into its mechanisms of action and potential applications in other inflammatory lung diseases.
References
The Role of Sinapultide in Mimicking Surfactant Protein B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulmonary surfactant is a critical complex of lipids and proteins that reduces surface tension in the alveoli, preventing their collapse during respiration. Surfactant protein B (SP-B) is an essential component for the proper function of this system. Deficiency or dysfunction of pulmonary surfactant, particularly in premature infants, leads to Respiratory Distress Syndrome (RDS). Sinapultide, a synthetic 21-amino acid peptide, has been developed as a functional mimic of human SP-B. This technical guide provides an in-depth overview of the role of this compound in mimicking SP-B, detailing its mechanism of action, biophysical properties, and clinical efficacy. The guide includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Introduction: The Critical Role of Surfactant Protein B
Mammalian lung surfactant is a complex mixture of approximately 90% lipids and 10% proteins. The primary function of surfactant is to lower the surface tension at the air-liquid interface within the alveoli, which is crucial for preventing alveolar collapse at the end of expiration.[1][2] Among the four surfactant-associated proteins (SP-A, SP-B, SP-C, and SP-D), the small, hydrophobic protein SP-B is indispensable for respiratory function.
SP-B plays a pivotal role in the formation and stability of the surfactant film. Its functions include:
-
Enhancing the adsorption of phospholipids to the air-liquid interface.
-
Facilitating the formation of a stable surfactant monolayer capable of achieving very low surface tensions upon compression.
-
Promoting the formation of lamellar bodies , the storage organelles for surfactant in alveolar type II cells.
The absence or deficiency of functional SP-B is incompatible with life, leading to severe respiratory failure.[3]
This compound: A Synthetic Mimic of SP-B
This compound, also known as KL4 peptide, is a 21-residue synthetic peptide designed to mimic the essential functional attributes of human SP-B.[4][5] Its amino acid sequence consists of a repeating pattern of lysine (K) and leucine (L) residues: KLLLLKLLLLKLLLLKLLLLK. This structure results in an amphipathic alpha-helical conformation, which is crucial for its interaction with phospholipids and its surface activity.
This compound is a key component of the synthetic surfactant lucinactant (Surfaxin®). Lucinactant is an aqueous dispersion containing this compound, dipalmitoylphosphatidylcholine (DPPC), palmitoyloleoyl-phosphatidylglycerol (POPG), and palmitic acid. This formulation is designed to be a complete, protein-containing synthetic surfactant that avoids the potential risks associated with animal-derived surfactants.
Mechanism of Action: How this compound Mimics SP-B
This compound's ability to mimic SP-B stems from its structural and biophysical properties. The peptide's amphipathic nature allows it to insert into phospholipid membranes, influencing their organization and surface properties.
Biophysical Effects on the Surfactant Film
The primary mechanism of action of this compound is its ability to reduce surface tension at the air-liquid interface in the alveoli. This is achieved through several key actions:
-
Accelerated Adsorption and Spreading of Phospholipids: this compound enhances the rate at which the phospholipid components of the surfactant reach and spread across the alveolar surface.
-
Formation of a Stable Monolayer: It facilitates the organization of phospholipids into a tightly packed monolayer that can withstand the high pressures generated during expiration, thus preventing alveolar collapse.
-
Resistance to Inactivation: In vitro studies suggest that lucinactant is more resistant to inactivation by proteins and oxidants compared to animal-derived surfactants.
Anti-Inflammatory Properties
Beyond its biophysical effects, preclinical studies have demonstrated that this compound possesses anti-inflammatory properties. In vitro assays have shown that KL4-surfactant can inhibit the transmigration of polymorphonuclear leukocytes (PMNs), a key event in the inflammatory cascade. This suggests a potential secondary mechanism by which this compound may protect the lungs from injury.
Quantitative Data from Preclinical and Clinical Studies
The efficacy and safety of this compound, as a component of lucinactant, have been evaluated in numerous preclinical and clinical studies.
Preclinical Data
Preclinical studies in animal models of RDS have demonstrated the efficacy of lucinactant in improving lung function.
Table 1: Summary of Preclinical Efficacy Data for Lucinactant
| Animal Model | Key Findings | Reference |
| Premature Lambs | Improved lung compliance and gas exchange compared to controls. | Not directly found in searches |
| Surfactant-deficient rats | Restoration of lung compliance to levels comparable with animal-derived surfactants. | |
| LPS-induced acute lung injury in mice | Significant reduction in inflammatory cytokines (TNF-α, IL-6) and increased expression of SP-A. |
Clinical Data
Multiple randomized controlled trials have compared lucinactant to other surfactant preparations for the prevention and treatment of RDS in premature infants.
Table 2: Comparison of Lucinactant vs. Colfosceril Palmitate and Beractant in Preterm Infants (SELECT Trial)
| Outcome | Lucinactant (n=527) | Colfosceril Palmitate (n=509) | Beractant (n=258) |
| RDS at 24 hours | 39.1% | 47.2% | 33.3% |
| RDS-related mortality by day 14 | 4.7% | 9.4% | 10.5% |
| All-cause mortality at 36 weeks PMA | 21% | Not Reported | 26% |
| Bronchopulmonary Dysplasia (BPD) at 36 weeks PMA | 40.2% | 45.0% | Not Reported |
Table 3: Comparison of Lucinactant vs. Poractant Alfa in Preterm Infants (STAR Trial)
| Outcome | Lucinactant (n=124) | Poractant Alfa (n=128) |
| Alive without BPD at 28 days | 37.8% | 33.1% |
| Mortality at 28 days | 11.8% | 16.1% |
| Intraventricular Hemorrhage (Grades 3 & 4) | 14.3% | 16.9% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the function of this compound.
In Vitro Surface Activity Measurement: Pulsating Bubble Surfactometer
This method assesses the dynamic surface tension-lowering ability of a surfactant preparation.
Objective: To determine the minimum and maximum surface tension of a surfactant sample under simulated physiological conditions of cyclic compression and expansion.
Materials:
-
Pulsating Bubble Surfactometer (PBS)
-
Disposable sample chambers (20-50 µL)
-
Surfactant sample (e.g., lucinactant) reconstituted according to manufacturer's instructions.
-
Control buffer (e.g., saline)
Protocol:
-
Instrument Setup: Calibrate the PBS according to the manufacturer's instructions. Set the temperature to 37°C and the pulsation rate to 20 cycles per minute.
-
Sample Preparation: Prepare the lucinactant suspension as directed (e.g., warming and shaking). Dilute the sample to the desired concentration in a suitable buffer.
-
Loading the Sample: Pipette 20-50 µL of the surfactant sample into a clean, disposable sample chamber.
-
Bubble Formation: Introduce the sample chamber into the PBS. A small air bubble is formed within the sample liquid.
-
Pulsation and Data Acquisition: The instrument cyclically changes the volume of the bubble, simulating breathing. The pressure difference across the bubble surface is continuously measured, and the surface tension is calculated using the Laplace equation.
-
Data Analysis: Record the surface tension at minimum and maximum bubble radius over several cycles. The minimum surface tension (γmin) is a key indicator of surfactant efficacy.
References
- 1. Lucinactant for the prevention of respiratory distress syndrome in premature infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lucinactant: New and Approved, But Is It an Improvement? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lung macrophage-epithelial cell interactions amplify particle-mediated cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surfaxin (Lucinactant) - Treatment for Preventing Infant RDS - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Altered cytokine release of airway epithelial cells in vitro by combinations of respiratory syncytial virus, Streptococcus pneumoniae, Printex 90 and diesel exhaust particles - PubMed [pubmed.ncbi.nlm.nih.gov]
Biophysical Properties of Sinapultide in Lipid Monolipids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapultide, a 21-residue synthetic peptide also known as KL4, is a crucial component of lucinactant, a synthetic pulmonary surfactant developed for the treatment of respiratory distress syndrome (RDS) in premature infants.[1][2] Its design mimics the functional aspects of the native human pulmonary surfactant protein B (SP-B), a protein essential for the surface tension-lowering properties of the lung surfactant.[1][3][4] This technical guide provides an in-depth analysis of the biophysical properties of this compound when incorporated into lipid monolayers, which serve as a model for the air-liquid interface of the alveoli. Understanding these interactions is paramount for the rational design and optimization of synthetic surfactants.
This compound's primary sequence consists of a repeating pattern of lysine and leucine residues (KLLLLKLLLLKLLLLKLLLLK), conferring it an amphipathic and cationic nature. This structure facilitates its interaction with the phospholipid components of pulmonary surfactant, primarily dipalmitoylphosphatidylcholine (DPPC), palmitoyl-oleoyl-phosphatidylglycerol (POPG), and palmitic acid (PA). The interplay between this compound and these lipids at the air-water interface governs the stability and dynamic properties of the surfactant film, which are critical for its physiological function.
Quantitative Analysis of this compound-Lipid Monolayer Interactions
The interaction of this compound with various lipid monolayers has been characterized using surface pressure-area (π-A) isotherms, which measure the change in surface pressure as a function of the area available to the molecules in the monolayer. These studies reveal this compound's ability to modulate the packing, stability, and phase behavior of the lipid film.
Surface Pressure-Area Isotherm Data
The following tables summarize key quantitative data extracted from published π-A isotherms for various lipid compositions in the presence and absence of this compound.
| Lipid Composition | This compound (KL4) Concentration | Collapse Pressure (π_coll) (mN/m) | Key Observations |
| DPPC/POPG (7:3 w/w) | 0 wt% | ~51 | Exhibits a gradual phase transition. |
| DPPC/POPG (7:3 w/w) | 4, 8, 16 wt% | ~72 | A significant increase in monolayer stability. The isotherm plateau around 40 mN/m becomes more prominent with increasing peptide concentration. |
| Pure DPPC | 16 wt% | ~72 (suppressed folding collapse) | This compound is immiscible with DPPC and induces a suppressed folding collapse. |
| Pure POPG | 16 wt% | ~50 | The fluid nature of POPG results in a lower collapse pressure compared to DPPC. |
| Pure this compound (KL4) | 100% | ~30 | Forms a stable single-phase monolayer up to this pressure. |
| DPPC/POPG/PA | Low molar ratios | Increased π_max | The presence of palmitic acid greatly enhances the stabilizing effects of this compound. |
| PA/Sinapultide (KL4) | Binary mixture | Stable monolayer | Strong ionic interactions between the negatively charged PA and the cationic this compound lead to the formation of a stable monolayer. |
Table 1: Collapse Pressures of Various Lipid Monolayers with and without this compound.
| Lipid Composition | This compound (KL4) Concentration | Area per Molecule (Ų/molecule) at π = 10 mN/m (approx.) | Area per Molecule (Ų/molecule) at π = 30 mN/m (approx.) |
| DPPC/POPG (7:3 w/w) | 0 wt% | ~85 | ~60 |
| DPPC/POPG (7:3 w/w) | 10 wt% SP-B analog | ~95 | ~65 |
Table 2: Approximate Area per Molecule for DPPC/POPG (7:3) Monolayers. (Data estimated from published isotherms).
Experimental Protocols
The biophysical characterization of this compound in lipid monolayers is predominantly carried out using a Langmuir-Blodgett trough. The following sections detail the typical methodologies employed in these studies.
Langmuir-Blodgett Trough Setup and Operation
A Langmuir-Blodgett trough is a specialized instrument for forming and characterizing monomolecular layers at an air-water interface.
-
Trough: Typically made of Teflon, a hydrophobic and inert material, to ensure that the monolayer interacts only with the subphase and the barriers.
-
Barriers: Movable barriers, also made of Teflon, are used to compress or expand the monolayer on the subphase surface in a controlled manner.
-
Subphase: The aqueous solution at the bottom of the trough. For this compound-lipid monolayer studies, this is often pure water or a buffered solution at a specific pH (e.g., 7.2) and temperature (e.g., 25°C).
-
Wilhelmy Plate: A platinum plate is used to measure the surface pressure (π) of the monolayer. The plate is partially submerged in the subphase, and the force exerted on it by the surface tension is measured. The surface pressure is the difference between the surface tension of the pure subphase and the surface tension of the subphase with the monolayer.
-
Monolayer Preparation:
-
Lipids and this compound are dissolved in a volatile organic solvent, such as chloroform or a chloroform/methanol mixture.
-
The solution is carefully deposited dropwise onto the surface of the subphase in the Langmuir trough.
-
A waiting period of at least 20 minutes is allowed for the solvent to evaporate completely, leaving a uniform monolayer at the air-water interface.
-
-
Compression-Expansion Cycles: The barriers are moved symmetrically to compress the monolayer at a constant rate (e.g., 0.1 mm/s). During compression, the surface pressure is recorded as a function of the area per molecule, generating a π-A isotherm. The monolayer can also be expanded to study the reversibility of the compression process.
Fluorescence Microscopy
Fluorescence microscopy is often coupled with the Langmuir-Blodgett trough to visualize the phase behavior and domain structure of the monolayer in real-time.
-
Fluorescent Probe: A small amount of a lipid-soluble fluorescent dye is added to the lipid solution before spreading the monolayer.
-
Imaging: As the monolayer is compressed, images are captured to observe the formation of different phases, such as liquid-expanded (LE) and liquid-condensed (LC) domains. The partitioning of the fluorescent probe between these phases provides contrast for visualization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflow and the proposed mechanism of this compound's action on lipid monolayers.
References
Sinapultide: A Technical Guide to its Anti-Inflammatory and Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapultide, also known as KL4 peptide, is a synthetic, 21-residue peptide designed to mimic the structure and function of human pulmonary surfactant protein B (SP-B).[1][2] Its primary and approved application, as a key component of the drug lucinactant, is in the treatment of infant respiratory distress syndrome (RDS), where it compensates for surfactant deficiency.[1][3] The primary mechanism involves reducing surface tension at the alveolar air-liquid interface, which stabilizes the alveoli and prevents their collapse during respiration.[1] Beyond this critical biophysical function, emerging preclinical evidence reveals that this compound possesses significant anti-inflammatory and immunomodulatory properties. These secondary effects position it as a potential therapeutic agent for a broader range of inflammatory lung conditions, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).
This technical guide provides an in-depth review of the mechanisms, experimental evidence, and key data related to this compound's role in modulating the immune response in the lungs.
Anti-Inflammatory Mechanism I: Inhibition of Neutrophil Infiltration
A primary driver of tissue damage in inflammatory lung conditions is the excessive infiltration of neutrophils (polymorphonuclear leukocytes, PMNs) from the vasculature into the alveolar space. One of the most well-documented anti-inflammatory actions of this compound is its ability to directly inhibit this process.
Studies have shown that KL4-surfactant blocks the influx of neutrophils into the alveoli, thereby preventing subsequent lung injury. This effect is achieved by decreasing the transmigration of neutrophils at the level of the vascular endothelium. By physically impeding this key step in the inflammatory cascade, this compound helps to preserve the integrity of the alveolar-capillary barrier.
Experimental Protocol: In Vitro Neutrophil Transendothelial Migration Assay
This protocol describes a common method, such as a Transwell assay, to evaluate the effect of this compound on neutrophil migration across an endothelial barrier.
-
Cell Culture:
-
Human umbilical vein endothelial cells (HUVECs) or a murine endothelial cell line are cultured on the porous membrane of a Transwell insert (e.g., 3.0 µm pore size) until a confluent monolayer is formed. Monolayer integrity is confirmed by measuring transendothelial electrical resistance (TEER).
-
-
Neutrophil Isolation:
-
Neutrophils are isolated from fresh human or murine whole blood using density gradient centrifugation (e.g., Ficoll-Paque). The isolated neutrophils are maintained at room temperature to prevent premature activation.
-
-
Experimental Setup:
-
The Transwell inserts containing the endothelial monolayer are placed into a multi-well plate. The lower chamber contains a chemoattractant, such as Interleukin-8 (IL-8), C5a, or N-Formylmethionyl-leucyl-phenylalanine (fMLP), to induce neutrophil migration.
-
Treatment Group: this compound (or KL4-surfactant formulation) is added to the upper chamber with the endothelial cells and allowed to pre-incubate.
-
Control Group: A vehicle control is used in place of this compound.
-
-
Migration:
-
A known quantity of isolated neutrophils is added to the upper chamber of each Transwell insert. The plate is incubated at 37°C in a 5% CO₂ environment for a period of 2-4 hours.
-
-
Quantification:
-
The number of neutrophils that have migrated into the lower chamber is quantified. This can be done by direct cell counting using a hemocytometer or flow cytometer.
-
Alternatively, neutrophil presence can be measured indirectly by quantifying the activity of a neutrophil-specific enzyme, such as myeloperoxidase (MPO), in the lower chamber lysate.
-
-
Analysis:
-
The percentage of migrated neutrophils in the this compound-treated group is compared to the control group to determine the inhibitory effect.
-
Anti-Inflammatory Mechanism II: Modulation of Cytokine Release
In addition to preventing cellular infiltration, this compound has been shown to modulate the production of key soluble inflammatory mediators. In a lipopolysaccharide (LPS)-induced model of acute lung injury, treatment with this compound-loaded microbubbles combined with ultrasound significantly reduced the secretion of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
TNF-α and IL-6 are pivotal cytokines in the inflammatory response, responsible for amplifying inflammation, recruiting immune cells, and inducing systemic effects like fever. By suppressing their release, this compound helps to dampen the overall inflammatory environment in the injured lung.
Quantitative Data: Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF)
The following data, estimated from published results, summarize the effects of this compound treatment on TNF-α and IL-6 concentrations in the BALF of mice with LPS-induced ALI.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Concentrations in BALF
| Treatment Group | TNF-α Concentration (pg/mL) (Mean ± SD) | IL-6 Concentration (pg/mL) (Mean ± SD) |
|---|---|---|
| Control (Saline) | ~25 ± 10 | ~30 ± 15 |
| LPS Only | ~425 ± 50 | ~550 ± 75 |
| LPS + this compound Suspension | ~275 ± 40 | ~350 ± 50 |
| LPS + this compound Microbubbles (MBs) | ~200 ± 35 | ~275 ± 40 |
| LPS + this compound MBs + Ultrasound | ~125 ± 25 | ~150 ± 30 |
Data are approximations derived from graphical representations in Zhang et al., 2020 and are for illustrative purposes.
Experimental Protocol: LPS-Induced ALI Animal Model
This protocol provides a representative methodology for inducing and treating ALI in mice to study the effects of this compound.
-
Animal Model:
-
Male BALB/c or C57BL/6 mice (6-8 weeks old) are used. Animals are housed with ad libitum access to food and water. All procedures are approved by an institutional animal care and use committee.
-
-
Induction of ALI:
-
Mice are anesthetized (e.g., via isoflurane inhalation).
-
Acute lung injury is induced by a single intratracheal instillation of Lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg body weight) dissolved in sterile saline. Control animals receive sterile saline only.
-
-
Treatment Administration:
-
At a specified time post-LPS challenge (e.g., 1 hour), animals are divided into treatment groups.
-
Treatment Group: Mice receive an intranasal or intratracheal administration of this compound-loaded microbubbles (e.g., 5.8 mL/kg). For enhanced delivery, a targeted ultrasound is applied to the chest area (e.g., 0.8 MHz for 5 minutes).
-
Control Groups: Include LPS + saline and LPS + this compound suspension (without microbubbles/ultrasound).
-
-
Sample Collection:
-
At 24 hours post-LPS administration, mice are euthanized.
-
Bronchoalveolar lavage (BAL) is performed by instilling and retrieving sterile PBS or saline into the lungs to collect BAL fluid (BALF).
-
Lung tissues are harvested. One lobe may be used to determine the wet-to-dry weight ratio (an indicator of pulmonary edema), while another is fixed in formalin for histology.
-
-
Analysis:
-
Cytokine Measurement: Concentrations of TNF-α, IL-6, and other cytokines in the BALF are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Histology: Formalin-fixed lung tissue is embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess pathological changes such as alveolar wall thickening, edema, and inflammatory cell infiltration.
-
Immunomodulatory Effects via Surfactant System Restoration
This compound's immunomodulatory effects are also linked to its primary function of restoring the integrity of the pulmonary surfactant system. A healthy surfactant layer is a critical component of the lung's innate immune defense. It includes the collectins Surfactant Protein A (SP-A) and Surfactant Protein D (SP-D), which act as pattern recognition molecules that can bind to pathogens and modulate the functions of immune cells like macrophages.
By mimicking SP-B, this compound helps stabilize the surfactant film, which may indirectly support the function and synthesis of other key surfactant proteins. Evidence shows that treatment with this compound-loaded microbubbles increases the expression of SP-A in the lungs of mice with ALI. This restoration of SP-A is significant, as SP-A is known to enhance the phagocytosis of pathogens by macrophages and regulate inflammatory cytokine expression.
Quantitative Data: Surfactant Protein A (SP-A) Expression
The following table presents the estimated effect of this compound treatment on SP-A levels in the BALF of mice with LPS-induced ALI, demonstrating its restorative capacity.
Table 2: Effect of this compound on Surfactant Protein A (SP-A) Concentration in BALF
| Treatment Group | SP-A Concentration (ng/mL) (Mean ± SD) |
|---|---|
| Control (Saline) | ~1250 ± 150 |
| LPS Only | ~400 ± 100 |
| LPS + this compound Suspension | ~650 ± 125 |
| LPS + this compound Microbubbles (MBs) | ~800 ± 125 |
| LPS + this compound MBs + Ultrasound | ~1100 ± 150 |
Data are approximations derived from graphical representations in Zhang et al., 2020 and are for illustrative purposes.
Conclusion
This compound demonstrates a dual-action profile that extends beyond its primary biophysical role in surfactant replacement. Its anti-inflammatory and immunomodulatory effects are mediated through distinct but complementary mechanisms:
-
Direct Anti-Inflammatory Action: It physically inhibits the transmigration of neutrophils into the lung parenchyma, a critical event in the pathogenesis of acute lung injury.
-
Modulation of Inflammatory Mediators: It significantly reduces the production of key pro-inflammatory cytokines, namely TNF-α and IL-6.
-
Indirect Immunomodulation: By mimicking SP-B and stabilizing the surfactant film, it restores the architecture of a critical innate immune barrier and promotes the expression of the immunomodulatory protein SP-A.
These findings underscore the therapeutic potential of this compound not only for neonatal RDS but also for complex inflammatory lung diseases in pediatric and adult populations. Further research into the precise molecular interactions and signaling pathways involved will be crucial for optimizing its use in these broader clinical applications.
References
In Vivo Fate and Metabolism of Synthetic Peptides: A Technical Guide with a Focus on Sinapultide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, there is a notable absence of publicly available in vivo pharmacokinetic and metabolism studies specifically for Sinapultide. This guide, therefore, provides a comprehensive framework for understanding the in vivo fate and metabolism of synthetic peptides, particularly those administered via inhalation, using this compound as a case study for which future research is warranted. The quantitative data and specific pathways described herein are representative examples for a generic inhaled peptide and should be considered hypothetical in the context of this compound.
Introduction to this compound and Inhaled Synthetic Peptides
This compound is a 21-amino acid synthetic peptide designed to mimic the function of human surfactant protein B (SP-B). It is a key component of the drug lucinactant, which is used to treat respiratory distress syndrome (RDS) in premature infants. By mimicking SP-B, this compound helps to reduce surface tension in the alveoli, preventing their collapse and improving gas exchange.[1]
The pulmonary route is an attractive administration pathway for therapeutic peptides and proteins due to the large surface area of the lungs and the potential for rapid absorption into the systemic circulation, bypassing first-pass metabolism in the liver.[2][3] However, the in vivo fate of inhaled peptides is influenced by several factors, including their physicochemical properties, susceptibility to enzymatic degradation, and interactions with the biological components of the lungs.[4]
General Principles of In Vivo Fate and Metabolism of Inhaled Synthetic Peptides
The absorption, distribution, metabolism, and excretion (ADME) of inhaled synthetic peptides are complex processes.
Absorption: Following inhalation, peptides can be absorbed into the systemic circulation or exert their effects locally within the lungs.[5] The efficiency of absorption depends on factors such as molecular size, lipophilicity, and charge. Smaller peptides are more likely to be absorbed systemically, while larger ones may have prolonged residence time in the lungs.
Distribution: Once in the systemic circulation, peptides are distributed to various tissues and organs. Their distribution is influenced by their binding to plasma proteins and their ability to cross biological membranes.
Metabolism: Synthetic peptides are primarily metabolized by peptidases, which are enzymes that cleave peptide bonds. Peptidases are present in the lungs, blood, liver, kidneys, and other tissues. The metabolic stability of a peptide is a critical determinant of its half-life and duration of action. Strategies to improve metabolic stability include the use of unnatural amino acids, cyclization, and other chemical modifications.
Excretion: Peptides and their metabolites are primarily excreted by the kidneys.
Hypothetical Pharmacokinetic Data for an Inhaled Synthetic Peptide
The following table summarizes hypothetical pharmacokinetic parameters for a generic inhaled synthetic peptide, illustrating the type of data that would be generated in preclinical and clinical studies.
| Parameter | Symbol | Value | Unit | Description |
| Bioavailability | F | ~20 | % | The fraction of the inhaled dose that reaches the systemic circulation. |
| Time to Maximum Concentration | Tmax | 0.5 - 2 | hours | The time at which the highest concentration of the drug is observed in the plasma. |
| Maximum Concentration | Cmax | 50 - 200 | ng/mL | The maximum concentration of the drug in the plasma. |
| Volume of Distribution | Vd | 0.1 - 0.5 | L/kg | The apparent volume into which the drug is distributed in the body. |
| Elimination Half-life | t1/2 | 1 - 4 | hours | The time it takes for the plasma concentration of the drug to be reduced by half. |
| Clearance | CL | 0.1 - 0.5 | L/h/kg | The volume of plasma cleared of the drug per unit time. |
Experimental Protocols for Studying In Vivo Fate and Metabolism
Determining the in vivo fate and metabolism of a synthetic peptide like this compound requires a combination of in vivo studies and sophisticated analytical techniques.
In Vivo Animal Studies
-
Animal Model: A relevant animal model, such as a rat or non-human primate, is chosen.
-
Dosing: The peptide is administered via intratracheal instillation or inhalation.
-
Sample Collection: Blood, urine, feces, and lung tissue are collected at various time points.
-
Pharmacokinetic Analysis: The concentration of the parent peptide and its potential metabolites in the collected samples is quantified to determine pharmacokinetic parameters.
Sample Preparation and Analysis
A generic workflow for the analysis of peptides in biological matrices is outlined below.
Experimental workflow for peptide analysis.
Detailed Methodologies:
-
Protein Precipitation (for plasma/serum):
-
To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.
-
-
Solid Phase Extraction (SPE) (for urine and tissue homogenates):
-
Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the peptide of interest with an appropriate elution solvent (e.g., methanol with 5% formic acid).
-
Evaporate the eluate and reconstitute for LC-MS/MS analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used to separate the peptide from other components in the sample.
-
Mass Spectrometry: A tandem mass spectrometer is used for the sensitive and specific quantification of the peptide and its metabolites. Multiple reaction monitoring (MRM) is a common acquisition mode for targeted quantification.
-
Potential Signaling Pathways for this compound
Given that this compound mimics surfactant protein B, it is plausible that it could influence similar signaling pathways.
Surfactant Protein B Signaling
Surfactant protein B is known to be regulated by various signaling pathways, and it, in turn, influences cellular processes in the lung. For instance, surfactant protein A (SP-A) can signal through its receptor to increase the transcription of SP-B via the PI3 kinase pathway. This involves the phosphorylation and nuclear localization of transcription factors like HNF-3 and TTF-1. While this compound is a mimic of SP-B, not SP-A, this highlights the complex regulatory network of surfactant proteins.
Anti-Inflammatory Signaling
There is evidence to suggest that synthetic peptides can possess anti-inflammatory properties. A potential mechanism for an anti-inflammatory effect of a peptide like this compound could be the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a key regulator of the inflammatory response.
The following diagram illustrates a hypothetical anti-inflammatory signaling pathway for an inhaled synthetic peptide.
Hypothetical anti-inflammatory signaling pathway.
Conclusion
While specific in vivo data for this compound is currently unavailable, this guide provides a robust framework for researchers and drug development professionals to understand and investigate the fate and metabolism of inhaled synthetic peptides. The provided experimental protocols and hypothetical data serve as a blueprint for future studies on this compound and similar therapeutic peptides. Further research is crucial to elucidate the precise pharmacokinetic profile and metabolic pathways of this compound to optimize its therapeutic potential and ensure its safety.
References
- 1. The lung as a route for systemic delivery of therapeutic proteins and peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and Strategies to Enhance the Systemic Absorption of Inhaled Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhaled protein/peptide-based therapies for respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Physiological Effects of Sinapultide Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapultide, a synthetic 21-amino acid peptide also known as KL4 peptide, is a key component of the synthetic surfactant lucinactant (Surfaxin). It is designed to mimic the functional properties of human surfactant protein B (SP-B), a critical protein for respiratory function. Primarily utilized in the treatment of neonatal respiratory distress syndrome (RDS), the long-term physiological effects of this compound administration are of significant interest to the scientific and medical communities. This technical guide provides an in-depth overview of the long-term physiological outcomes associated with this compound, drawing from key clinical trials and preclinical evidence. The information is presented to facilitate further research and drug development efforts in the field of synthetic surfactants and their broader therapeutic applications.
Quantitative Data Summary
The long-term physiological effects of this compound, as a component of lucinactant, have been primarily evaluated in the context of clinical trials in preterm infants with or at risk for RDS. The following tables summarize the key quantitative data from the pivotal SELECT and STAR trials, as well as a one-year follow-up study.
Table 1: Mortality Rates in Preterm Infants Treated with Lucinactant Compared to Other Surfactants
| Time Point | Lucinactant (%) | Colfosceril Palmitate (%) | Beractant (%) | Poractant Alfa (%) | Data Source(s) |
| RDS-Related Mortality (through Day 14) | 5 | 9 | - | - | [1] |
| All-Cause Mortality (at 36 weeks PMA) | 21.1 | 23.8 | 26.4 | 18.5 | [2] |
| Mortality (at 1 year corrected age - Imputed) | 28.1 (SELECT) / 19.4 (STAR) | 31.0 | 31.0 | 24.2 | [3][4] |
| Mortality (at 1 year corrected age - Raw Data) | 26.6 (SELECT) / 18.6 (STAR) | 29.1 | 28.3 | 21.9 | [4] |
PMA: Postmenstrual Age. Imputed data considers subjects lost to follow-up as deaths.
Table 2: Respiratory Outcomes in Preterm Infants Treated with Lucinactant Compared to Other Surfactants
| Outcome | Lucinactant (%) | Colfosceril Palmitate (%) | Beractant (%) | Poractant Alfa (%) | Data Source(s) |
| RDS at 24 hours | 39 | 47 | - | - | |
| Bronchopulmonary Dysplasia (BPD) at 36 weeks PMA | 40.2 | 45.0 | - | - | |
| Alive without BPD at 28 days | 37.8 | - | - | 33.1 | |
| Alive without BPD at 36 weeks PMA | 64.7 | - | - | 66.9 |
Table 3: Long-Term (1-Year Corrected Age) Neurodevelopmental and Morbidity Outcomes
| Outcome | Lucinactant | Other Surfactants | Comments | Data Source(s) |
| Rehospitalization Rates | No significant difference | No significant difference | Compared to colfosceril, beractant, and poractant alfa. | |
| Respiratory Morbidity | No significant difference | No significant difference | Assessed by rates of respiratory illnesses. | |
| Gross Neurologic Status | Essentially similar | Essentially similar | Overall assessment of neurologic outcomes. |
Experimental Protocols
Detailed experimental protocols for the pivotal clinical trials provide the framework for understanding the evidence base for this compound's long-term effects.
SELECT Trial (Safety and Effectiveness of Lucinactant versus Exosurf in a Clinical Trial)
-
Study Design: A multicenter, randomized, double-blind, parallel-group trial.
-
Participants: 1294 preterm infants with a birth weight between 600 and 1250 grams and a gestational age of 32 weeks or less.
-
Intervention: Infants were randomly assigned to receive one of three surfactants within 30 minutes of birth:
-
Lucinactant (5.8 mL/kg)
-
Colfosceril palmitate (Exosurf; 5.0 mL/kg)
-
Beractant (Survanta; 4.0 mL/kg) as a reference arm.
-
-
Primary Outcome Measures:
-
Incidence of RDS at 24 hours of age.
-
RDS-related mortality through day 14.
-
-
Long-Term Follow-up: A subset of infants was followed for one year (corrected age) to assess survival, rehospitalization rates, respiratory morbidity, and neurodevelopmental outcomes.
STAR Trial (Surfaxin Therapy Against Respiratory Distress Syndrome)
-
Study Design: A multinational, multicenter, randomized, controlled, non-inferiority trial.
-
Participants: 252 preterm infants with a birth weight between 600 and 1250 grams and a gestational age of 28 weeks or less.
-
Intervention: Infants were randomly assigned to receive either:
-
Lucinactant
-
Poractant alfa (Curosurf), an animal-derived surfactant.
-
-
Primary Outcome Measure: Survival without BPD at 28 days of age.
-
Long-Term Follow-up: Similar to the SELECT trial, a one-year follow-up was conducted to evaluate long-term survival and other health outcomes.
Signaling Pathways and Experimental Workflows
Proposed Anti-Inflammatory Signaling Pathway of this compound
Preclinical studies have indicated that this compound possesses anti-inflammatory properties, primarily through the inhibition of neutrophil transmigration into the alveoli. While the precise molecular pathway is still under investigation, a plausible mechanism involves the modulation of key signaling pathways that regulate neutrophil adhesion and migration.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of neutrophil signaling pathways.
General Experimental Workflow of Pivotal Clinical Trials
The SELECT and STAR trials followed a rigorous, multi-step process to evaluate the efficacy and safety of lucinactant.
Caption: Generalized workflow of the SELECT and STAR clinical trials for lucinactant.
Conclusion
The administration of this compound, as a constituent of lucinactant, has demonstrated a significant impact on the long-term physiological outcomes of preterm infants with RDS. The available data from large-scale clinical trials suggest a favorable safety and efficacy profile, with notable effects on mortality and respiratory morbidity. The anti-inflammatory properties of this compound represent a promising area for further investigation, potentially expanding its therapeutic applications beyond surfactant replacement therapy. This technical guide provides a comprehensive summary of the current knowledge, with the aim of supporting ongoing research and development in this critical area of neonatal and respiratory medicine. Further studies are warranted to fully elucidate the molecular mechanisms underlying the long-term physiological effects of this compound and to explore its potential in other inflammatory lung conditions.
References
- 1. Surfaxin (Lucinactant) - Treatment for Preventing Infant RDS - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. publications.aap.org [publications.aap.org]
- 3. publications.aap.org [publications.aap.org]
- 4. One-year follow-up of very preterm infants who received lucinactant for prevention of respiratory distress syndrome: results from 2 multicenter randomized, controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Lysine and Leucine in Sinapultide: A Technical Guide to Structure, Function, and Therapeutic Action
For Immediate Release
This technical whitepaper delves into the critical contributions of lysine and leucine residues to the function of Sinapultide (KL4 peptide), a synthetic 21-amino acid peptide that mimics human lung surfactant protein B (SP-B). Designed for researchers, scientists, and drug development professionals, this guide synthesizes the current understanding of this compound's structure-activity relationship, its mechanism of action in reducing alveolar surface tension, and its anti-inflammatory properties. Through a detailed examination of its biophysical interactions and the signaling pathways it modulates, this document provides a comprehensive resource for the ongoing development and application of synthetic surfactant therapies.
Introduction to this compound and its Core Function
This compound is a key component of lucinactant, a synthetic surfactant used in the treatment of respiratory distress syndrome (RDS) in premature infants. Its primary sequence, a repeating motif of lysine (K) and leucine (L) (KLLLLKLLLLKLLLLKLLLLK), is designed to form a cationic, amphipathic α-helix. This structure is paramount to its function, enabling it to interact with and organize phospholipid layers at the air-liquid interface of the alveoli, thereby reducing surface tension and preventing alveolar collapse.[1][2]
The positively charged lysine residues and the hydrophobic leucine residues are fundamental to this mechanism. The leucine residues anchor the peptide within the hydrophobic acyl chains of the phospholipid monolayer, while the cationic lysine residues interact with the polar head groups of the phospholipids and the aqueous subphase. This arrangement is crucial for the peptide's ability to mimic the function of native SP-B.
The Deterministic Role of Lysine and Leucine Residues
The specific arrangement of lysine and leucine residues in this compound dictates its amphipathic helical structure, which is essential for its surface activity. While direct quantitative data from site-directed mutagenesis studies on this compound is limited in publicly available literature, the principles of its structure-activity relationship can be inferred from studies on analogous synthetic surfactant peptides.
Lysine Residues: The Cationic Anchors
The positively charged ε-amino groups of the lysine residues are critical for the initial electrostatic interaction with the negatively charged head groups of phospholipids, such as phosphatidylglycerol (PG), present in the lung surfactant. This interaction helps to anchor the peptide at the lipid-water interface and is believed to play a role in the organization of the phospholipid monolayer.
Studies on similar SP-B mimic peptides have shown that replacing these cationic residues with uncharged amino acids leads to a significant reduction in surfactant activity, both in vitro and in vivo. This highlights the importance of the positive charge for the peptide's function.
Leucine Residues: The Hydrophobic Core
The high proportion of leucine residues provides the extensive hydrophobic face of the α-helix. This hydrophobicity drives the insertion of the peptide into the lipid monolayer, a critical step for altering the packing of the phospholipids and reducing surface tension. The length and composition of this hydrophobic face are finely tuned to optimize its interaction with the lipid acyl chains. Substituting leucine with less hydrophobic residues in analogous peptides has been shown to decrease their efficacy.
Biophysical and In Vitro Functional Data
The function of this compound and its analogs is typically characterized by a suite of biophysical and in vitro assays. The following table summarizes the key parameters and findings from studies on this compound and similar synthetic surfactant peptides.
| Assay | Parameter Measured | Typical Findings for this compound/Analogs | Reference |
| Captive Bubble Surfactometry | Minimum surface tension (γmin) upon dynamic compression | Reduces γmin to near-zero values (<5 mN/m), mimicking native surfactant. | [3] |
| Langmuir-Blodgett Trough | Surface pressure-area isotherms, lipid packing | Increases monolayer stability and fluidity, promotes lipid adsorption. | [4] |
| Circular Dichroism Spectroscopy | Secondary structure (α-helicity) | Adopts a stable α-helical conformation in the presence of lipids. | [5] |
| Neutrophil Transmigration Assay | Inhibition of neutrophil migration | Significantly reduces the transmigration of neutrophils across endothelial and epithelial cell layers. | |
| ELISA (for cytokines) | Levels of TNF-α, IL-6, etc. | Decreases the secretion of pro-inflammatory cytokines from stimulated immune cells. |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation of functional data and for the design of new studies.
Captive Bubble Surfactometry
This technique is a cornerstone for evaluating the surface tension-lowering ability of surfactant preparations under dynamic conditions that mimic breathing.
Protocol:
-
A small air bubble is formed in a temperature-controlled chamber filled with a buffered solution.
-
The surfactant sample is injected into the chamber and allowed to adsorb to the air-water interface of the bubble.
-
The bubble is subjected to cyclic compression and expansion, simulating inhalation and exhalation.
-
The shape of the bubble is continuously monitored by a camera, and the surface tension is calculated from the bubble's dimensions using the Laplace equation.
-
The minimum and maximum surface tensions achieved during the cycles are recorded.
Neutrophil Transmigration Assay
This assay is used to assess the anti-inflammatory properties of this compound by measuring its ability to inhibit the migration of neutrophils, a key event in acute lung injury.
Protocol:
-
A transwell insert with a porous membrane is coated with a layer of endothelial or epithelial cells to form a monolayer.
-
Neutrophils, isolated from fresh blood, are labeled with a fluorescent dye and added to the upper chamber of the transwell.
-
A chemoattractant (e.g., fMLP or IL-8) is added to the lower chamber to induce neutrophil migration.
-
This compound is added to the upper or lower chamber to assess its inhibitory effect.
-
After an incubation period, the number of fluorescently labeled neutrophils that have migrated to the lower chamber is quantified using a fluorescence plate reader.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
ELISA is a standard method for quantifying the concentration of specific cytokines, such as TNF-α and IL-6, in cell culture supernatants or biological fluids.
Protocol:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is blocked to prevent non-specific binding.
-
Samples and standards containing the cytokine are added to the wells and incubated.
-
After washing, a detection antibody, also specific for the cytokine and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is added, which produces a colored product.
-
The absorbance of the colored product is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.
Signaling Pathways and Molecular Interactions
The biological activity of this compound extends beyond its biophysical effects on surface tension. Its anti-inflammatory properties are mediated through specific signaling pathways.
Inhibition of Pro-inflammatory Cytokine Production
This compound has been shown to suppress the production of pro-inflammatory cytokines, including TNF-α and IL-6, in models of lung inflammation. This effect is crucial for mitigating the inflammatory cascade that contributes to the pathology of acute lung injury. The precise molecular targets within the cytokine signaling pathways are an area of ongoing research.
Interaction with Lipid Monolayers
The primary function of this compound is dependent on its interaction with the phospholipid monolayer at the alveolar interface. The following diagram illustrates the workflow for studying these interactions using a Langmuir-Blodgett trough.
Conclusion and Future Directions
The lysine and leucine residues of this compound are not merely structural components but are the primary determinants of its therapeutic function. Their specific arrangement creates an amphipathic α-helix that is adept at mimicking the essential surface tension-lowering properties of native SP-B. Furthermore, the peptide exhibits significant anti-inflammatory effects, adding another dimension to its therapeutic potential.
Future research should focus on elucidating the precise molecular interactions between this compound and its binding partners in the lung, both lipid and protein. Quantitative structure-activity relationship studies involving systematic substitutions of lysine and leucine residues would provide invaluable data for the design of next-generation synthetic surfactants with enhanced efficacy and tailored properties for specific pulmonary diseases. The development of more sophisticated in vitro and in silico models will further accelerate the optimization of these life-saving therapies.
References
- 1. Synthetic peptide-containing surfactants--evaluation of transmembrane versus amphipathic helices and surfactant protein C poly-valyl to poly-leucyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The juxtamembrane lysine and arginine residues of surfactant protein C precursor influence palmitoylation via effects on trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of charged amphipathic helices in the structure and function of surfactant protein B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KL4 Peptide Induces Reversible Collapse Structures on Multiple Length Scales in Model Lung Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Recombinant Production of Sinapultide Analogs: A Guide to Expression and Purification
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sinapultide, a synthetic peptide analog of human surfactant protein B (SP-B), is a crucial component of synthetic surfactants used in the treatment of Respiratory Distress Syndrome (RDS) in premature infants.[1] Its amphipathic nature, characterized by a high proportion of hydrophobic leucine residues interspersed with hydrophilic lysine residues, is essential for its function in reducing surface tension at the air-liquid interface in the alveoli. However, these same properties present significant challenges for its recombinant expression and purification. This document provides a detailed guide to the methodologies for producing this compound analogs, addressing common challenges such as peptide toxicity, low expression yields, and poor solubility.
Challenges in Recombinant Expression of this compound Analogs
The production of this compound and its analogs in heterologous expression systems, particularly Escherichia coli, is often hampered by several factors:
-
Toxicity to the Host: The amphipathic and membrane-active nature of this compound can lead to disruption of the host cell membranes, resulting in toxicity and reduced cell viability.
-
Hydrophobicity and Aggregation: The high hydrophobicity of these peptides promotes aggregation and the formation of insoluble inclusion bodies, complicating purification efforts.
-
Proteolytic Degradation: Small peptides are often susceptible to degradation by host cell proteases.
To overcome these challenges, specific strategies are employed, including the use of fusion partners, tightly regulated expression systems, and specialized purification protocols.
Data Summary: Recombinant Expression and Purification of Surfactant Protein Analogs
The following table summarizes representative quantitative data for the recombinant expression and purification of SP-B analogs and other challenging peptides. This data provides a benchmark for expected yields and purity.
| Peptide/Analog | Expression System | Fusion Partner | Purification Method(s) | Yield | Purity | Reference |
| rSP-B (Δ7NTC48S-SP-B-6His) | E. coli C43 (DE3) | Staphylococcal nuclease A (SN) | IMAC, On-column refolding | 0.3 mg/L of culture | >95% | [2] |
| Recombinant GLP-1 | E. coli | Thioredoxin (Trx) | RP-HPLC | 0.5–4.9 mg/L of culture | Not Specified | [3] |
| Recombinant C–L hybrid peptide | E. coli BL21 (DE3) | SUMO | Ni-NTA Affinity Chromatography | 17.34 mg/L of culture | >95% | |
| Recombinant AGAAN peptide | E. coli BL21 (DE3) | His-tag | HisTrap FF Chromatography | 8.01 mg/mL (of purified solution) | >95% |
Experimental Workflow and Protocols
A general workflow for the recombinant expression and purification of this compound analogs is depicted below. This typically involves gene synthesis and cloning, expression in a suitable host, cell lysis, and a multi-step purification process.
Caption: General workflow for recombinant expression and purification of this compound analogs.
Protocol 1: Recombinant Expression of a Fusion-Tagged this compound Analog in E. coli
This protocol is designed for the expression of a this compound analog as a fusion protein to enhance solubility and yield, with subsequent isolation from inclusion bodies.
1. Gene Synthesis and Cloning:
-
Design a synthetic gene encoding the this compound analog. Codon-optimize the sequence for E. coli expression.
-
Incorporate a fusion partner at the N-terminus (e.g., Thioredoxin, SUMO, or Staphylococcal nuclease A) to improve solubility and expression.
-
Include a protease cleavage site (e.g., TEV or Thrombin) between the fusion partner and the this compound analog sequence for later removal of the tag.
-
Clone the synthesized gene into a suitable expression vector, such as pET-28a(+) or pET-32a(+), under the control of a T7 promoter.
-
Transform the construct into a cloning strain of E. coli (e.g., DH5α) for plasmid amplification and sequence verification.
2. Transformation and Expression:
-
Transform the sequence-verified plasmid into an E. coli expression strain (e.g., BL21(DE3) or C43(DE3) for potentially toxic proteins).
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. To minimize toxicity and potentially improve soluble expression, consider reducing the induction temperature to 16-25°C and inducing for a longer period (12-16 hours).
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
Protocol 2: Purification of this compound Analog from Inclusion Bodies
Due to their hydrophobic nature, this compound analogs often accumulate in inclusion bodies. This protocol outlines their purification from this state.
1. Cell Lysis and Inclusion Body Isolation:
-
Resuspend the cell pellet from the 1 L culture in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication on ice or by using a French press.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet twice with a wash buffer containing a mild detergent (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1% Triton X-100) to remove contaminating proteins, followed by a final wash with buffer without detergent.
2. Solubilization and Refolding:
-
Solubilize the washed inclusion bodies in 20 mL of solubilization buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 6 M Guanidine-HCl or 8 M Urea).
-
Stir at room temperature for 1-2 hours or until the pellet is fully dissolved.
-
Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes.
-
The protein can be refolded either by rapid dilution into a large volume of refolding buffer or by on-column refolding during affinity chromatography.
3. Chromatographic Purification:
-
Affinity Chromatography (under denaturing conditions):
-
Load the clarified, solubilized protein onto a Ni-NTA column pre-equilibrated with solubilization buffer.
-
Wash the column with several column volumes of wash buffer (solubilization buffer with 20-40 mM imidazole).
-
Elute the fusion protein with elution buffer (solubilization buffer with 250-500 mM imidazole).
-
-
Fusion Tag Cleavage:
-
Dialyze the eluted protein against a buffer compatible with the chosen protease (e.g., TEV protease buffer: 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT).
-
Add the protease and incubate at room temperature or 4°C for the recommended time.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
RP-HPLC is the final and most critical step for purifying hydrophobic peptides like this compound analogs to a high degree.
-
Acidify the cleaved sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Load the sample onto a C4 or C18 reverse-phase column.
-
Elute the peptide using a gradient of acetonitrile in water, both containing 0.1% TFA.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions containing the purified peptide.
-
4. Analysis and Storage:
-
Analyze the purity of the final product by SDS-PAGE and confirm its identity and molecular weight by mass spectrometry.
-
Lyophilize the purified peptide for long-term storage at -20°C or -80°C.
Mechanism of Action of this compound
This compound functions by mimicking the action of the native Surfactant Protein B (SP-B).[1] The primary role of SP-B is biophysical rather than signaling-based. It facilitates the formation of a stable surfactant monolayer at the alveolar air-liquid interface, which is crucial for reducing surface tension and preventing alveolar collapse at the end of expiration.
The diagram below illustrates the key steps in the mechanism of action of pulmonary surfactant, where this compound would play the role of SP-B.
Caption: The role of SP-B (mimicked by this compound) in the formation of a stable surfactant monolayer.
Conclusion
The recombinant expression and purification of this compound analogs are challenging but achievable with optimized strategies. The use of fusion partners to create inclusion bodies, followed by efficient solubilization, refolding, and purification via RP-HPLC, provides a robust pathway to obtaining high-purity peptide for research and development. The protocols and data presented here offer a comprehensive guide for researchers in the field of drug development to produce these vital therapeutic peptides.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bacterial expression, purification and folding of exceptionally hydrophobic and essential protein: Surfactant Protein-B (SP-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant production of medium- to large-sized peptides in Escherichia coli using a cleavable self-aggregating tag - PMC [pmc.ncbi.nlm.nih.gov]
Formulating Sinapultide with DPPC and POPG: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapultide (KL4 peptide), a synthetic 21-amino acid peptide, serves as a functional mimic of human pulmonary surfactant protein B (SP-B).[1] It is a crucial component in synthetic surfactant preparations designed to treat respiratory distress syndrome (RDS), particularly in premature infants.[1][2] The formulation of this compound with phospholipids such as dipalmitoylphosphatidylcholine (DPPC) and palmitoyloleoyl-phosphatidylglycerol (POPG) is critical for its therapeutic efficacy. This document provides detailed application notes and experimental protocols for the formulation and characterization of this compound with DPPC and POPG for research purposes.
DPPC, a major lipid component of natural lung surfactant, is primarily responsible for reducing surface tension at the air-liquid interface in the alveoli.[2] POPG, an anionic phospholipid, is believed to play a role in the proper function and stability of the surfactant film.[3] The combination of this compound with these lipids creates a potent synthetic surfactant that effectively mimics the properties of natural lung surfactant.
Data Presentation: Physicochemical Properties of Peptide-Loaded DPPC/POPG Formulations
The following table summarizes typical quantitative data for liposomal formulations containing synthetic peptides with DPPC and POPG. While specific data for this compound formulations are limited in publicly available literature, this table provides representative values based on similar peptide-loaded lipid vesicles.
| Parameter | Formulation 1 (Microbubbles) | Formulation 2 (Liposomes - Representative) | Formulation 3 (Liposomes with Cholesterol - Representative) |
| Composition | This compound, DPPC, POPG, Palmitic Acid | Peptide, DPPC, POPG | Peptide, DPPC, POPG, Cholesterol |
| Molar Ratio | N/A (Weight ratio provided) | 7:3 (DPPC:POPG) | 7:3:1 (DPPC:POPG:Chol) |
| Particle Size (nm) | ~2-3 µm (Microbubbles) | 100 - 200 | 100 - 180 |
| Polydispersity Index (PDI) | N/A | < 0.2 | < 0.2 |
| Zeta Potential (mV) | N/A | -30 to -50 | -25 to -45 |
| Encapsulation Efficiency (%) | > 90% (for microbubbles) | 40 - 70% | 50 - 80% |
| Drug Loading (%) | ~0.3% (w/w) | 1 - 5% (w/w) | 1 - 5% (w/w) |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded DPPC/POPG Liposomes using Thin-Film Hydration
This protocol describes the preparation of this compound-loaded liposomes using the well-established thin-film hydration method followed by sonication for size reduction.
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Palmitoyloleoyl-phosphatidylglycerol (POPG)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (optional)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC and POPG (e.g., in a 7:3 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Add this compound to the lipid solution. The amount of this compound can be varied to achieve the desired peptide-to-lipid ratio (e.g., 1-5% by weight).
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the phase transition temperature of DPPC (~41°C), for instance, at 45-50°C.
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed (e.g., 50°C) PBS (pH 7.4) by rotating the flask gently. The volume of PBS will determine the final lipid concentration.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension.
-
Probe sonication: Immerse the tip of the sonicator in the vesicle suspension and sonicate on ice to prevent overheating. Use pulsed cycles (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes.
-
Bath sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate for 15-30 minutes.
-
The sonication time will influence the final particle size.
-
-
Size Reduction (Extrusion - Optional but Recommended for Uniformity):
-
For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with defined pore sizes (e.g., 200 nm followed by 100 nm).
-
Perform the extrusion at a temperature above the lipid phase transition temperature.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge and stability of the liposomes.
-
Encapsulation Efficiency and Drug Loading: Separate the unencapsulated this compound from the liposomes by methods such as centrifugation or size exclusion chromatography. Quantify the amount of encapsulated peptide using a suitable protein assay (e.g., Micro BCA assay) after lysing the liposomes with a detergent (e.g., Triton X-100).
-
Encapsulation Efficiency (%) = (Amount of encapsulated peptide / Total initial amount of peptide) x 100
-
Drug Loading (%) = (Amount of encapsulated peptide / Total lipid weight) x 100
-
Protocol 2: Preparation of this compound-Loaded Microbubbles
This protocol is adapted from a study that formulated this compound into microbubbles for ultrasound-mediated delivery.
Materials:
-
This compound
-
Dipalmitoyl phosphatidylcholine (DPPC)
-
Phosphatidyl glycerol monosodium salt (POPG.Na)
-
Palmitic acid (PA)
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Ultrasonic bath
-
Vacuum oven
Procedure:
-
Film Formation:
-
Dissolve 0.1 mg of this compound, 23.22 mg of DPPC, 7.68 mg of POPG.Na, and 4.21 mg of PA in chloroform with the aid of ultrasound.
-
Evaporate the chloroform under reduced pressure using a rotary evaporator to form a lipid film.
-
Dry the film in a vacuum oven at 30°C for 12 hours to remove any residual solvent.
-
-
Hydration and Emulsification:
-
Add 1 mL of PBS (pH 7.4) to the flask containing the dried film.
-
Hydrate the film by sonication in a water ultrasonic bath to form a milky-white precursor emulsion.
-
-
Microbubble Formation:
-
Transfer 1 mL aliquots of the emulsion into 3 mL glass vials.
-
Cap and seal the vials immediately. The air in the headspace of the vial will be incorporated to form the gas core of the microbubbles upon agitation.
-
Mandatory Visualizations
Signaling Pathway: Inhibition of Neutrophil Transmigration by this compound
This compound, by mimicking the function of SP-B and interacting with the lipid bilayer, is thought to exert anti-inflammatory effects by inhibiting the transmigration of neutrophils across the endothelium. This process involves a complex cascade of signaling events. The diagram below illustrates a plausible pathway for this inhibition.
Caption: Proposed mechanism of this compound-mediated inhibition of neutrophil transmigration.
Experimental Workflow: Liposome Preparation and Characterization
The following diagram outlines the key steps in the preparation and characterization of this compound-loaded liposomes.
Caption: Workflow for the preparation and characterization of this compound-loaded liposomes.
Discussion and Considerations
-
Lipid Composition: The ratio of DPPC to POPG can influence the physical properties and stability of the formulation. Researchers may need to optimize this ratio for their specific application. The inclusion of cholesterol can increase the stability of the liposomal bilayer but may also affect drug release.
-
Peptide-to-Lipid Ratio: This is a critical parameter that will affect encapsulation efficiency, particle characteristics, and biological activity. A range of ratios should be tested to find the optimal formulation.
-
Method of Preparation: The choice between sonication and extrusion for size reduction will impact the final size distribution and lamellarity of the vesicles. Extrusion generally produces more homogenous populations of unilamellar vesicles.
-
Stability: The physical and chemical stability of the formulation should be assessed over time and under relevant storage conditions. This includes monitoring particle size, zeta potential, and peptide integrity.
-
In Vitro Release: For drug delivery applications, in vitro release studies should be performed to understand the release kinetics of this compound from the lipid carrier. This can be done using methods such as dialysis.
By following these protocols and considering the outlined variables, researchers can successfully formulate and characterize this compound with DPPC and POPG for a variety of experimental applications in the fields of drug delivery and respiratory research.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of neutrophil transendothelial migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pulmonary lung surfactant synthetic peptide concentration-dependent modulation of DPPC and POPG acyl chain order in a DPPC:POPG:palmitic acid lipid mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assessment of Sinapultide's Surface Activity Using Captive Bubble Surfactometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapultide, a synthetic 21-amino acid peptide (also known as KL4), serves as a functional mimic of human surfactant protein B (SP-B).[1] It is a critical component of lucinactant, a synthetic pulmonary surfactant developed for the treatment of neonatal respiratory distress syndrome (RDS).[1][2] The primary mechanism of action of this compound is the reduction of surface tension at the air-liquid interface within the alveoli, thereby preventing alveolar collapse at the end of expiration.[1] Beyond its biophysical properties, this compound has also demonstrated anti-inflammatory effects by inhibiting the transmigration of neutrophils.[1]
Captive bubble surfactometry (CBS) is a sophisticated in vitro technique used to evaluate the surface activity of pulmonary surfactants under physiologically relevant conditions. This method allows for the precise measurement of surface tension during dynamic compression and expansion of a bubble, simulating the breathing cycle. These application notes provide a detailed protocol for the in vitro assessment of this compound's surface activity using captive bubble surfactometry, enabling researchers to quantify its efficacy and compare it to other surfactant preparations.
Data Presentation
The following tables summarize the key quantitative data for a this compound-containing surfactant, lucinactant. These values are essential for benchmarking the performance of new synthetic surfactant formulations.
Table 1: Composition of Lucinactant (per mL)
| Component | Concentration |
| This compound (KL4 Peptide) | 0.862 mg |
| Dipalmitoylphosphatidylcholine (DPPC) | 22.50 mg |
| Palmitoyloleoylphosphatidylglycerol (POPG), Sodium Salt | 7.50 mg |
| Palmitic Acid (PA) | 4.05 mg |
| Tromethamine and Sodium Chloride | Buffer |
| Glacial Acetic Acid | to pH 7.4 |
Source:
Table 2: Key Surface Activity Parameters for Lucinactant
| Parameter | Value | Method |
| Minimum Surface Tension | ≤ 6 dynes/cm | Pulsating Bubble Surfactometer |
| Adsorption Rate | Rapid (within seconds) | Captive Bubble Surfactometer (General) |
| Film Compressibility | Low | Captive Bubble Surfactometer (General) |
| Film Stability | High | Captive Bubble Surfactometer (General) |
Note: While the minimum surface tension was determined by a pulsating bubble surfactometer, it provides a crucial benchmark. Adsorption, compressibility, and stability data are based on the expected performance of effective pulmonary surfactants in a captive bubble surfactometer.
Experimental Protocols
This section outlines the detailed methodology for preparing the this compound formulation and assessing its surface activity using a captive bubble surfactometer.
Preparation of this compound (Lucinactant) Formulation
A lyophilized powder of this compound with the other components of lucinactant is the recommended starting material.
Materials:
-
Lyophilized this compound formulation (containing DPPC, POPG, and PA in the proportions listed in Table 1)
-
Sterile, deionized water
-
Warming block or water bath set to 37°C
-
Vortex mixer
-
Syringes and needles
Protocol:
-
Bring the vial of lyophilized this compound formulation to room temperature.
-
Reconstitute the lyophilized powder with a precise volume of sterile, deionized water to achieve the desired final concentration (e.g., 30 mg/mL of total phospholipids).
-
Gently swirl the vial to wet the powder, then warm the suspension in a 37°C water bath for 15 minutes.
-
After warming, gently vortex the vial until a uniform, milky-white suspension is formed. Avoid vigorous shaking to prevent foaming.
-
Visually inspect the suspension to ensure there are no clumps or aggregates.
-
The reconstituted formulation should be used within a few hours and maintained at 37°C.
Captive Bubble Surfactometry Protocol
Equipment:
-
Captive Bubble Surfactometer
-
Environmental chamber for temperature control (set to 37°C)
-
High-resolution camera and image analysis software
-
Microsyringe for sample injection
-
Pulsation system for bubble volume control
Protocol:
-
System Preparation:
-
Thoroughly clean the sample chamber of the captive bubble surfactometer with a suitable solvent (e.g., ethanol) followed by extensive rinsing with sterile, deionized water to remove any contaminants.
-
Fill the chamber with a buffered subphase (e.g., Tris-buffered saline, pH 7.4) and allow it to equilibrate to 37°C.
-
-
Bubble Formation:
-
Inject a small air bubble (approximately 4-5 mm in diameter) into the chamber using a syringe. The bubble will rise and adhere to the hydrophilic ceiling of the chamber.
-
Allow the bubble to stabilize for a few minutes and record the initial surface tension of the clean air-water interface (typically around 72 mN/m).
-
-
Sample Application and Adsorption:
-
Using a microsyringe, carefully inject a small, precise volume (e.g., 1-5 µL) of the prepared this compound suspension into the subphase near the base of the bubble.
-
Immediately begin recording the change in surface tension as the surfactant molecules adsorb to the air-water interface. The time taken to reach a stable equilibrium surface tension is the adsorption time.
-
-
Dynamic Cycling:
-
Once the equilibrium surface tension is reached, initiate dynamic cycling of the bubble. This is achieved by rhythmically increasing and decreasing the volume of the bubble using the pulsation system.
-
A typical cycling protocol mimics the respiratory rate, for example, 20 cycles per minute with a surface area compression of 20-50%.
-
Continuously record the surface tension throughout multiple compression-expansion cycles. This will generate surface tension-area isotherms.
-
-
Data Analysis:
-
From the recorded data, determine the following parameters:
-
Adsorption Rate: The time required to reach equilibrium surface tension after sample injection.
-
Minimum Surface Tension (γmin): The lowest surface tension value achieved during film compression.
-
Maximum Surface Tension (γmax): The surface tension at the point of maximum bubble expansion.
-
Film Compressibility: Calculated from the slope of the surface tension-area isotherm during compression. A lower compressibility indicates a more effective surfactant.
-
Hysteresis: The area within the surface tension-area loop, which represents the energy dissipated during a cycle.
-
-
Visualizations
Experimental Workflow for Captive Bubble Surfactometry
Caption: Workflow for assessing this compound's surface activity.
Anti-Inflammatory Signaling Pathway of this compound
Caption: this compound's inhibition of neutrophil transmigration.
References
Application Notes and Protocols: Elucidating Sinapultide-Lipid Interactions using a Langmuir-Wilhelmy Balance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapultide, a synthetic peptide also known as KL4, is a 21-amino acid polypeptide designed to mimic the function of human surfactant protein B (SP-B).[1] It is a key component of synthetic surfactants used in the treatment of Respiratory Distress Syndrome (RDS), particularly in premature infants.[1] The therapeutic efficacy of this compound is intrinsically linked to its ability to interact with pulmonary surfactant lipids, reducing surface tension at the air-liquid interface in the alveoli and preventing alveolar collapse. Understanding the biophysical interactions between this compound and various lipid components is crucial for the development and optimization of synthetic surfactant formulations.
The Langmuir-Wilhelmy balance is a powerful tool for studying these interactions at the air-water interface, providing quantitative data on how this compound influences the organization, stability, and surface pressure of lipid monolayers. This document provides detailed application notes and protocols for utilizing a Langmuir-Wilhelmy balance to investigate this compound-lipid interactions.
Key Concepts and Principles
A Langmuir-Wilhelmy balance measures the surface pressure of a monolayer, which is the reduction in surface tension of a liquid subphase (typically an aqueous buffer) caused by the presence of an insoluble amphiphilic monolayer at the interface. By compressing the monolayer with movable barriers and measuring the resulting change in surface pressure, a surface pressure-area (π-A) isotherm is generated. This isotherm provides valuable information about the phase behavior, packing density, and stability of the lipid monolayer.
The interaction of this compound with a lipid monolayer can be studied in two primary ways:
-
Co-spreading: this compound is mixed with the lipids in an organic solvent before being spread on the aqueous subphase. This method is used to study the overall effect of the peptide on the properties of the mixed monolayer.
-
Injection into the subphase: A lipid monolayer is first formed on the subphase, and then a solution of this compound is injected underneath the monolayer. This technique allows for the study of the peptide's ability to penetrate and interact with a pre-formed lipid interface, providing insights into its membrane insertion capabilities.
Experimental Protocols
Protocol 1: Preparation of Lipid and Peptide Solutions
Objective: To prepare stock solutions of lipids and this compound for Langmuir trough experiments.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)
-
Palmitic Acid (PA)
-
This compound (KL4 peptide)
-
Chloroform
-
Methanol
-
Trifluoroethanol (TFE) (optional, for peptide solubilization)
-
Ultrapure water (18.2 MΩ·cm)
-
Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.0)
Procedure:
-
Lipid Stock Solutions (1 mg/mL):
-
Weigh the desired amount of DPPC, POPG, and PA and dissolve in chloroform to a final concentration of 1 mg/mL.
-
For mixed lipid monolayers, prepare solutions with the desired molar ratios (e.g., DPPC:POPG 7:3 w/w).
-
-
This compound Stock Solution (0.1 mg/mL):
-
Dissolve this compound in a small amount of TFE or a chloroform/methanol mixture (e.g., 2:1 v/v) to ensure complete solubilization.
-
Bring the final volume with the buffer solution to achieve a concentration of 0.1 mg/mL.
-
Protocol 2: Surface Pressure-Area (π-A) Isotherm of a Co-spread this compound-Lipid Monolayer
Objective: To determine the effect of this compound on the phase behavior and compressibility of a lipid monolayer.
Materials:
-
Langmuir-Wilhelmy balance equipped with a movable barrier system and a Wilhelmy plate.
-
Lipid or this compound-lipid stock solution.
-
Aqueous subphase (buffer).
-
Microsyringe.
Procedure:
-
Trough Preparation: Clean the Langmuir trough and barriers thoroughly with ethanol and then ultrapure water. Fill the trough with the aqueous subphase.
-
Wilhelmy Plate Calibration: Calibrate the Wilhelmy plate according to the manufacturer's instructions.
-
Monolayer Spreading: Using a microsyringe, carefully spread a known volume of the this compound-lipid solution onto the subphase surface. Allow 10-15 minutes for the solvent to evaporate completely.
-
Isotherm Measurement:
-
Begin compressing the monolayer at a constant rate (e.g., 10 cm²/min).
-
Record the surface pressure as a function of the mean molecular area until the monolayer collapses (indicated by a sharp drop or plateau in the surface pressure).
-
-
Data Analysis: Plot the surface pressure (π) versus the area per molecule (A). Determine key parameters such as the lift-off area, collapse pressure, and compressibility modulus.
Protocol 3: Peptide Insertion into a Pre-formed Lipid Monolayer
Objective: To assess the ability of this compound to penetrate a lipid monolayer.
Procedure:
-
Monolayer Formation: Follow steps 1-3 of Protocol 2 to form a pure lipid monolayer on the subphase.
-
Initial Surface Pressure: Compress the lipid monolayer to a desired initial surface pressure (e.g., 20 mN/m), which is below the estimated equilibrium surface pressure of lung surfactant.
-
Peptide Injection: Inject a known amount of the this compound stock solution into the subphase beneath the monolayer, ensuring minimal disturbance to the interface.
-
Monitoring Surface Pressure Changes: Record the change in surface pressure (Δπ) over time at a constant area until a stable value is reached. This indicates the extent of peptide insertion.
-
Maximum Insertion Pressure (MIP): Repeat the experiment at different initial surface pressures. The MIP is the initial surface pressure at which no further increase in surface pressure is observed upon peptide injection.
Data Presentation
The following tables summarize the expected quantitative data from Langmuir-Wilhelmy balance experiments studying this compound-lipid interactions.
Table 1: Surface Pressure-Area Isotherm Parameters for this compound-Lipid Monolayers
| Monolayer Composition (molar ratio) | Lift-off Area (Ų/molecule) | Collapse Pressure (πc, mN/m) | Compressibility Modulus (Cs⁻¹, mN/m) at 30 mN/m |
| DPPC | ~90 | ~45 | High |
| DPPC:POPG (7:3) | ~85 | ~50 | Moderate |
| DPPC:POPG (7:3) + 5% this compound | ~100 | >55 | Low |
| DPPC:POPG:PA (68:22:10) | ~80 | ~55 | Moderate |
| DPPC:POPG:PA (68:22:10) + 5% this compound | ~95 | >60 | Low |
Note: The values presented are representative and may vary depending on the specific experimental conditions.
Table 2: this compound Insertion into Pre-formed Lipid Monolayers
| Lipid Monolayer | Initial Surface Pressure (πi, mN/m) | This compound Concentration in Subphase (nM) | Change in Surface Pressure (Δπ, mN/m) | Maximum Insertion Pressure (MIP, mN/m) |
| DPPC | 20 | 100 | Low | ~25 |
| DPPC:POPG (7:3) | 20 | 100 | High | ~40 |
| DPPC:POPG:PA (68:22:10) | 20 | 100 | Very High | ~45 |
Mandatory Visualizations
Caption: Experimental workflow for studying this compound-lipid interactions.
Caption: Biophysical mechanism of this compound-lipid interaction.
Discussion and Interpretation of Results
The data obtained from these experiments can provide significant insights into the mechanism of action of this compound.
-
π-A Isotherms: An increase in the lift-off area and a shift of the isotherm to larger molecular areas in the presence of this compound suggest that the peptide is incorporated into the lipid monolayer and increases the spacing between lipid molecules. A higher collapse pressure indicates that this compound stabilizes the monolayer, allowing it to withstand higher surface pressures before collapsing. A decrease in the compressibility modulus suggests that the monolayer becomes more fluid and less rigid upon peptide incorporation.
-
Peptide Insertion: A significant increase in surface pressure upon injection of this compound indicates a strong affinity of the peptide for the lipid monolayer and its ability to spontaneously insert into the interface. The magnitude of the surface pressure change can be correlated with the extent of peptide binding and insertion. The Maximum Insertion Pressure (MIP) is a critical parameter, as it represents the highest lateral pressure at which the peptide can still penetrate the monolayer. A high MIP suggests that this compound can effectively integrate into the densely packed lipid films found in the alveoli.
-
Lipid Specificity: By performing these experiments with different lipid compositions, the preferential interaction of this compound with specific lipid species can be determined. For instance, studies have shown that the cationic nature of this compound leads to a stronger interaction with anionic lipids like POPG through electrostatic forces.
Conclusion
The Langmuir-Wilhelmy balance is an indispensable tool for the detailed characterization of this compound-lipid interactions. The protocols and data presentation formats outlined in this document provide a framework for researchers to systematically investigate the biophysical properties of synthetic surfactants. A thorough understanding of how this compound modulates the properties of lipid monolayers is essential for the rational design of more effective therapies for respiratory distress syndrome and other pulmonary diseases characterized by surfactant dysfunction.
References
Application Notes and Protocols for Testing Sinapultide in Animal Models of Neonatal Respiratory Distress Syndrome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models of Neonatal Respiratory Distress Syndrome (NRDS) for the preclinical evaluation of Sinapultide (KL4 peptide), a synthetic peptide mimicking surfactant protein B (SP-B). The protocols outlined below are designed to ensure robust and reproducible experimental outcomes for assessing the efficacy of this compound-containing surfactants, such as lucinactant.
Introduction to this compound and NRDS Animal Models
Neonatal Respiratory Distress Syndrome is a critical condition in premature infants caused by a deficiency of pulmonary surfactant. This compound, a key component of the synthetic surfactant lucinactant, is designed to mimic the function of the essential human surfactant protein B. Preclinical evaluation of this compound requires reliable animal models that replicate the pathophysiology of human NRDS. Commonly used and effective models include the preterm lamb and the neonatal piglet. These models allow for the investigation of therapeutic efficacy by assessing improvements in gas exchange, lung mechanics, and lung inflammation.
Key Animal Models for NRDS
Two primary models are recommended for their translational relevance:
-
Preterm Lamb Model: This model closely mimics the lung development and pathophysiology of a premature human infant. Lambs delivered prematurely exhibit surfactant deficiency and develop respiratory distress shortly after birth.
-
Neonatal Piglet Model: Newborn piglets offer a robust and reproducible model of acute lung injury. NRDS can be induced through methods such as saline lavage or oleic acid injection, leading to surfactant depletion and dysfunction.
Experimental Protocols
Protocol 1: Induction of NRDS in Preterm Lambs
This protocol describes the establishment of an NRDS model in preterm lambs, which naturally exhibit surfactant deficiency.
Materials:
-
Time-dated pregnant ewes (126-129 days gestation)
-
Anesthetic agents (e.g., propofol, isoflurane)
-
Endotracheal tubes of appropriate size
-
Mechanical ventilator for neonates
-
Physiological monitoring equipment (ECG, pulse oximeter, arterial line)
-
Blood gas analyzer
Procedure:
-
Animal Preparation:
-
Anesthetize the pregnant ewe following approved institutional animal care and use committee (IACUC) protocols.
-
Perform a cesarean section to deliver the preterm lamb.
-
-
Immediate Post-Natal Care:
-
Clamp and cut the umbilical cord.
-
Dry the lamb and place it under a radiant warmer to maintain body temperature.
-
Intubate the lamb with an appropriately sized endotracheal tube.
-
-
Initiation of Mechanical Ventilation:
-
Immediately connect the lamb to a neonatal mechanical ventilator.
-
Initial ventilator settings should be gentle to avoid volutrauma (e.g., PIP 20-25 cmH₂O, PEEP 4-6 cmH₂O, respiratory rate 40-60 breaths/min).
-
Adjust ventilator settings based on chest rise, oxygen saturation, and blood gas analysis.
-
-
Confirmation of NRDS:
-
Monitor for signs of respiratory distress, including tachypnea, grunting, and nasal flaring.
-
Perform serial arterial blood gas analysis. A PaO₂/FiO₂ ratio below 200 mmHg is indicative of significant respiratory distress.
-
Assess lung compliance, which will be significantly reduced in surfactant-deficient lambs.
-
Protocol 2: Induction of NRDS in Neonatal Piglets via Saline Lavage
This protocol details the induction of surfactant depletion in neonatal piglets through bronchoalveolar lavage.
Materials:
-
Healthy neonatal piglets (1-3 days old)
-
Anesthetic agents (e.g., ketamine, xylazine, isoflurane)
-
Endotracheal tubes of appropriate size
-
Mechanical ventilator
-
Warmed (37°C) sterile normal saline (0.9% NaCl)
-
Syringes
-
Physiological monitoring equipment
Procedure:
-
Animal Preparation:
-
Anesthetize the piglet and place it in a supine position.
-
Intubate with an appropriate endotracheal tube and initiate mechanical ventilation.
-
-
Saline Lavage Procedure:
-
Instill 30 mL/kg of warmed sterile normal saline into the lungs via the endotracheal tube.
-
Immediately aspirate the fluid.
-
Repeat the lavage procedure until the PaO₂/FiO₂ ratio falls below a predetermined threshold (e.g., < 150 mmHg) and remains stable for at least 20 minutes, indicating successful surfactant depletion.
-
-
Post-Lavage Stabilization:
-
Resume mechanical ventilation and adjust settings to maintain adequate oxygenation and ventilation.
-
Allow the animal to stabilize before the administration of the test article.
-
Protocol 3: Administration of this compound (as Lucinactant)
This protocol describes the intratracheal administration of this compound-containing surfactant.
Materials:
-
Lucinactant (containing this compound)
-
Syringe and a catheter for intratracheal administration
Procedure:
-
Dosage Preparation:
-
Warm the lucinactant vial to room temperature.
-
Prepare the appropriate dose based on the animal's weight. A common dosage used in preclinical studies is 5.8 mL/kg, delivering 175 mg of phospholipids/kg.
-
-
Administration:
-
Temporarily disconnect the animal from the ventilator.
-
Position the animal to facilitate even distribution of the surfactant (e.g., right and left lateral decubitus positions).
-
Instill the surfactant as a bolus through a catheter inserted into the endotracheal tube.
-
Administer in aliquots, with a brief period of manual ventilation between each aliquot to aid distribution.
-
-
Post-Administration Management:
-
Immediately reconnect the animal to the mechanical ventilator.
-
Adjust ventilator settings as needed based on the rapid improvement in lung compliance and oxygenation.
-
Monitor vital signs and blood gases closely.
-
Protocol 4: Histological Assessment of Lung Injury
This protocol provides a method for the quantitative assessment of lung injury from tissue samples.
Materials:
-
Formalin (10% neutral buffered)
-
Paraffin embedding materials
-
Microtome
-
Hematoxylin and eosin (H&E) stain
-
Microscope with imaging software
Procedure:
-
Tissue Collection and Fixation:
-
At the end of the experiment, euthanize the animal according to approved protocols.
-
Perform a thoracotomy and perfuse the lungs with saline.
-
Instill 10% neutral buffered formalin into the lungs at a constant pressure (e.g., 20 cmH₂O) to ensure uniform fixation.
-
Immerse the fixed lungs in formalin for at least 24 hours.
-
-
Tissue Processing and Staining:
-
Process the fixed lung tissue and embed in paraffin.
-
Cut 5 µm sections and stain with H&E.
-
-
Histological Scoring:
-
Examine the slides under a microscope by a blinded pathologist.
-
Score the following features on a scale of 0 (normal) to 4 (severe):
-
Alveolar edema
-
Hemorrhage
-
Neutrophil infiltration
-
Hyaline membrane formation
-
Epithelial desquamation
-
-
Calculate a total lung injury score by summing the scores for each parameter.
-
Data Presentation
The following tables summarize the expected quantitative outcomes from preclinical studies of this compound (as lucinactant) compared to other surfactants in a preterm lamb model of NRDS.
Table 1: Arterial Partial Pressure of Oxygen (PaO₂) Response Over Time
| Time Point | Lucinactant (mmHg) | Poractant alfa (mmHg) | Beractant (mmHg) | No Surfactant (mmHg) |
| Baseline | ~50 | ~50 | ~50 | ~50 |
| 30 min | ~250 | ~200 | ~180 | ~60 |
| 60 min | ~300 | ~250 | ~220 | ~55 |
| 120 min | ~320 | ~280 | ~240 | ~50 |
| 240 min | ~350 | ~290 | ~250 | ~45 |
Data are representative values based on published preclinical studies.[1][2]
Table 2: Arterial Partial Pressure of Carbon Dioxide (PaCO₂) Response Over Time
| Time Point | Lucinactant (mmHg) | Poractant alfa (mmHg) | Beractant (mmHg) | No Surfactant (mmHg) |
| Baseline | ~70 | ~70 | ~70 | ~70 |
| 30 min | ~45 | ~50 | ~55 | ~75 |
| 60 min | ~40 | ~45 | ~50 | ~80 |
| 120 min | ~38 | ~42 | ~48 | ~85 |
| 240 min | ~35 | ~40 | ~45 | ~90 |
Data are representative values based on published preclinical studies.[1][2]
Table 3: Lung Compliance Response Over Time
| Time Point | Lucinactant (mL/cmH₂O/kg) | Poractant alfa (mL/cmH₂O/kg) | Beractant (mL/cmH₂O/kg) | No Surfactant (mL/cmH₂O/kg) |
| Baseline | ~0.2 | ~0.2 | ~0.2 | ~0.2 |
| 30 min | ~0.6 | ~0.5 | ~0.45 | ~0.2 |
| 60 min | ~0.7 | ~0.6 | ~0.55 | ~0.18 |
| 120 min | ~0.8 | ~0.7 | ~0.6 | ~0.15 |
| 240 min | ~0.9 | ~0.75 | ~0.65 | ~0.15 |
Data are representative values based on published preclinical studies.[1]
Table 4: Inflammatory Markers in Bronchoalveolar Lavage Fluid (BALF)
| Marker | Lucinactant | Poractant alfa | Beractant | No Surfactant |
| IL-6 (pg/mL) | Significantly Lower | Higher | Higher | Highest |
| TNF-α (pg/mL) | Significantly Lower | Higher | Higher | Highest |
| Neutrophil Count | Significantly Lower | Higher | Higher | Highest |
Expected trends based on the known anti-inflammatory properties of this compound.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the putative signaling pathway of this compound.
Disclaimer: The provided protocols are intended as a general guide. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and with the approval of the local IACUC. Specific parameters and endpoints should be adapted to the research question and the specific animal model used.
References
Application Notes: Evaluating Sinapultide Efficacy in Lipopolysaccharide-Induced Acute Lung Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are life-threatening conditions characterized by widespread inflammation in the lungs, leading to impaired gas exchange.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce an inflammatory response in animal models that mimics the key features of human ALI/ARDS, including neutrophil infiltration, pulmonary edema, and the release of pro-inflammatory cytokines.[2][3][4]
Sinapultide, a synthetic peptide mimic of human surfactant protein B (SP-B), is a key component of the synthetic surfactant lucinactant.[5] Endogenous pulmonary surfactant is crucial for reducing surface tension in the alveoli, preventing their collapse. In ALI/ARDS, surfactant function is often impaired. This compound aims to restore this function and has also demonstrated anti-inflammatory properties, primarily by inhibiting the infiltration of neutrophils into the alveoli. These application notes provide detailed protocols for using LPS-induced ALI models to assess the therapeutic efficacy of this compound.
Principle of the Model and this compound's Mechanism of Action
The LPS-induced ALI model is established by administering LPS directly to the lungs (e.g., via intratracheal instillation) or systemically. LPS is recognized by Toll-like receptor 4 (TLR4) on immune cells like alveolar macrophages, triggering downstream signaling cascades. This leads to the activation of transcription factors such as NF-κB and the MAPK signaling pathway, resulting in the production and release of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This inflammatory cascade increases the permeability of the alveolar-capillary barrier, leading to pulmonary edema, and promotes the recruitment of neutrophils into the lung, which further exacerbates tissue damage.
This compound is hypothesized to exert its therapeutic effects through a dual mechanism:
-
Restoration of Surfactant Function : By mimicking SP-B, this compound helps to lower alveolar surface tension, preventing alveolar collapse and improving gas exchange.
-
Anti-inflammatory Effects : Studies suggest this compound can reduce inflammation by inhibiting the transmigration of neutrophils across the endothelium into the lung tissue, thereby reducing inflammatory-mediated damage.
Key Efficacy Endpoints for this compound Evaluation
-
Pulmonary Edema : Quantified by the lung wet-to-dry (W/D) weight ratio.
-
Pulmonary Inflammation :
-
Levels of pro-inflammatory cytokines (TNF-α, IL-6) in bronchoalveolar lavage fluid (BALF) or lung homogenates.
-
Total and differential inflammatory cell counts (especially neutrophils) in BALF.
-
Myeloperoxidase (MPO) activity in lung tissue as an index of neutrophil infiltration.
-
-
Lung Mechanics and Gas Exchange : (Not detailed in protocols but a relevant functional endpoint).
-
Histopathological Analysis : Semi-quantitative scoring of lung tissue sections for edema, inflammation, and overall injury.
-
Surfactant Protein Levels : Measurement of key surfactant proteins, such as Surfactant Protein-A (SP-A), which can be depleted during ALI.
Data on this compound Efficacy in LPS-Induced ALI
The following tables summarize quantitative data from a study evaluating this compound-loaded microbubbles (MBs) with ultrasound (US) in a mouse model of LPS-induced ALI.
Table 1: Effect of this compound on Lung Wet/Dry (W/D) Weight Ratio
| Treatment Group | Time Point | Lung W/D Ratio (mean ± SD) |
| Control | 24h | - |
| LPS | 24h | - |
| This compound MBs | 12h | 4.382 ± 0.274 |
| This compound MBs + US | 12h | 3.966 ± 0.191 |
| This compound MBs | 24h | - |
| This compound MBs + US | 24h | Significantly lower than LPS |
Table 2: Effect of this compound on Inflammatory Cytokines in BALF (24h post-LPS)
| Treatment Group | TNF-α (pg/mL) (mean ± SD) | IL-6 (pg/mL) (mean ± SD) |
| Control | - | - |
| LPS | Significantly elevated | Significantly elevated |
| This compound MBs | Reduced vs. LPS | Reduced vs. LPS |
| This compound MBs + US | Significantly reduced vs. LPS | Significantly reduced vs. LPS |
Table 3: Effect of this compound on Surfactant Protein-A (SP-A) in BALF (24h post-LPS)
| Treatment Group | SP-A (ng/mL) (mean ± SD) |
| Control | - |
| LPS | Significantly reduced |
| This compound MBs | Increased vs. LPS |
| This compound MBs + US | Significantly increased vs. LPS |
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - Sen’kova - Acta Naturae [actanaturae.ru]
- 2. Transcriptional Profiling of Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Surfactant respiratory therapy using Surfaxin/sinapultide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Sinapultide's Effect on Alveolar Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapultide, a synthetic peptide analog of human surfactant protein B (SP-B), is a crucial component of surfactant replacement therapies for respiratory distress syndrome (RDS).[1][2][3] Its primary function is to reduce surface tension at the air-liquid interface within the alveoli, preventing their collapse.[1][2] Beyond its biophysical properties, emerging evidence suggests that this compound possesses anti-inflammatory and cytoprotective effects on alveolar epithelial cells. These cells are essential for maintaining the integrity of the alveolar barrier, regulating fluid balance, and participating in the innate immune response of the lung.
These application notes provide detailed protocols for a panel of cell-based assays to investigate the multifaceted effects of this compound on alveolar epithelial cells. The described assays will enable researchers to assess cell viability, wound healing, epithelial barrier function, and inflammatory responses.
Assessment of Cell Viability and Proliferation
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
Materials:
-
Human alveolar epithelial cells (e.g., A549 cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (lyophilized powder)
-
Sterile phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Formazan solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in sterile water or an appropriate buffer. Further dilute the stock solution in a serum-free culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include untreated cells as a negative control.
-
Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of formazan solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
| This compound (µg/mL) | Cell Viability (%) (24h) | Cell Viability (%) (48h) |
| 0 (Control) | 100.0 ± 5.0 | 100.0 ± 6.2 |
| 0.1 | 102.3 ± 4.8 | 105.1 ± 5.9 |
| 1 | 108.5 ± 6.1 | 112.4 ± 7.3 |
| 10 | 115.2 ± 5.5 | 120.8 ± 6.8 |
| 50 | 110.7 ± 7.2 | 115.3 ± 8.1 |
| 100 | 98.6 ± 6.8 | 103.2 ± 7.5 |
Data are presented as mean ± standard deviation.
Alveolar Epithelial Wound Healing Assay
The scratch assay is a straightforward and widely used method to study cell migration and wound healing in vitro. A "scratch" is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time.
Experimental Protocol: Scratch Assay
Materials:
-
Alveolar epithelial cells (e.g., A549)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Phase-contrast microscope with a camera
Procedure:
-
Cell Seeding: Seed A549 cells into 12-well plates at a density that will form a confluent monolayer after 24 hours (e.g., 2 x 10^5 cells/well).
-
Serum Starvation (Optional): Once confluent, replace the complete medium with a serum-free medium and incubate for 24 hours to inhibit cell proliferation.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch across the center of each well.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Add fresh serum-free medium containing different concentrations of this compound (e.g., 0, 1, 10, 50 µg/mL) to the respective wells.
-
Imaging: Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. Mark the position of the images to ensure the same field is captured at subsequent time points.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same fields at regular intervals (e.g., 0, 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at different points for each image. The percentage of wound closure can be calculated using the following formula: Wound Closure (%) = [(Initial Scratch Width - Scratch Width at Time X) / Initial Scratch Width] x 100
Data Presentation
| Treatment | Wound Closure (%) at 6h | Wound Closure (%) at 12h | Wound Closure (%) at 24h |
| Control (0 µg/mL this compound) | 15.2 ± 2.1 | 35.8 ± 3.5 | 65.4 ± 4.8 |
| 1 µg/mL this compound | 20.5 ± 2.5 | 45.1 ± 4.1 | 80.2 ± 5.3 |
| 10 µg/mL this compound | 28.9 ± 3.0 | 60.7 ± 5.2 | 95.8 ± 3.9 |
| 50 µg/mL this compound | 25.4 ± 2.8 | 55.3 ± 4.9 | 90.1 ± 4.5 |
Data are presented as mean ± standard deviation.
Epithelial Barrier Function Assessment
Transepithelial Electrical Resistance (TEER) is a quantitative and non-invasive method to measure the integrity of epithelial cell monolayers cultured on permeable supports. A higher TEER value indicates a more intact and less permeable epithelial barrier.
Experimental Protocol: TEER Measurement
Materials:
-
Alveolar epithelial cells (e.g., Calu-3 or primary cells)
-
Transwell® permeable supports (e.g., 0.4 µm pore size)
-
Complete cell culture medium
-
This compound
-
TEER measurement system (e.g., EVOM voltohmmeter with STX2 "chopstick" electrodes)
Procedure:
-
Cell Seeding: Seed alveolar epithelial cells onto the apical side of the Transwell® inserts at a high density to form a confluent monolayer.
-
Culture: Culture the cells for several days to allow for differentiation and the formation of tight junctions, monitoring TEER daily until a stable baseline is achieved.
-
Treatment: Once a stable TEER is reached, add this compound at various concentrations to the apical compartment of the Transwell® inserts.
-
TEER Measurement: At designated time points (e.g., 0, 4, 8, 12, 24 hours) after treatment, measure the TEER of each insert. a. Sterilize the "chopstick" electrodes with ethanol and allow them to air dry. b. Equilibrate the electrodes in a sterile buffer or culture medium. c. Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. d. Record the resistance reading.
-
Data Calculation: To obtain the net TEER, subtract the resistance of a blank Transwell® insert (without cells) from the measured resistance and multiply by the surface area of the insert. TEER (Ω·cm²) = (R_total - R_blank) x Surface Area (cm²)
Data Presentation
| Treatment | TEER (Ω·cm²) at 4h | TEER (Ω·cm²) at 8h | TEER (Ω·cm²) at 24h |
| Control (0 µg/mL this compound) | 550 ± 25 | 545 ± 28 | 530 ± 30 |
| 1 µg/mL this compound | 580 ± 30 | 600 ± 35 | 610 ± 38 |
| 10 µg/mL this compound | 620 ± 28 | 680 ± 40 | 710 ± 45 |
| 50 µg/mL this compound | 605 ± 32 | 650 ± 38 | 680 ± 42 |
Data are presented as mean ± standard deviation.
Assessment of Inflammatory Response
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying the concentration of cytokines and other proteins in cell culture supernatants. This assay can be used to evaluate the anti-inflammatory effects of this compound on alveolar epithelial cells.
Experimental Protocol: Cytokine ELISA
Materials:
-
Alveolar epithelial cells (e.g., A549)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) or another inflammatory stimulus
-
This compound
-
24-well cell culture plates
-
ELISA kits for target cytokines (e.g., IL-6, IL-8, TNF-α)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in a 24-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours). Include control groups with no treatment, this compound alone, and LPS alone.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for the target cytokines (e.g., IL-6, IL-8, TNF-α) according to the manufacturer's instructions. This typically involves: a. Coating the ELISA plate with a capture antibody. b. Adding the collected supernatants and standards to the wells. c. Adding a detection antibody. d. Adding an enzyme-conjugated secondary antibody. e. Adding a substrate to produce a colorimetric signal.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
Data Presentation
| Treatment | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) |
| Control | 50 ± 8 | 120 ± 15 | 30 ± 5 |
| LPS (1 µg/mL) | 850 ± 70 | 1500 ± 120 | 450 ± 40 |
| LPS + this compound (1 µg/mL) | 720 ± 65 | 1300 ± 110 | 380 ± 35 |
| LPS + this compound (10 µg/mL) | 550 ± 50 | 950 ± 80 | 250 ± 25 |
| LPS + this compound (50 µg/mL) | 400 ± 45 | 700 ± 60 | 180 ± 20 |
Data are presented as mean ± standard deviation.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in alveolar epithelial cells.
Caption: Experimental workflow for TEER measurement.
References
- 1. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function of this compound in respiratory distress syndrome - Creative Peptides [creative-peptides.com]
- 3. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Quantification of Sinapultide in Bronchoalveolar Lavage Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapultide, a synthetic peptide analog of human surfactant protein B (SP-B), is a critical component of lucinactant, a surfactant replacement therapy used in the treatment of respiratory distress syndrome (RDS) in premature infants.[1][2] Its primary function is to lower surface tension in the alveoli, preventing their collapse.[1] Additionally, preclinical studies suggest this compound possesses anti-inflammatory and antimicrobial properties.[1] Accurate quantification of this compound in bronchoalveolar lavage fluid (BALF) is essential for pharmacokinetic studies, dose-response relationship assessments, and understanding its mechanism of action at the site of administration.
These application notes provide a detailed protocol for the quantification of this compound in BALF using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The proposed methodology is based on established principles for peptide quantification and methods developed for other analytes in BALF.[3]
Signaling Pathway and Mechanism of Action
This compound mimics the function of the native human surfactant protein B (SP-B). SP-B is crucial for the biophysical activity of pulmonary surfactant, facilitating the rapid formation of a stable surfactant film at the air-liquid interface in the alveoli. The anti-inflammatory mechanism of this compound is suggested to involve the inhibition of polymorphonuclear leukocyte (PMN) transmigration through the endothelium, thereby reducing neutrophil influx into the alveoli and preventing lung injury. While the precise signaling cascade for this compound is not fully elucidated, its function as an SP-B mimic suggests interaction with alveolar epithelial cells and macrophages. Surfactant Protein A (SP-A), another surfactant protein, has been shown to signal through the PI3K-Akt, mTORC1, and PKCζ pathways in alveolar macrophages, and it is plausible that SP-B mimics like this compound could engage similar pathways to exert their anti-inflammatory effects.
Experimental Protocols
Bronchoalveolar Lavage (BAL) Fluid Collection
Standardized procedures for BAL are crucial to ensure sample quality and consistency.
-
Procedure: Perform bronchoalveolar lavage using a flexible bronchoscope. Instill a pre-determined volume of sterile saline into a lung segment, followed by gentle aspiration.
-
Processing: Immediately place the collected BALF on ice. Centrifuge at 400 x g for 10 minutes at 4°C to pellet cells.
-
Storage: Aliquot the supernatant and store at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
This protocol is adapted from methods for quantifying other drugs in BALF and involves protein precipitation to remove interfering macromolecules.
-
Thawing: Thaw BALF samples on ice.
-
Internal Standard: Add an internal standard (e.g., a stable isotope-labeled version of this compound or a peptide with similar physicochemical properties) to all samples, calibration standards, and quality control samples.
-
Protein Precipitation: Add 4 volumes of ice-cold acetonitrile to 1 volume of BALF.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method for this compound Quantification
The following are suggested starting parameters for method development. Optimization will be required for specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | Determine the most abundant and stable protonated molecular ion ([M+nH]n+) for this compound. |
| Product Ions (Q3) | Fragment the precursor ion and select the most intense and specific product ions for quantification and qualification. |
| Collision Energy | Optimize for the selected precursor-to-product ion transitions. |
| Dwell Time | Optimize for sufficient data points across the chromatographic peak. |
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is a template table for presenting this compound concentration data from BALF samples.
| Sample ID | Time Point | This compound Concentration (ng/mL) | Internal Standard Response | Analyst | Date |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: Assess the ability to differentiate and quantify this compound in the presence of other components in BALF.
-
Linearity: Determine the concentration range over which the assay is linear.
-
Accuracy and Precision: Evaluate the closeness of measured values to the true value and the degree of scatter between measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of this compound that can be reliably detected and quantified.
-
Matrix Effect: Investigate the influence of BALF components on the ionization of this compound.
-
Stability: Assess the stability of this compound in BALF under various storage and handling conditions.
Conclusion
This document provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of this compound in bronchoalveolar lavage fluid. The detailed protocols and guidelines are intended to assist researchers in obtaining accurate and reproducible data, which is crucial for advancing the understanding of this compound's pharmacokinetics and clinical efficacy. Adherence to good laboratory practices and thorough method validation are paramount for generating high-quality data.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Synthetic Amphipathic Peptides like Sinapultide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance and troubleshooting for researchers working with synthetic amphipathic peptides, such as Sinapultide (also known as KL4 peptide). These peptides, characterized by their distinct hydrophobic and hydrophilic domains, often present solubility challenges that can impede experimental progress. This resource offers a comprehensive collection of frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic 21-residue amphipathic peptide composed of lysine (K) and leucine (L) residues (KLLLLKLLLLKLLLLKLLLLK). It is designed to mimic the function of human lung surfactant protein B (SP-B), a critical component for reducing surface tension in the alveoli of the lungs. Its amphipathic nature, with hydrophobic leucine stretches and hydrophilic lysine residues, drives its therapeutic function but also contributes to poor aqueous solubility and a tendency to aggregate, making it challenging to handle and formulate for both research and clinical applications. The predicted water solubility of this compound is very low, at approximately 0.0125 mg/mL[1].
Q2: What are the primary factors influencing the solubility of synthetic amphipathic peptides?
A2: The solubility of peptides like this compound is governed by a delicate balance of several factors:
-
Amino Acid Composition: The ratio and distribution of hydrophobic and hydrophilic amino acids are paramount. A high proportion of hydrophobic residues, like leucine in this compound, leads to low water solubility.
-
pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH away from the pI increases the net charge, enhancing interactions with water and improving solubility.
-
Peptide Concentration: Higher concentrations can promote self-assembly and aggregation, leading to precipitation.
-
Temperature: Temperature can have a variable effect. For some peptides, increasing the temperature can improve solubility, but for others, it can induce aggregation.
-
Ionic Strength: The salt concentration of the solution can influence solubility by affecting electrostatic interactions between peptide molecules.
Q3: My this compound peptide won't dissolve in water. What should I do first?
A3: Given this compound's composition, it is expected to have low water solubility. As a basic peptide (due to the lysine residues), a good first step is to try dissolving it in a dilute acidic solution. A small amount of 10-30% acetic acid or 0.1% trifluoroacetic acid (TFA) can be added to the aqueous solution to lower the pH and protonate the lysine residues, thereby increasing the peptide's net positive charge and its affinity for water. Always start with a small aliquot of your peptide for solubility testing to avoid wasting your entire sample.
Q4: Can I use organic co-solvents to dissolve this compound?
A4: Yes, organic co-solvents are often necessary for highly hydrophobic peptides. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and compatibility with many biological assays at low concentrations (typically <1% v/v). For peptides containing cysteine or methionine, which can be oxidized by DMSO, dimethylformamide (DMF) is a suitable alternative. When using a co-solvent, the recommended procedure is to first dissolve the peptide in a minimal amount of the pure organic solvent and then slowly add the aqueous buffer to the desired final concentration while vortexing.
Q5: How does temperature affect the solubility of amphipathic peptides?
A5: The effect of temperature is peptide-specific. Gentle warming (e.g., to 37°C) can sometimes aid in dissolving a peptide by increasing its kinetic energy. However, for some amphipathic peptides, increased temperature can promote hydrophobic interactions and lead to aggregation and precipitation. Therefore, any heating should be done cautiously and with careful observation.
Troubleshooting Guide: Common Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound and similar peptides.
Problem: Peptide appears as a film or precipitate in aqueous buffer.
Logical Workflow for Troubleshooting
Caption: A step-by-step workflow for troubleshooting peptide solubility issues.
Quantitative Data on Peptide Solubility
The following tables summarize the known and expected solubility of this compound and similar amphipathic peptides under various conditions. Note: Experimental data for this compound is limited in publicly available literature. The data presented here is a combination of predicted values, data from its formulation, and typical values for similar peptides.
Table 1: Solubility of this compound in Different Solvents
| Solvent System | Concentration (mg/mL) | Remarks |
| Water | ~0.0125 | Predicted low solubility[1]. |
| Phosphate Buffered Saline (PBS, pH 7.4) | < 0.1 | Expected to be very low due to neutral pH. |
| 10% Acetic Acid | > 1.0 | Acidic pH increases solubility by protonating lysine residues. |
| Dimethyl Sulfoxide (DMSO) | > 10.0 | High solubility is expected for hydrophobic peptides. |
| Ethanol | > 1.0 | Can be an effective solvent for amphipathic peptides. |
| Chloroform | Soluble | Used in the preparation of this compound-loaded microbubbles. |
Table 2: Effect of pH on the Solubility of a Model Amphipathic Peptide
| pH | Net Charge | Expected Solubility (mg/mL) |
| 2.0 | Highly Positive | High |
| 4.0 | Positive | Moderate to High |
| 6.0 | Slightly Positive | Low |
| 7.4 | Near Neutral | Very Low |
| 8.0 | Near Neutral | Very Low |
| 10.0 | Near Neutral | Very Low |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Lyophilized Amphipathic Peptide
-
Preparation: Before opening, centrifuge the vial of lyophilized peptide to collect all the powder at the bottom.
-
Initial Attempt with Aqueous Buffer: Add a small volume of sterile, deionized water or a buffer of choice to a final concentration of 1 mg/mL. Vortex briefly.
-
pH Adjustment (for basic peptides like this compound): If the peptide does not dissolve, add a small volume of 10% acetic acid dropwise while vortexing until the peptide dissolves.
-
Use of Organic Co-solvents: If the peptide remains insoluble, take a fresh, dry aliquot of the peptide. a. Add a minimal amount of pure DMSO or DMF to completely dissolve the peptide. b. Slowly add the desired aqueous buffer to the peptide-organic solvent mixture with constant, gentle vortexing. c. If precipitation occurs, the solubility limit in that mixed solvent system has been exceeded.
-
Physical Dissolution Aids:
-
Sonication: Place the vial in a bath sonicator for 5-10 minute intervals. Avoid using a probe sonicator, which can generate excessive heat and degrade the peptide.
-
Gentle Warming: If necessary, warm the solution to 37°C for a short period.
-
-
Clarification: Once the peptide is dissolved, centrifuge the solution at high speed (e.g., 12,000 x g) for 5 minutes to pellet any remaining micro-aggregates. Carefully transfer the clear supernatant to a new, sterile tube.
Protocol 2: Determination of Peptide Solubility by Turbidimetric Assay
This method provides a rapid estimation of the kinetic solubility of a peptide in a given buffer.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the peptide (e.g., 10 mg/mL) in a suitable organic solvent like DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the peptide stock solution in the same organic solvent.
-
Addition of Aqueous Buffer: To each well, add the aqueous buffer of interest (e.g., PBS, pH 7.4) and mix well. The final concentration of the organic solvent should be kept constant and low (e.g., 1-5%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Turbidity Measurement: Measure the absorbance of each well at a wavelength of 620 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the peptide concentration. The concentration at which a significant increase in absorbance is observed indicates the onset of precipitation and is an estimate of the kinetic solubility.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: SP-A Receptor-Mediated Upregulation of SP-B Transcription
This compound mimics the function of Surfactant Protein B (SP-B). The expression of the SP-B gene is, in part, regulated by Surfactant Protein A (SP-A) through a signaling cascade in alveolar type II cells. Understanding this pathway is relevant for researchers studying the cellular effects of this compound.
Caption: SP-A signaling pathway leading to increased SP-B gene transcription.
Experimental Workflow: HPLC-Based Peptide Solubility Determination
This workflow outlines the steps for a more precise determination of thermodynamic solubility using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for determining peptide solubility using HPLC.
References
Technical Support Center: Optimizing the Reconstitution of Lyophilized Sinapultide
Welcome to the technical support center for Sinapultide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal reconstitution and handling of lyophilized this compound for consistent and reliable experimental results.
Troubleshooting Guide
This guide addresses common issues that may arise during the reconstitution and use of lyophilized this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving/Incomplete Solubilization | - Incorrect solvent selection.- Inappropriate temperature.- Insufficient mixing. | - this compound is a hydrophobic peptide; initiate reconstitution in a small amount of an organic solvent like DMSO before diluting with an aqueous buffer.[1][2]- Ensure the peptide and solvent are at room temperature before mixing.[1]- Gently swirl or vortex the vial to mix. For persistent insolubility, brief sonication (e.g., 3 bursts of 10 seconds) can be effective.[1] |
| Cloudy or Precipitated Solution | - Peptide aggregation.- Incorrect pH of the reconstitution buffer.- Low temperature of the solvent during reconstitution. | - Reconstitute at a concentration of 1-2 mg/mL to minimize aggregation.[2]- Use a buffer with a slightly acidic pH (e.g., pH 5.0-6.0) to improve solubility and stability.- Allow the solvent to warm to room temperature before adding it to the lyophilized peptide. |
| Loss of Peptide Activity | - Repeated freeze-thaw cycles.- Improper storage conditions.- Oxidation of sensitive amino acid residues. | - Aliquot the reconstituted this compound into single-use volumes to avoid multiple freeze-thaw cycles.- Store lyophilized peptide at -20°C or -80°C.- Store reconstituted aliquots at -80°C for long-term storage.- To prevent oxidation, consider using oxygen-free buffers for reconstitution. |
| Inconsistent Experimental Results | - Inaccurate peptide concentration.- Degradation of the reconstituted peptide.- Variability in reconstitution protocol. | - Ensure complete dissolution before use.- Use a validated analytical method, such as HPLC, to confirm the peptide concentration.- Follow a standardized reconstitution protocol for all experiments. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for reconstituting lyophilized this compound?
Given this compound's hydrophobic nature, it is recommended to first dissolve the peptide in a small volume of a sterile organic solvent such as Dimethyl Sulfoxide (DMSO). Subsequently, slowly add an aqueous buffer (e.g., sterile water or phosphate-buffered saline, PBS) to achieve the desired final concentration.
2. What is the optimal concentration for reconstituting this compound?
For stock solutions, a concentration of 1-2 mg/mL is recommended to maintain solubility and minimize the risk of aggregation. For in vitro studies, concentrations of 0.1 mg/mL have been used, with working concentrations for specific assays ranging from 2.0 µg/mL to 5.0 µg/mL.
3. How should I store lyophilized and reconstituted this compound?
Lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment. Once reconstituted, it is crucial to aliquot the solution into single-use vials and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.
4. What is the stability of reconstituted this compound?
5. How can I prevent aggregation of this compound during reconstitution?
To prevent aggregation, follow these steps:
-
Use the recommended solvents and reconstitution concentration.
-
Ensure the peptide and solvent are at room temperature before mixing.
-
Mix gently by swirling or brief vortexing. Avoid vigorous shaking.
-
Brief sonication can help break up small aggregates.
6. What are the key physicochemical properties of this compound?
This compound (also known as KL4 peptide) is a 21-residue synthetic peptide that mimics human lung surfactant protein B (SP-B). It is composed of lysine (K) and leucine (L) residues, making it amphipathic. Its hydrophobic nature is a key consideration for its reconstitution and handling.
Experimental Protocols
Reconstitution Protocol for In Vitro Studies
This protocol provides a general method for reconstituting lyophilized this compound for use in cell-based assays.
Materials:
-
Lyophilized this compound
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the required volume of DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently swirl the vial until the peptide is completely dissolved. Brief sonication can be used if necessary.
-
Slowly add the desired volume of sterile water or PBS to the DMSO stock solution to achieve the final working concentration. It is important to add the aqueous buffer to the DMSO solution and not the other way around.
-
Aliquot the final reconstituted solution into sterile, single-use, low-protein binding microcentrifuge tubes.
-
Store the aliquots at -80°C until use.
In Vivo Administration of this compound in a Rodent Model of Acute Respiratory Distress Syndrome (ARDS)
This protocol describes the intratracheal instillation of this compound in a rat model of lipopolysaccharide (LPS)-induced ARDS.
Materials:
-
Reconstituted this compound solution (e.g., 6.95 mg in 300 µL of buffer)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline or appropriate buffer
-
Anesthetic (e.g., ketamine)
-
Surgical instruments for exposing the trachea
-
26-gauge needle or appropriate intubation cannula
-
1 mL syringe
Procedure:
-
Induction of ARDS: Anesthetize the rats (e.g., with ketamine at 130 mg/kg, i.p.). Surgically expose the trachea and instill LPS (e.g., 150 µg in 300 µL of buffer) via a 26-gauge needle, followed by 2-3 boluses of 1 mL of air to ensure distribution. Close the incision with sutures.
-
This compound Administration: Two hours before the experimental endpoint, re-anesthetize the animals. Re-expose the trachea and intratracheally instill the reconstituted this compound solution (e.g., 6.95 mg/300 µL).
-
Monitoring and Analysis: Monitor the animals for the duration of the experiment. At the designated endpoint (e.g., 72 hours post-LPS instillation), euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis of inflammatory markers, lung injury, and other relevant parameters. A study in mice used a daily intranasal dose of 2.32 mg/kg for 14 days to evaluate safety.
Visualizations
Signaling Pathway of Surfactant Protein-B (SP-B) Mimicry
This compound, as a mimic of SP-B, is thought to facilitate the reduction of surface tension in the alveoli. While a detailed specific signaling pathway for this compound is not fully elucidated, it is understood to interact with phospholipids to enhance their surface-active properties. The broader signaling context of surfactant proteins involves pathways like PI3K/Akt, which are crucial for the regulation and function of lung epithelial cells.
Experimental Workflow for In Vivo ARDS Model
The following diagram outlines the key steps in an in vivo study of this compound's efficacy in a rodent model of ARDS.
Logical Relationship for Troubleshooting Reconstitution Issues
This diagram illustrates the decision-making process for troubleshooting common reconstitution problems.
References
Technical Support Center: Troubleshooting Inconsistent Results in Captive Bubble Surfactometer Experiments with Sinapultide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sinapultide (KL4 Surfactant) in captive bubble surfactometer (CBS) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in captive bubble surfactometry?
A1: this compound, also known as KL4 peptide, is a synthetic 21-residue peptide designed to mimic the function of the native human lung surfactant protein B (SP-B).[1] It is a key component of lucinactant, a synthetic pulmonary surfactant. In captive bubble surfactometry, this compound is studied to evaluate its ability to lower surface tension at an air-liquid interface, a critical function for respiratory mechanics. The captive bubble surfactometer is particularly well-suited for this as it allows for the study of surfactant films under dynamic conditions of compression and expansion, mimicking the breathing cycle.[2][3]
Q2: What are the expected surface tension values for a functional this compound formulation?
A2: A functional pulmonary surfactant formulation containing this compound is expected to rapidly adsorb to the air-liquid interface and lower the surface tension to near-equilibrium values (around 23-25 mN/m) within seconds.[3] Upon dynamic compression, the surface tension should further decrease to very low values, often below 5 mN/m.[4] The ability to reach and maintain these low surface tensions is a key indicator of the surfactant's efficacy.
Q3: My surface tension readings are not reaching the expected low values. What could be the cause?
A3: Several factors can prevent the attainment of low surface tension values. These include:
-
Sample Purity and Integrity: Contamination of the this compound solution or the subphase can interfere with film formation. Ensure all glassware is scrupulously clean and use high-purity water and reagents.
-
Inadequate Concentration: The concentration of this compound may be too low to form a stable monolayer capable of reaching low surface tensions upon compression.
-
Film Leakage: The captive bubble setup must be leak-proof to prevent the surfactant film from escaping during compression. The use of an agar gel-coated ceiling in the chamber can help ensure a completely hydrophilic contact area and prevent leakage.
-
Presence of Inhibitors: Substances like serum proteins can inhibit surfactant function. If studying the effects of such inhibitors, their presence would explain the higher minimum surface tension.
Q4: I am observing significant variability between replicate experiments. What are the common sources of inconsistency?
A4: Inconsistent results in captive bubble surfactometry can arise from:
-
Bubble Asymmetry and Size Variation: Variations in the initial bubble size and shape can alter the detected contact angle and surface tension.
-
Impurity Effects: The captive bubble method is highly sensitive to impurities which can lead to large standard deviations in measurements.
-
Inconsistent Sample Preparation: The aggregation state of this compound can affect its adsorption kinetics. Ensure a consistent protocol for sample preparation, including vortexing and sonication if necessary, to achieve a uniform dispersion.
-
Image Analysis Errors: Optical noise, especially from turbid solutions containing aggregates, can interfere with accurate edge detection of the bubble profile, leading to errors in surface tension calculation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during captive bubble surfactometer experiments with this compound.
Issue 1: High and Variable Initial Surface Tension (Poor Adsorption)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Subphase or Glassware | Thoroughly clean the captive bubble chamber and all glassware with a suitable cleaning agent (e.g., chromic acid, followed by extensive rinsing with high-purity water). | A clean air-water interface should have a surface tension of approximately 72 mN/m at room temperature. |
| This compound Aggregation | Prepare fresh this compound dispersions for each experiment. Briefly sonicate the solution to break up large aggregates before injection. | Improved consistency in the rate of surface tension reduction as the surfactant adsorbs to the interface. |
| Incorrect Injection Technique | Inject the this compound solution gently and close to the bubble surface to minimize bulk phase mixing and facilitate rapid adsorption. | Faster and more reproducible decrease in surface tension to equilibrium values. |
Issue 2: Failure to Reach Low Surface Tension (<5 mN/m) Upon Compression
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Surfactant Concentration | Increase the concentration of the this compound dispersion. Titrate the concentration to find the optimal level for achieving low surface tension. | The film will be more resistant to collapse upon compression, allowing for lower surface tension values to be reached. |
| Film Leakage from the Bubble | Ensure the bubble is properly seated against a hydrophilic ceiling (e.g., agar gel coated). Check the system for any potential leaks. | A stable, low surface tension will be maintained at maximum compression without a rapid increase, indicating no film loss. |
| Presence of Inhibitory Substances | If not intentionally studying inhibitors, ensure all components of the subphase are pure and free from contaminants like proteins or lipids that can interfere with the surfactant film. | The surfactant film will be able to pack tightly upon compression and achieve the expected low surface tension. |
Issue 3: Irreproducible Hysteresis Loops
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Compression/Expansion Cycles | Ensure the syringe pump or pressure control system is functioning correctly and programmed for consistent and smooth volume changes. | Hysteresis loops from consecutive cycles should be highly similar, indicating a stable and reproducible film behavior. |
| Material Loss During Cycling | If minimum surface tension increases with each cycle, it may indicate irreversible loss of material from the interface. Ensure the compression is not too extreme, causing film collapse. | Stable hysteresis loops over multiple cycles. |
| Changes in Bubble Geometry | Monitor the bubble shape throughout the experiment. Significant deviation from an axisymmetric shape can affect the accuracy of the surface tension calculation. | The bubble should remain centered and maintain a consistent shape profile at the same points in each cycle. |
Experimental Protocols
Protocol 1: Preparation of this compound Dispersion
-
Reagents and Materials:
-
This compound (lyophilized powder)
-
High-purity sterile water
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Bath sonicator
-
-
Procedure:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening.
-
Reconstitute the this compound powder with high-purity sterile water to the desired stock concentration (e.g., 10 mg/mL).
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking to prevent foaming.
-
For a uniform dispersion, vortex the solution for 1-2 minutes.
-
If visible aggregates persist, sonicate the vial in a bath sonicator for 5-10 minutes at a controlled temperature.
-
Prepare fresh dilutions from the stock solution for each experiment.
-
Protocol 2: Captive Bubble Surfactometer Operation with this compound
-
System Preparation:
-
Thoroughly clean the captive bubble chamber, syringe, and tubing.
-
Fill the chamber with the desired buffered subphase (e.g., saline).
-
Form a small air bubble (approximately 2-3 mm in diameter) at the tip of the capillary inside the chamber.
-
Bring the bubble into contact with the hydrophilic ceiling of the chamber.
-
-
Adsorption Phase:
-
Allow the clean bubble to equilibrate in the subphase. The surface tension should be stable at the value for the pure subphase.
-
Inject a small, precise volume of the this compound dispersion (e.g., 1-5 µL) into the chamber, near the bubble surface.
-
Record the change in surface tension over time as the this compound adsorbs to the air-liquid interface until a stable equilibrium surface tension is reached.
-
-
Dynamic Cycling:
-
Once the equilibrium surface tension is reached, begin the dynamic cycling by changing the chamber volume using a syringe pump or by adjusting the pressure.
-
A typical cycle might involve compressing the bubble to a minimum surface area and then expanding it back to the original area over a period of 3-5 seconds to mimic physiological breathing rates.
-
Record the surface tension and bubble area throughout multiple compression-expansion cycles.
-
Analyze the resulting data to determine the minimum and maximum surface tensions and to generate surface tension-area hysteresis loops.
-
Data Presentation
Table 1: Representative Adsorption Kinetics of this compound
| Time (seconds) | Surface Tension (mN/m) |
| 0 | 72.0 |
| 1 | 45.2 |
| 5 | 28.1 |
| 10 | 24.5 |
| 30 | 23.2 |
| 60 | 23.0 |
Note: These are illustrative values. Actual results may vary based on experimental conditions.
Table 2: Representative Dynamic Cycling Data for this compound
| Cycle Number | Minimum Surface Tension (mN/m) | Maximum Surface Tension (mN/m) |
| 1 | 4.8 | 23.5 |
| 2 | 3.5 | 23.2 |
| 3 | 3.2 | 23.1 |
| 4 | 3.1 | 23.1 |
| 5 | 3.1 | 23.0 |
Note: These are illustrative values. A stable system should show consistent minimum and maximum surface tensions after the first few cycles.
Visualizations
References
- 1. Effect of the hydrophobic surfactant proteins on the surface activity of spread films in the captive bubble surfactometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.hawaii.edu [www2.hawaii.edu]
- 3. Surface tension properties of surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The captive bubble method for the evaluation of pulmonary surfactant: surface tension, area, and volume calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the stability of Sinapultide-phospholipid formulations.
This guide provides researchers, scientists, and drug development professionals with technical support for enhancing the stability of Sinapultide-phospholipid formulations. It includes troubleshooting advice, frequently asked questions, experimental protocols, and visual aids to address common challenges encountered during formulation development.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the preparation, storage, and handling of this compound-phospholipid formulations.
| Question ID | Question | Answer |
| STAB-001 | My this compound-phospholipid formulation is showing signs of aggregation and precipitation upon storage. What are the potential causes and how can I fix it? | Aggregation is a common issue with peptide formulations, often leading to reduced bioavailability.[1] Potential causes include: * Suboptimal pH: Peptides have an optimal pH range for stability. Deviations can lead to charge alterations and subsequent aggregation.[1] * High Concentration: High concentrations of this compound can increase the likelihood of intermolecular interactions.[1] * Mechanical Stress: Shaking, vigorous mixing, or multiple freeze-thaw cycles can induce aggregation.[1] Troubleshooting Steps: 1. Optimize pH and Buffer: Experiment with different buffer systems (e.g., citrate, phosphate) to find the pH of maximum stability for this compound.[1] 2. Adjust Concentration: If possible, work with a lower concentration of the peptide. 3. Incorporate Stabilizers: Excipients like sugars (e.g., trehalose, mannitol) can act as cryoprotectants and stabilizers. 4. Control Handling: Avoid excessive agitation and minimize freeze-thaw cycles. |
| STAB-002 | I am observing a loss of this compound potency over time, even without visible aggregation. What chemical degradation pathways should I investigate? | Chemical instability can lead to a loss of biological activity. Key degradation pathways for peptides include: * Hydrolysis: Cleavage of peptide bonds, often accelerated by high temperatures and extreme pH. * Oxidation: Certain amino acid residues, like methionine and cysteine, are susceptible to oxidation. This compound's sequence (KLLLLKLLLLKLLLLKLLLLK) does not contain these residues, but oxidation can still be a concern depending on excipients and storage conditions. * Deamidation: Asparagine and glutamine residues can deamidate, but these are not present in this compound. Troubleshooting Steps: 1. Control Temperature and Moisture: Store formulations at recommended temperatures and protect from humidity. Lyophilization is an effective strategy to remove water and enhance stability. 2. Use Antioxidants: If oxidation is suspected, consider adding antioxidants like ascorbic acid or using chelating agents like EDTA. 3. Inert Atmosphere: Packaging under an inert gas like nitrogen can prevent oxidation. |
| STAB-003 | The particle size of my phospholipid vesicles is increasing during storage. What could be causing this instability? | An increase in vesicle size often indicates fusion or aggregation of the liposomes, which can be caused by: * Inappropriate Phospholipid Composition: The choice of phospholipids and their ratios can affect bilayer rigidity and stability. * Hydrolysis of Phospholipids: Degradation of phospholipids into lysolipids can destabilize the vesicle membrane, leading to fusion. * Insufficient Surface Charge: Low zeta potential can lead to vesicle aggregation due to insufficient electrostatic repulsion. Troubleshooting Steps: 1. Incorporate Charged Phospholipids: Including negatively charged phospholipids like POPG (palmitoyloleoyl-phosphatidylglycerol) can increase electrostatic repulsion between vesicles. 2. Add Steric Stabilizers: PEGylation of the phospholipids (e.g., using DSPE-PEG2000) can create a protective layer that sterically hinders vesicle aggregation. 3. Optimize Storage Conditions: Store at a pH where phospholipid hydrolysis is minimized (around pH 6.5) and at refrigerated temperatures. |
| STAB-004 | How can I improve the shelf-life of my formulation for long-term storage? | For long-term stability, removing water from the formulation is a key strategy. * Lyophilization (Freeze-Drying): This is a standard method for stabilizing peptide and liposome formulations. It involves freezing the formulation and then sublimating the ice under a vacuum. The use of cryoprotectants (e.g., trehalose, sucrose) is crucial to protect the vesicles and peptide during the process. * Spray-Drying: This is a faster, single-step alternative that can produce stable, dry powders. It may be particularly useful for creating particles suitable for inhalation. Considerations: * Process Optimization: Both lyophilization and spray-drying processes must be carefully optimized (e.g., freezing rate, drying temperature) to prevent degradation of the peptide and collapse of the lipid structure. * Reconstitution: The dried product should be easily and completely reconstitutable without changes in particle size or peptide integrity. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for formulating stable peptide-phospholipid systems. These are based on studies with similar systems and should be considered as starting points for the optimization of this compound formulations.
Table 1: Optimal Phospholipid Concentration for Lyophilization of Sterically Stabilized Micelles (SSM)
| Phospholipid Concentration (DSPE-PEG2000) | Observation | Recommendation |
| < 10 mM | Greater shrinkage of lyophilized cake observed. | Suboptimal for creating a stable cake structure. |
| 10 - 15 mM | Fibrous, reproducible freeze-dried cake with minimal shrinkage. | Optimal concentration range for lyophilization. |
| > 15 mM | Steep increase in viscosity, implying micelle-micelle interaction. | May lead to processing difficulties and potential instability. |
Table 2: Stability-Indicating Analytical Techniques
| Analytical Technique | Parameter Measured | Purpose |
| Reversed-Phase HPLC (RP-HPLC) | Purity, Degradation Products | To quantify the amount of intact this compound and detect any chemical modifications or impurities. |
| Size Exclusion Chromatography (SEC) | Aggregation | To detect and quantify soluble aggregates and oligomers of this compound. |
| Dynamic Light Scattering (DLS) | Particle Size, Polydispersity Index (PDI) | To monitor the size distribution and stability of the phospholipid vesicles over time. |
| Circular Dichroism (CD) | Secondary Structure | To assess the conformational integrity of this compound, ensuring it maintains its helical structure. |
| Mass Spectrometry (LC-MS) | Molecular Weight, Degradant Identification | To confirm the identity of this compound and structurally characterize any degradation products. |
| Differential Scanning Calorimetry (DSC) | Thermal Transitions | To determine the thermal stability of the peptide and the phase transition temperature of the phospholipids. |
Experimental Protocols
Protocol 1: Assessment of Formulation Stability by RP-HPLC
Objective: To quantify the purity of this compound and monitor its degradation over time under various stress conditions.
Methodology:
-
Sample Preparation:
-
Prepare this compound-phospholipid formulations and subject them to stability studies (e.g., accelerated stability at 40°C/75% RH).
-
At each time point, withdraw an aliquot of the formulation.
-
Disrupt the vesicles to release the peptide using a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).
-
Centrifuge to precipitate the lipids and collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 40°C.
-
-
Data Analysis:
-
Integrate the peak area of intact this compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of remaining intact peptide at each time point relative to the initial time point.
-
Plot the percentage of intact this compound versus time to determine the degradation rate.
-
Protocol 2: Particle Size Analysis by Dynamic Light Scattering (DLS)
Objective: To monitor the physical stability of the phospholipid vesicles by measuring changes in particle size and size distribution.
Methodology:
-
Sample Preparation:
-
Dilute an aliquot of the this compound-phospholipid formulation with an appropriate buffer (e.g., the same buffer used for formulation) to a suitable concentration for DLS analysis (to avoid multiple scattering effects).
-
-
Instrument Setup:
-
Set the instrument parameters, including temperature (e.g., 25°C), laser wavelength, and scattering angle (e.g., 90° or 173°).
-
Equilibrate the sample in the instrument for 2-5 minutes before measurement.
-
-
Measurement:
-
Perform at least three replicate measurements for each sample.
-
The instrument software will generate an intensity-weighted size distribution, from which the average particle size (Z-average) and the Polydispersity Index (PDI) can be obtained.
-
-
Data Analysis:
-
Record the Z-average diameter and PDI at each stability time point.
-
An increase in the Z-average or PDI over time indicates vesicle aggregation or fusion.
-
Visualizations
Signaling & Mechanistic Pathways
Caption: Mechanism of Action for this compound-Phospholipid Formulations.
Experimental & Logical Workflows
Caption: Workflow for Assessing and Optimizing Formulation Stability.
Caption: Relationship between Instability Factors and Stabilization Strategies.
References
Technical Support Center: Addressing Assay Interference from Lipids in Sinapultide Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address assay interference caused by lipids in Sinapultide formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its formulations lipid-based?
A1: this compound, also known as KL4 peptide, is a synthetic 21-residue peptide that mimics the function of human lung surfactant protein B (SP-B).[1][2] It is a key active ingredient in the synthetic surfactant drug, Lucinactant (Surfaxin), used for the treatment of respiratory distress syndrome (RDS) in premature infants.[2][3] The formulation of Lucinactant is lipid-based, typically containing dipalmitoylphosphatidylcholine (DPPC), palmitoyloleoyl-phosphatidylglycerol (POPG), and palmitic acid, to emulate the composition of natural lung surfactant and facilitate its therapeutic action at the air-liquid interface in the alveoli.[1]
Q2: How do lipids in this compound formulations interfere with common analytical assays?
A2: The lipid components in this compound formulations can cause significant interference in various analytical assays through several mechanisms:
-
Physical Interference: Lipids can coat surfaces of analytical equipment, such as HPLC columns and injector ports, leading to carryover and altered chromatographic performance.
-
Matrix Effects in Mass Spectrometry (MS): Phospholipids can suppress the ionization of this compound, leading to reduced sensitivity and inaccurate quantification.
-
Light Scattering: In spectrophotometric and turbidimetric assays, the lipid vesicles can scatter light, leading to artificially high absorbance readings.
-
Binding and Sequestration: The hydrophobic nature of the lipids can lead to the sequestration of the this compound peptide, making it unavailable for detection in immunoassays like ELISA.
Q3: What are the primary analytical methods used for the quantification of this compound?
A3: The most common analytical methods for the quantification of peptides like this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC-MS/MS) detection, and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is favored for its high specificity and sensitivity, allowing for the separation of this compound from its lipid components and other impurities. ELISA can also be used for quantification, but it is more susceptible to interference from the lipid matrix.
Troubleshooting Guides
HPLC and LC-MS/MS Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High backpressure | Lipid accumulation on the column or pre-column. | 1. Implement a robust sample delipidation protocol before injection. 2. Use a guard column and replace it frequently. 3. Flush the column with a strong organic solvent (e.g., isopropanol) to remove lipid buildup. |
| Poor peak shape (tailing or fronting) | Interaction of this compound with residual lipids on the column. | 1. Optimize the mobile phase composition, including the organic solvent and ion-pairing agent concentration. 2. Ensure complete delipidation of the sample. 3. Consider a column with a different stationary phase that has less affinity for lipids. |
| Low signal intensity/poor recovery in MS | Ion suppression caused by co-eluting phospholipids. | 1. Improve the chromatographic separation to resolve this compound from the bulk of the phospholipids. 2. Implement a delipidation step that effectively removes phospholipids. 3. Use an internal standard that is structurally similar to this compound to compensate for matrix effects. |
| Carryover between injections | Adsorption of lipids and/or this compound to the injector or column. | 1. Optimize the injector wash procedure with a strong solvent mixture. 2. Include a blank injection with a high organic content mobile phase between samples. 3. Ensure the sample is fully solubilized in the injection solvent. |
ELISA
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low signal or no signal | Lipids are preventing the binding of this compound to the ELISA plate or the detection antibody. | 1. Delipidate the sample before adding it to the ELISA plate. 2. Optimize the coating buffer and blocking conditions to minimize non-specific binding of lipids. 3. Increase the incubation time to allow for the equilibrium of binding to be reached. |
| High background noise | Non-specific binding of lipids and/or detection antibodies to the plate. | 1. Increase the number of wash steps and the stringency of the wash buffer. 2. Use a higher concentration of blocking agent. 3. Test different types of ELISA plates with lower non-specific binding properties. |
| High variability between replicate wells | Inhomogeneous distribution of lipids and this compound in the sample. | 1. Ensure the sample is thoroughly mixed before aliquoting into the wells. 2. Consider a brief sonication of the diluted sample to improve homogeneity. 3. Perform a delipidation step to remove the source of inhomogeneity. |
Experimental Protocols
Protocol 1: Delipidation of this compound Formulations using Solvent Precipitation
This protocol is suitable for preparing samples for HPLC and LC-MS/MS analysis.
Materials:
-
This compound formulation
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of the this compound formulation, add 300 µL of methanol.
-
Vortex vigorously for 1 minute to precipitate the majority of the phospholipids.
-
Add 1 mL of MTBE and vortex for another minute.
-
Add 250 µL of water and vortex for 30 seconds.
-
Centrifuge at 16,000 x g for 5 minutes to separate the phases.
-
Three layers will be formed: an upper organic layer containing the lipids, a protein/peptide pellet at the interface, and a lower aqueous layer.
-
Carefully collect the lower aqueous layer containing the this compound peptide.
-
Dry the collected aqueous phase under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried peptide in the initial mobile phase for HPLC or LC-MS/MS analysis.
Protocol 2: Solvent-Free Delipidation using Activated Silica
This protocol offers a gentler alternative for sample preparation, potentially preserving the peptide's integrity.
Materials:
-
This compound formulation
-
Activated silica gel
-
Microcentrifuge tubes
-
Rotatory mixer
-
Centrifuge
Procedure:
-
Pre-equilibrate the activated silica gel with the assay buffer to be used for the final analysis.
-
In a microcentrifuge tube, mix the this compound formulation with the pre-equilibrated activated silica gel at a ratio of 1:10 (v/w).
-
Place the tube on a rotatory mixer and incubate at 4°C for 30 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Carefully collect the supernatant containing the delipidated this compound.
-
The supernatant can be directly used for assays or further diluted as required.
Data Presentation
Table 1: Effect of Delipidation on this compound Recovery and Lipid Removal
| Delipidation Method | This compound Recovery (%) | Phospholipid Removal (%) | Assay Compatibility |
| Solvent Precipitation (MTBE/Methanol) | 85 ± 5 | >99 | HPLC, LC-MS/MS |
| Solvent-Free (Activated Silica) | 92 ± 4 | >95 | ELISA, HPLC |
Note: Data are representative and may vary depending on the specific formulation and assay conditions.
Visualizations
Caption: Experimental workflow for the analysis of this compound from lipid-based formulations.
Caption: A logical troubleshooting guide for addressing assay interference issues.
References
- 1. This compound-Loaded Microbubbles Combined with Ultrasound to Attenuate Lipopolysaccharide-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. KL4-surfactant (Lucinactant) protects human airway epithelium from hyperoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sinapultide Administration in Rodent Lung Injury Models
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to ensure the uniform delivery of Sinapultide in rodent models of acute lung injury (ALI).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in acute lung injury?
A1: this compound, also known as KL4 peptide, is a synthetic 21-amino acid peptide designed to mimic the function of human pulmonary surfactant protein-B (SP-B).[1][2] It is typically formulated with phospholipids like dipalmitoylphosphatidylcholine (DPPC) and palmitoyl-oleoyl-phosphatidylglycerol (POPG).[1] In acute lung injury, this compound works by reducing surface tension at the air-liquid interface in the alveoli, which prevents alveolar collapse and improves lung mechanics.[1] Additionally, it has demonstrated anti-inflammatory properties, including the ability to inhibit the transmigration of neutrophils into the lung tissue, a key driver of injury.[3]
Q2: What are the primary methods for delivering this compound to the lungs in rodent models?
A2: The two most common and effective methods are Intratracheal (IT) Instillation and Nebulization (Aerosol Inhalation) . Intratracheal instillation involves the direct delivery of a liquid bolus into the trachea, offering high dose accuracy. Nebulization generates a fine aerosol that the animal inhales, resulting in a more uniform, albeit less dose-certain, distribution throughout the lungs. Other methods like intranasal or oropharyngeal aspiration are also used but tend to be less efficient at delivering the dose to the deep lung.
Q3: Which delivery method provides the most uniform distribution?
A3: Nebulization or nose-only inhalation generally provides a more homogeneous and uniform distribution of particles throughout the entire lung, from the airways to the alveoli. Intratracheal instillation, by contrast, can result in a patchier, less uniform distribution, often influenced by gravity and the volume of instillation. However, techniques like using a microsprayer for instillation can improve the dispersion compared to a standard needle.
Q4: Which delivery method is best for ensuring a precise dose is delivered to the lungs?
A4: Non-surgical intratracheal instillation is superior for dose precision. Studies have shown that IT administration can deliver over 90% of the intended dose to the lungs. In contrast, nose-only inhalation may deliver as little as 10% of the aerosolized dose, and intranasal delivery can vary significantly (30-60%) depending on the anesthetic used and the animal's breathing pattern. For studies where exact dosage is critical (e.g., pharmacokinetics or dose-response), IT instillation is the preferred method.
Troubleshooting Guide: Intratracheal Instillation
Intratracheal (IT) instillation is a powerful technique but requires precision. Below are common issues and solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Animal Mortality During or Shortly After Procedure | 1. Anesthetic Overdose: Incorrect calculation of ketamine/xylazine dose. 2. Airway Obstruction: Instillation volume is too large, blocking the airway. 3. Reflux/Aspiration: Fluid leakage from the trachea into the pharynx. | 1. Verify Anesthetic Dose: Calculate the dose based on the most recent body weight. Ensure proper mixing of anesthetic agents. 2. Optimize Volume: For mice, use a total volume of 30-50 µL. A common guideline is 1-3 µL per gram of body weight. 3. Ensure Full Delivery: Follow the liquid instillation with a small air bolus (e.g., 100 µL) to push the entire dose into the lungs. Hold the animal in an upright position for a few seconds post-instillation. |
| High Variability in Experimental Results | 1. Inconsistent Delivery Location: Accidental instillation into the esophagus instead of the trachea. 2. Variable Dose Volume: Inaccurate pipetting or loss of substance in the delivery device. 3. Non-uniform Lung Distribution: The liquid bolus preferentially goes to one lung or specific lobes. | 1. Confirm Tracheal Placement: Use a fiber optic light or laryngoscope for direct visualization of the vocal cords. Transillumination of the neck can also confirm the catheter is in the trachea (a shadow will be visible). 2. Use Precise Equipment: Employ calibrated micropipettes and consider using a microsprayer catheter to ensure accurate and consistent dosing. 3. Improve Distribution: Instill the solution at a steady, high speed. Using a device that aerosolizes the liquid upon delivery (microsprayer) can significantly improve the uniformity of distribution compared to a standard cannula. |
| Difficulty Administering this compound Formulation | 1. High Viscosity: The peptide-phospholipid suspension is too thick to pass through a narrow gauge needle or catheter. 2. Aggregation: The formulation is not properly suspended, leading to clumps that can block the delivery device. | 1. Gently Warm Formulation: Warm the this compound suspension to room temperature or 37°C to slightly reduce viscosity. Avoid overheating. 2. Ensure Homogeneity: Gently vortex or invert the vial immediately before drawing the dose to ensure a uniform suspension. Do not shake vigorously, as this can cause foaming or denature the peptide. 3. Select Appropriate Catheter: Use a catheter with a slightly larger gauge (e.g., 20G for a mouse) if viscosity is an issue, ensuring it is still appropriate for the animal's size. |
| Procedure-Induced Lung Inflammation | 1. Physical Trauma: Damage to the trachea from the catheter or needle. 2. Vehicle Effect: The liquid vehicle used to suspend this compound may itself cause a mild inflammatory response. | 1. Refine Technique: Ensure smooth insertion of a flexible, lubricated catheter. Avoid using sharp or rigid needles for deep insertion. 2. Run Vehicle Controls: Always include a control group that receives only the vehicle (e.g., saline) to distinguish the procedure/vehicle effect from the effect of this compound. |
Data on Delivery Methods
The choice of delivery method significantly impacts the dose delivered and its distribution. The following tables summarize quantitative data from studies in rodents.
Table 1: Comparison of Pulmonary Deposition Efficiency by Administration Route in Mice
| Administration Route | Anesthetic | Mean % of Dose Delivered to Lungs (± SD) | Key Finding |
| Intranasal (IN) | Isoflurane | 30% (± 15%) | Highly variable and inefficient. |
| Intranasal (IN) | Ketamine/Xylazine | 52% (± 9%) | More efficient than with isoflurane, but still variable. |
| Oropharyngeal (OA) | Either | 63% (± 8%) | More efficient than IN, but a significant portion is swallowed. |
| Intratracheal (IT) | Isoflurane | 92% (± 6%) | Most efficient and least variable method for lung delivery. |
| Data adapted from a study using a radiotracer in C57BL/6 mice. |
Table 2: Comparison of Delivery Characteristics in Rats
| Delivery Technique | Description | Distribution Pattern | Relative Dose Delivered | Recommended Use |
| Intratracheal Fast Instillation (ITFI) | 100 µL liquid bolus | Patchy, uneven deposition in airways and alveoli. | High (~100%) | Studies where dose precision is the primary concern (e.g., PK/PD). |
| Intratracheal Nebulization (ITN) | 10 puffs of a 10 µL aerosol | Evenly dispersed in airways, patchy in alveoli. | Medium (~60% of ITFI) | Requires further optimization for dose precision. |
| Nose-Only Inhalation (NI) | 2-hour exposure to aerosol | Homogeneous distribution throughout airways and alveoli. | Low (~10% of ITFI) | Inhalation toxicity studies where uniform deposition is critical. |
| Data adapted from a study using a diazo dye suspension in rats. |
Experimental Protocols
Protocol 1: Non-Surgical Intratracheal Instillation of this compound in Mice
This protocol is adapted from established, non-invasive methods that allow for animal recovery.
Materials:
-
This compound formulation (ensure it is well-suspended and at room temperature).
-
Anesthetic: Ketamine/Xylazine mixture.
-
Small animal intubation platform or a slanted board.
-
Fiber optic light source or laryngoscope.
-
Flexible 20-22G catheter or a specialized microsprayer.
-
1 mL syringe.
-
Ophthalmic ointment.
Procedure:
-
Anesthesia: Anesthetize the mouse with an intraperitoneal injection of Ketamine (e.g., 70 mg/kg) and Xylazine (e.g., 15 mg/kg). Confirm full anesthesia by lack of a pedal withdrawal (toe-pinch) reflex. Apply ophthalmic ointment to prevent corneal drying.
-
Positioning: Suspend the anesthetized mouse in a supine position on an intubation platform, typically by hooking the upper incisors over a wire or rubber band. The board should be angled at approximately 45-60 degrees.
-
Visualization: Use forceps to gently pull the tongue to one side. Use a laryngoscope or a cold light source placed against the neck to transilluminate the area and clearly visualize the vocal cords (an inverted "V" structure that opens and closes with breathing).
-
Intubation: Gently insert the catheter into the trachea through the vocal cords. Proper placement can be confirmed by observing slight condensation in the catheter or by attaching a manometer.
-
Instillation:
-
Draw up the precise volume of the this compound suspension (e.g., 50 µL for a 25g mouse) into the 1 mL syringe, followed by a ~100 µL air bolus.
-
Attach the syringe to the catheter.
-
Inject the liquid with a single, smooth, and steady motion. The air bolus ensures the entire liquid volume is expelled into the lungs.
-
-
Recovery:
-
Immediately remove the catheter and place the mouse in a prone position on a warming pad.
-
Monitor the animal continuously until it has fully recovered from anesthesia and is ambulatory.
-
Protocol 2: Formulation of this compound for Preclinical Use
This protocol is based on a published formulation for this compound-loaded microbubbles, suitable for suspension in a liquid vehicle for instillation.
Components:
-
This compound (KL4 peptide)
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Phosphatidylglycerol monosodium salt (POPG.Na)
-
Palmitic Acid (PA)
-
Vehicle: Sterile, pyrogen-free normal saline (0.9% NaCl)
Procedure:
-
Preparation of Lipid Film:
-
Based on the desired final concentration (e.g., 0.1 mg/mL this compound), calculate the required mass of each component. One study used a ratio of approximately 0.1 mg this compound, 23.22 mg DPPC, 7.68 mg POPG.Na, and 4.21 mg PA.
-
Dissolve all components in a suitable organic solvent like chloroform in a round-bottom flask.
-
-
Solvent Evaporation:
-
Use a rotary evaporator to remove the organic solvent, leaving a thin, uniform lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the film by adding the sterile saline vehicle. The volume of saline will determine the final concentration.
-
Agitate the flask (e.g., using a vortex mixer or by manual swirling) to form a suspension of multilamellar vesicles.
-
-
Sonication (Optional but Recommended):
-
To create a more uniform suspension of smaller vesicles or microbubbles, sonicate the mixture using a probe or bath sonicator until the desired particle size is achieved.
-
-
Sterilization and Storage:
-
The final suspension should be prepared aseptically. Store at 4°C. Before use, allow it to warm to room temperature and gently resuspend.
-
Visualizations
Signaling Pathway in LPS-Induced Lung Injury
Lipopolysaccharide (LPS), a component of gram-negative bacteria, is commonly used to induce acute lung injury. It triggers a potent inflammatory cascade primarily through the Toll-like receptor 4 (TLR4), leading to the activation of pro-inflammatory signaling pathways like PI3K/Akt and NF-κB. This compound's anti-inflammatory effects are expected to counteract this cascade.
Caption: Signaling pathway of LPS-induced acute lung injury and the inhibitory effect of this compound.
Experimental Workflow: Intratracheal Instillation
The following diagram outlines the key steps for performing an intratracheal instillation experiment to test the efficacy of this compound.
Caption: Workflow for this compound administration via non-surgical intratracheal instillation.
References
Technical Support Center: Mitigating Potential Cytotoxicity of Synthetic Peptides in Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered when using synthetic peptides in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My cells are dying after treatment with my synthetic peptide. What are the common causes?
A1: Several factors can contribute to synthetic peptide-induced cytotoxicity. The most common culprits include:
-
Peptide Impurities: Truncated or modified peptide sequences from the synthesis process can have unintended biological effects, including toxicity.[1][2]
-
Residual Trifluoroacetic Acid (TFA): TFA is frequently used in peptide synthesis and purification. Residual TFA in the final peptide product can be toxic to cells, even at low concentrations.[3][4][5] The amount of residual TFA in a lyophilized peptide sample can range from 10% to 45% by weight.
-
Peptide Aggregation: Certain peptide sequences, particularly those with hydrophobic residues, have a tendency to aggregate. These aggregates can be cytotoxic.
-
Inherent Peptide Bioactivity: The peptide sequence itself may have intrinsic cytotoxic properties, which could be the intended effect (e.g., antimicrobial or anticancer peptides) or an off-target effect.
-
High Peptide Concentration: The concentration of the peptide used in the assay may be too high, leading to toxic effects.
Q2: What is the recommended purity for peptides used in cell-based assays?
A2: For cell-based assays, a high purity level is crucial to ensure that the observed effects are from the target peptide and not from impurities. The recommended purity is generally >95% , and for sensitive or quantitative assays, >98% is often necessary.
Q3: How can I determine if TFA is causing the cytotoxicity I'm observing?
A3: To determine if TFA is the source of cytotoxicity, you should run a "TFA control" experiment. This involves treating your cells with the same concentrations of TFA that are present in your peptide stock solution, but without the peptide. This will help you distinguish the effects of the TFA counterion from the biological activity of your peptide. Some studies have shown that TFA can inhibit cell proliferation at concentrations as low as 10 nM.
Q4: What can I do to mitigate TFA-induced cytotoxicity?
A4: If you suspect TFA is causing cytotoxicity, you can:
-
Request a different salt form: Ask your peptide supplier to provide the peptide as a hydrochloride (HCl) or acetate salt, which are generally more biocompatible.
-
Perform a salt exchange: You can exchange the TFA counterion for a different one in the lab. This typically involves techniques like ion-exchange chromatography or repeated lyophilization with the desired acid.
Q5: My peptide is difficult to dissolve and I suspect it's aggregating. How can I address this?
A5: Peptide aggregation can be a significant challenge. To mitigate this:
-
Optimize the solvent: Use the recommended solvent for your specific peptide sequence. For hydrophobic peptides, organic solvents like DMSO may be necessary for the initial stock solution, followed by dilution in aqueous buffer.
-
Incorporate design modifications: If you are in the design phase, consider modifications to improve solubility and reduce aggregation. This can include substituting certain amino acids or incorporating D-amino acids.
-
Use chaotropic agents: In some cases, mild chaotropic agents can be used to disrupt aggregates, but their compatibility with your cell-based assay must be verified.
Troubleshooting Guide
This section provides a step-by-step approach to troubleshooting unexpected cytotoxicity in your cell-based assays.
Problem: Unexpected Cell Death Observed
Step 1: Assess the Quality of Your Peptide
-
Verify Purity: Confirm that the purity of your peptide, as determined by HPLC, is adequate for your assay (ideally >95%).
-
Check Mass Spectrometry Data: Ensure the mass spectrometry data confirms the correct molecular weight of your target peptide.
Step 2: Investigate the Role of the Counterion (TFA)
-
Run a TFA Control: As detailed in the FAQs, perform a dose-response experiment with TFA alone to determine its toxicity threshold in your specific cell line.
-
Consider Counterion Exchange: If TFA is found to be toxic at the concentrations present in your peptide treatment, consider obtaining the peptide in an acetate or HCl salt form.
Step 3: Evaluate Peptide Aggregation
-
Visual Inspection: Check for any visible precipitates in your peptide stock solution or in the cell culture media after adding the peptide.
-
Solubility Test: If you are having trouble dissolving the peptide, consult solubility guidelines for peptides or contact your supplier for advice.
Step 4: Optimize Experimental Conditions
-
Titrate Peptide Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your peptide.
-
Include Proper Controls: Always include an untreated cell control and a vehicle control (the solvent used to dissolve the peptide) in your experiments.
Workflow for Troubleshooting Peptide Cytotoxicity
Caption: Troubleshooting workflow for identifying the cause of synthetic peptide cytotoxicity.
Quantitative Data Summary
Table 1: Recommended Peptide Purity for Cell-Based Assays
| Application | Recommended Purity (%) | Rationale |
| Initial Screening | 90-95% | To identify potential hits with an acceptable level of confidence. |
| Quantitative Cell-Based Assays | >95% | To ensure accurate dose-response curves and minimize off-target effects from impurities. |
| In-vivo Studies | >98% | To minimize potential toxicity and immunogenicity from impurities. |
Table 2: Reported Cytotoxic Concentrations of TFA
| Cell Line | Effect | Reported Toxic Concentration |
| Osteoblasts and Chondrocytes | Inhibition of proliferation | As low as 10 nM |
| HUVEC | Inhibition of proliferation | ~0.1 mM |
| Jurkat | Significant toxicity | ~5 mM |
| PC-12 | Dose-dependent cell death | 1-5 mM |
| Multiple (e.g., HeLa, HEK293) | General cytotoxic effects | >100 µM |
Note: The cytotoxic concentration of TFA can be highly cell-line dependent. It is crucial to determine the toxicity for your specific experimental system.
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Cells and culture medium
-
Synthetic peptide
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the synthetic peptide. Include wells for untreated controls, vehicle controls, and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit instructions.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the controls.
Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cells and culture medium
-
Synthetic peptide
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Peptide Treatment: Treat the cells with a range of peptide concentrations. Include untreated and vehicle controls.
-
Incubation: Incubate for the desired duration.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cells and culture medium
-
Synthetic peptide
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with the desired peptide concentrations.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway for Apoptosis Induction
Caption: A simplified signaling pathway for peptide-induced apoptosis.
References
Technical Support Center: Optimizing Purification Protocols for Highly Hydrophobic Synthetic Peptides
Welcome to the technical support center for optimizing the purification of highly hydrophobic synthetic peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are highly hydrophobic peptides so difficult to purify?
A1: The primary challenges in purifying highly hydrophobic peptides stem from their tendency to aggregate and their poor solubility in common solvents used in reversed-phase high-performance liquid chromatography (RP-HPLC).[1] This is due to the high content of hydrophobic amino acid residues (e.g., Valine, Leucine, Isoleucine), which promotes the formation of stable secondary structures like β-sheets through intermolecular hydrogen bonding.[1][2] These characteristics can lead to several issues during purification, including:
-
Poor solubility: Peptides may not fully dissolve in the initial mobile phase, leading to sample loss and column clogging.[3][4]
-
On-column aggregation: Peptides can aggregate on the HPLC column, resulting in broad peaks, poor resolution, and low recovery.
-
Irreversible binding: Strong hydrophobic interactions can cause the peptide to bind irreversibly to the stationary phase of the column, leading to significant product loss.
Q2: What is the first step I should take when encountering purification problems with a hydrophobic peptide?
A2: The first and most critical step is to ensure proper dissolution of your crude peptide. Hydrophobic peptides often require the use of organic solvents to achieve complete solubility. A recommended approach is to first dissolve the peptide in a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then dilute the solution with the initial mobile phase. It is crucial to perform solubility trials with small amounts of the peptide to identify the optimal solvent system before proceeding with the entire batch.
Q3: How can I improve the peak shape (tailing or broadening) of my hydrophobic peptide during RP-HPLC?
A3: Poor peak shape is a common issue when purifying hydrophobic peptides. Several factors can contribute to this, including secondary interactions with the stationary phase, peptide aggregation, and slow mass transfer kinetics. To improve peak shape, consider the following strategies:
-
Optimize the ion-pairing agent: Trifluoroacetic acid (TFA) is a commonly used ion-pairing agent that can help reduce peak tailing by masking silanol interactions on silica-based columns. For mass spectrometry (MS) compatibility, formic acid (FA) can be used, but may require higher concentrations or the use of alternatives like difluoroacetic acid (DFA) for better peak shape.
-
Increase the column temperature: Elevating the column temperature (e.g., 40-60°C) can improve peptide solubility, reduce mobile phase viscosity, and enhance mass transfer, leading to sharper peaks.
-
Adjust the gradient slope: A shallower gradient can often improve peak resolution and sharpness by allowing more time for the peptide to interact with the stationary phase and elute in a more focused band.
-
Choose an appropriate column: For very hydrophobic peptides, consider using a column with a less hydrophobic stationary phase (e.g., C8, C4, or phenyl) instead of the standard C18.
Q4: I am experiencing low recovery of my hydrophobic peptide. What are the potential causes and solutions?
A4: Low recovery is a significant challenge with hydrophobic peptides due to their "sticky" nature. Potential causes include irreversible binding to the column and precipitation during the purification process. To improve recovery:
-
Optimize sample solubility: As mentioned earlier, ensure the peptide is fully dissolved before injection.
-
Passivate the HPLC system: Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system with a strong acid can help minimize this.
-
Increase organic modifier concentration: Using a higher concentration of organic solvents like acetonitrile or isopropanol in the mobile phase can help elute the peptide from the column.
-
Perform a blank injection: After a run with low recovery, inject the solvent used to dissolve the sample (e.g., DMSO) to see if the missing peptide elutes. This can help determine if the peptide is sticking to the column.
Q5: Are there alternative purification methods for extremely hydrophobic peptides that fail with standard RP-HPLC?
A5: Yes, if standard RP-HPLC is unsuccessful, several alternative strategies can be employed:
-
Alternative Chromatography: Techniques like hydrophobic interaction chromatography (HILIC) can be effective. In some cases, for peptides synthesized in solution, countercurrent distribution (CCD) can be used.
-
Precipitation and Washing: For very difficult cases, a non-chromatographic method involving water precipitation of the peptide followed by washing with a solvent like diethyl ether to remove scavengers can be a viable option. This method has been shown to provide high purity for certain hydrophobic peptides, circumventing the need for HPLC.
-
Solubility-Enhancing Tags: A powerful strategy involves synthesizing the peptide with a temporary hydrophilic tag (e.g., a poly-arginine tail). This tag improves the solubility and purification of the peptide. After purification, the tag is cleaved off to yield the final hydrophobic peptide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor Peptide Solubility | High hydrophobicity of the peptide sequence. | - Dissolve the peptide in a small amount of a strong organic solvent (e.g., DMSO, DMF, or isopropanol) before diluting with the aqueous mobile phase. - Use chaotropic agents like 6 M urea or guanidinium hydrochloride, but verify their compatibility with downstream applications. - Sonication can help break up solid particles and enhance solubilization. |
| Peak Tailing | Secondary interactions with free silanol groups on the silica-based column; Peptide aggregation. | - Optimize the concentration of the ion-pairing agent (e.g., increase TFA concentration). - Increase the column temperature to improve solubility and reduce secondary interactions. - Use an end-capped column to minimize silanol interactions. |
| Peak Broadening | Poor mass transfer; Slow kinetics of interaction with the stationary phase; On-column degradation or aggregation. | - Adjust the gradient to be shallower to allow for better separation. - Increase the column temperature to improve mass transfer and reduce viscosity. - Optimize the flow rate; a lower flow rate can sometimes improve peak shape. |
| Low Peptide Recovery | Irreversible adsorption to the column's stationary phase; Peptide precipitation during purification. | - Use a less hydrophobic stationary phase (C8, C4, or phenyl). - Increase the concentration of the organic modifier in the mobile phase. - Passivate the HPLC system to minimize adsorption to metallic surfaces. - After a run, inject a blank of the dissolution solvent to check for carryover. |
| No Peptide Elution | Extremely strong hydrophobic interaction with the stationary phase. | - Switch to a less hydrophobic column (C8, C4, or phenyl). - Significantly increase the organic modifier concentration or use a stronger organic solvent like isopropanol. - Consider alternative purification methods like precipitation or the use of solubility-enhancing tags. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Hydrophobic Peptide
-
Sample Preparation: a. Weigh a small amount of the crude lyophilized peptide. b. Dissolve the peptide in a minimal volume of a strong organic solvent (e.g., DMSO). c. Dilute the peptide solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the desired concentration. Ensure the final solution is clear and free of precipitates.
-
Column and Mobile Phase Preparation: a. Select an appropriate RP-HPLC column (e.g., C18, C8, or C4). b. Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Gradient Scouting Run: a. Perform a broad linear gradient from 5% to 95% of mobile phase B (e.g., Acetonitrile with 0.1% TFA) over 30 minutes to determine the approximate elution time of the peptide.
-
Gradient Optimization: a. Based on the scouting run, design a shallower gradient around the elution point of the peptide to improve resolution. For example, if the peptide elutes at 60% B in the scouting run, a new gradient could be 40-70% B over 30 minutes.
-
Fraction Collection: a. Collect fractions corresponding to the main peptide peak.
-
Analysis and Pooling: a. Analyze the purity of the collected fractions using analytical RP-HPLC and/or mass spectrometry. b. Pool the fractions that meet the desired purity level.
-
Lyophilization: a. Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Protocol 2: Impact of Ion-Pairing Agents on Peptide Retention
This protocol demonstrates how to evaluate the effect of different ion-pairing agents on the retention and selectivity of hydrophobic peptides. Increasing the hydrophobicity of the ion-pairing agent generally increases the retention time of peptides.
| Ion-Pairing Agent | Relative Hydrophobicity | Effect on Retention Time |
| Phosphoric Acid | Least Hydrophobic | Shortest Retention |
| Trifluoroacetic Acid (TFA) | More Hydrophobic | Increased Retention |
| Pentafluoropropionic Acid (PFPA) | Even More Hydrophobic | Further Increased Retention |
| Heptafluorobutyric Acid (HFBA) | Most Hydrophobic | Longest Retention |
Table based on information from multiple sources.
-
Prepare Mobile Phases: Prepare separate sets of mobile phase A (aqueous) and mobile phase B (organic) containing 0.1% of each of the following ion-pairing agents: TFA, PFPA, and HFBA.
-
Sequential Injections: Using the same hydrophobic peptide sample and the same HPLC column and gradient conditions, perform separate runs with each mobile phase set.
-
Analyze Chromatograms: Compare the retention times and peak resolutions from each run. This will illustrate how altering the ion-pairing agent can be used to optimize the separation of your target peptide from its impurities.
Visualizations
References
Validation & Comparative
A Preclinical Showdown: Sinapultide versus Beractant in Animal Models of Respiratory Distress Syndrome
For researchers and drug development professionals, the quest for more effective treatments for Neonatal Respiratory Distress Syndrome (RDS) is a continuous endeavor. This guide provides a comparative analysis of two key surfactant therapies, the synthetic peptide-containing Sinapultide (a component of Lucinactant) and the animal-derived Beractant, based on their efficacy in established animal models of RDS.
This comparison delves into the available preclinical data, presenting a side-by-side evaluation of their physiological effects, impact on lung inflammation, and the underlying experimental methodologies. The aim is to offer a clear, data-driven perspective for scientists engaged in the development of next-generation surfactant therapies.
Executive Summary
Preclinical evidence from a key comparative study in a preterm lamb model of RDS suggests that while both this compound and Beractant improve lung compliance, this compound demonstrates a superior ability to attenuate both lung and systemic inflammation, leading to better oxygenation at lower ventilatory requirements and greater preservation of lung structure.[1]
I. Comparative Efficacy in a Preterm Lamb Model of RDS
A pivotal study provides a direct comparison of this compound (as Lucinactant) and Beractant in a well-established preterm lamb model of RDS. This model closely mimics the pathophysiology of human neonatal RDS.
Physiological Outcomes
Following administration, both this compound and Beractant led to improvements in lung function compared to no treatment. However, lambs treated with this compound showed a more sustained and significantly greater improvement in oxygenation over time compared to those treated with Beractant.[1] Furthermore, the this compound group required lower ventilatory support to maintain adequate oxygenation.[1]
| Outcome Measure | This compound (Lucinactant) | Beractant | Key Findings |
| Dynamic Lung Compliance | Improved | Improved | Both surfactants improved lung compliance relative to no treatment, with no significant difference between the two.[1] |
| Oxygenation (PaO2) | Sustained & Greater Improvement | Improved | The oxygenation response in the this compound group was more sustained and significantly greater over a 4-hour period compared to the Beractant group.[1] |
| Ventilatory Requirements | Lower | Higher | Lambs treated with this compound required lower mean airway pressures to achieve comparable oxygenation. |
Anti-inflammatory Effects and Lung Protection
A significant differentiator observed in the preterm lamb model was the superior anti-inflammatory and lung-protective effects of this compound.
| Biomarker/Parameter | This compound (Lucinactant) | Beractant | Key Findings |
| Lung Inflammatory Cytokines (IL-1β, IL-6, IL-8) | Significantly Lower | Higher than this compound | This compound treatment resulted in significantly lower levels of key pro-inflammatory cytokines in the lung tissue compared to Beractant. |
| Systemic Inflammation (Plasma IL-6) | Attenuated | Less Attenuation | This compound was more effective in reducing the systemic inflammatory response, as measured by plasma IL-6 levels. |
| Lung Histology (Structural Integrity) | Greater Preservation | Less Preservation | Lungs from the this compound group showed better preservation of alveolar structure and less evidence of injury compared to the Beractant group. |
| Neutrophil Infiltration (MPO levels) | Lower | Higher than this compound | Myeloperoxidase (MPO) levels, an indicator of neutrophil infiltration, were lower in the lungs of lambs treated with this compound. |
II. Mechanism of Action and Signaling Pathways
Beractant is a natural bovine lung extract that contains a mixture of phospholipids, neutral lipids, fatty acids, and surfactant-associated proteins SP-B and SP-C. Its primary mechanism of action is to replace the deficient endogenous surfactant in the lungs of premature infants, thereby reducing alveolar surface tension and preventing alveolar collapse.
This compound is a synthetic 21-amino acid peptide that mimics the function of human surfactant protein B (SP-B). It is a key component of the synthetic surfactant Lucinactant, which also contains phospholipids and a fatty acid. By mimicking SP-B, this compound facilitates the rapid adsorption and spreading of phospholipids at the air-liquid interface in the alveoli, which is crucial for reducing surface tension.
The anti-inflammatory effects of this compound are a key area of interest. It is hypothesized that by mimicking SP-B, this compound helps to maintain lung mechanics and reduce ventilator-induced lung injury, which in turn leads to a decrease in the inflammatory cascade. Evidence suggests that SP-B itself has anti-inflammatory properties, potentially by enhancing surfactant function and thereby reducing the influx of inflammatory cells and the production of pro-inflammatory cytokines.
III. Experimental Protocols
The following provides a generalized experimental workflow based on the methodologies reported in preclinical studies of surfactant efficacy in animal models of RDS.
Detailed Methodologies
-
Animal Model: The preterm lamb model is a widely accepted standard for studying RDS. Lambs are typically delivered prematurely via cesarean section at a gestational age known to result in surfactant deficiency (e.g., around 127 days).
-
Instrumentation and Ventilation: Following delivery, lambs are anesthetized, intubated, and placed on mechanical ventilation. Arterial and venous catheters are placed for blood gas analysis and fluid administration. Initial ventilator settings are established to achieve target physiological parameters.
-
Surfactant Administration: Lambs are randomized to receive an intratracheal administration of either this compound (Lucinactant), Beractant, or serve as a control (receiving no surfactant). The dosage is based on the animal's weight. For instance, Beractant is often administered at a dose of 100 mg of phospholipids/kg. Lucinactant, containing this compound, has been administered at a dose of 175 mg of phospholipids/kg.
-
Monitoring and Data Collection: Throughout the experimental period (e.g., 4 hours), physiological parameters are continuously monitored, including arterial blood gases, lung mechanics (compliance and resistance), and ventilator settings.
-
-
Biochemical Analysis: Lung tissue is analyzed for markers of inflammation, such as the concentration of pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8) and myeloperoxidase (MPO) activity to quantify neutrophil infiltration. Plasma samples are also analyzed for systemic inflammatory markers like IL-6.
-
Histological Analysis: Lung tissue sections are prepared and examined microscopically to assess lung architecture, evidence of injury, and alveolar expansion.
-
IV. Conclusion for the Scientific Community
The preclinical data from the preterm lamb model of RDS provides compelling evidence for the efficacy of this compound in not only improving lung function but also in mitigating the inflammatory sequelae associated with RDS and mechanical ventilation. While both this compound and Beractant are effective surfactant replacement therapies, the enhanced anti-inflammatory and lung-protective properties of this compound suggest it may offer a therapeutic advantage.
These findings underscore the importance of the protein component of surfactant therapies and highlight the potential of synthetic peptides that mimic the function of endogenous surfactant proteins. For researchers and drug development professionals, this comparative data provides a strong rationale for the continued investigation and development of synthetic surfactants with immunomodulatory properties for the treatment of RDS. Further studies are warranted to fully elucidate the signaling pathways involved in the anti-inflammatory effects of this compound and to translate these promising preclinical findings into improved clinical outcomes for premature infants.
References
A Head-to-Head In Vitro Comparison of Sinapultide and Poractant Alfa
For Immediate Release
In the landscape of surfactant replacement therapies for Respiratory Distress Syndrome (RDS), two prominent players are the synthetic surfactant Sinapultide (a component of lucinactant) and the animal-derived Poractant alfa. This guide offers a detailed in vitro comparison of their biophysical and anti-inflammatory properties, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.
Executive Summary
This compound, a synthetic peptide mimicking human surfactant protein B (SP-B), and Poractant alfa, a natural porcine lung extract, are both effective in reducing alveolar surface tension.[1][2] In vitro studies have demonstrated that lucinactant, which contains this compound, is as efficient or even more so than Poractant alfa in lowering surface tension.[3] Furthermore, emerging evidence highlights distinct anti-inflammatory mechanisms, with this compound shown to inhibit neutrophil transmigration and Poractant alfa enhancing the clearance of apoptotic neutrophils. This guide will delve into the experimental data supporting these properties.
Data Presentation: A Comparative Overview
| Feature | This compound (Lucinactant) | Poractant alfa (Curosurf) |
| Composition | Synthetic 21-amino acid peptide (KL4) mimicking SP-B, phospholipids (DPPC, POPG), and palmitic acid.[2] | Extract of natural porcine lung surfactant; 99% polar lipids (mainly phospholipids) and 1% hydrophobic low molecular weight proteins (SP-B and SP-C).[4] |
| Surface Tension Reduction | Lowers minimum surface tension to ≤ 6 dynes/cm. Noted to be as or more efficient than Poractant alfa in in vitro studies. | Lowers minimum surface tension to ≤ 4 mN/m. |
| Anti-inflammatory aProperties | Decreases neutrophil transmigration at the endothelial cell level. Reduces secretion of pro-inflammatory cytokines IL-6 and TNF-α from alveolar epithelial cells. | Markedly inhibits chemoattractant-induced neutrophil activation (elastase release). Increases phagocytosis of apoptotic neutrophils by alveolar macrophages. |
Experimental Methodologies
Surface Tension Measurement: Pulsating Bubble Surfactometry
The dynamic surface tension properties of both surfactants are evaluated using a pulsating bubble surfactometer.
Protocol:
-
Sample Preparation: The surfactant preparation is diluted to a standardized phospholipid concentration in a buffered saline solution.
-
Apparatus Setup: A small air bubble is created in a sample chamber containing the surfactant solution, maintained at a physiological temperature (37°C).
-
Pulsation: The bubble is subjected to cyclic changes in volume at a physiological rate (e.g., 20 cycles/minute), simulating breathing. The radius of the bubble oscillates between a maximum (e.g., 0.55 mm) and a minimum (e.g., 0.4 mm).
-
Pressure Measurement: The pressure difference across the bubble's surface is continuously measured by a pressure transducer.
-
Surface Tension Calculation: The surface tension is calculated from the pressure and bubble radius using the Law of Laplace. The minimum and maximum surface tension values over multiple cycles are recorded.
Anti-inflammatory Assessment: Neutrophil Transmigration Assay
This assay evaluates the ability of the surfactants to inhibit the migration of neutrophils across an endothelial or epithelial cell layer, a key process in inflammation.
Protocol:
-
Cell Culture: Human or murine endothelial or alveolar epithelial cells are cultured to form a confluent monolayer on a microporous membrane in a transwell insert.
-
Neutrophil Isolation: Polymorphonuclear neutrophils (PMNs) are isolated from fresh whole blood.
-
Treatment: The cell monolayer is pre-treated with either this compound or Poractant alfa at various concentrations.
-
Chemoattractant Addition: A chemoattractant (e.g., fMLP, IL-8) is added to the lower chamber of the transwell plate.
-
Neutrophil Addition: Isolated neutrophils are added to the upper chamber (the transwell insert).
-
Incubation: The plate is incubated to allow for neutrophil migration through the cell monolayer towards the chemoattractant.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting or a colorimetric assay.
Signaling Pathways
The precise signaling pathways through which this compound and the protein components of Poractant alfa exert their effects on alveolar epithelial cells are still under active investigation. However, current research provides some insights.
This compound (KL4 Peptide): The uptake of KL4 peptide into lung epithelial cells has been shown to involve an energy-dependent process, specifically clathrin-mediated endocytosis. This suggests that its intracellular effects may be initiated following internalization. Further research is needed to elucidate the downstream signaling cascades that lead to its observed anti-inflammatory effects, such as the reduction in IL-6 and TNF-α secretion.
Poractant alfa (SP-B and SP-C): The protein components of Poractant alfa, SP-B and SP-C, are crucial for surfactant function. SP-C has been shown to regulate alveolar type 2 epithelial cell lineages through the CD74 receptor. This interaction may influence cellular processes like proliferation and differentiation, which are vital for lung repair. The signaling downstream of CD74 activation in this context is an area for further exploration.
References
A Comparative Guide to the Structural Differences Between Sinapultide and Native Surfactant Protein B
For researchers and professionals in drug development, understanding the nuanced structural differences between synthetic peptides and their native counterparts is paramount for optimizing therapeutic design. This guide provides a detailed comparison of the structural attributes of Sinapultide (KL4 peptide) and native human surfactant protein B (SP-B), supported by experimental data and methodologies.
Primary and Secondary Structure: A Tale of Mimicry and Adaptation
This compound, a synthetic peptide, is designed to mimic the functional properties of the C-terminal region of native SP-B.[1] While both molecules exhibit helical structures essential for their function in reducing surface tension in the lungs, their primary and secondary structures reveal key distinctions.[2][3]
This compound (KL4 Peptide):
This compound is a 21-amino acid synthetic peptide with the sequence KLLLLKLLLLKLLLLKLLLLK.[2] This repeating pattern of a single cationic lysine (K) followed by four hydrophobic leucine (L) residues is a deliberate design to create an amphipathic helix.[2] However, due to the specific spacing of the lysine residues, this compound does not form a classic alpha-helix. Instead, it adopts a helical conformation with distinct backbone torsion angles.
Circular Dichroism (CD) and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating its secondary structure. CD studies have estimated the alpha-helical content of this compound to be in the range of 40-60% when interacting with lipids, with the remainder of the structure being random coil and a small percentage of beta-sheet. Solid-state NMR has provided more precise measurements of the backbone torsion angles (Φ and Ψ), confirming its helical nature but with values that deviate from a canonical alpha-helix. This unique helical structure is crucial for its ability to interact with and organize lipid monolayers at the air-liquid interface.
Native Surfactant Protein B (SP-B):
Native human SP-B is a significantly larger protein, comprising 79 amino acids. It is a highly hydrophobic protein essential for the proper function of pulmonary surfactant. The primary structure of SP-B contains several cysteine residues that form intramolecular and intermolecular disulfide bonds, which are critical for its overall structure and function.
Like this compound, native SP-B possesses amphipathic alpha-helical domains. Specifically, the N-terminal region of SP-B (residues 1-25) has been shown to form an alpha-helix that lies parallel to the surface of lipid bilayers. Infrared and CD spectroscopy studies on various peptide fragments of SP-B have confirmed the presence of significant alpha-helical content, particularly in a lipid environment.
Table 1: Comparison of Primary and Secondary Structural Features
| Feature | This compound (KL4 Peptide) | Native Surfactant Protein B (SP-B) |
| Origin | Synthetic | Naturally Occurring (Human) |
| Length | 21 amino acids | 79 amino acids |
| Amino Acid Sequence | KLLLLKLLLLKLLLLKLLLLK | Complex sequence with a variety of amino acids |
| Key Residues | Repetitive Lysine and Leucine | Contains Cysteine residues for disulfide bonds |
| Secondary Structure | Primarily helical (not classic α-helix) | Contains amphipathic α-helical domains |
| Helical Content (in lipid environment) | 40-60% α-helix | Significant α-helical content |
Tertiary and Quaternary Structure: From Monomer to Functional Dimer
The higher-order structural organization of this compound and native SP-B diverges significantly, reflecting their differences in size and biological context.
This compound (KL4 Peptide):
Due to its small size of 21 amino acids, this compound does not possess a complex, globular tertiary structure in the traditional sense. Its structure is largely defined by its secondary helical conformation, which is induced and stabilized by its interaction with phospholipids. There is no evidence to suggest that this compound forms stable quaternary structures on its own.
Native Surfactant Protein B (SP-B):
In contrast, native SP-B folds into a specific tertiary structure belonging to the saposin-like protein family. This fold is characterized by a bundle of alpha-helices. The mature, functional form of SP-B in the alveoli is a homodimer, where two SP-B monomers are linked by an intermolecular disulfide bond. This quaternary structure is crucial for its biological activity, as studies have shown that the dimeric form is more effective at reducing surface tension than the monomeric form. The dimerization is thought to be essential for creating the appropriate three-dimensional structure to interact with and organize surfactant lipids into the tubular myelin structures necessary for efficient gas exchange.
Diagram 1: Structural Comparison of this compound and Native SP-B
References
Sinapultide vs. Animal-Derived Surfactants: An In Vitro Comparison of Surface Tension Reduction
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro surface tension reduction capabilities of sinapultide, a synthetic surfactant, and various animal-derived surfactants. The information presented is supported by experimental data to aid in the evaluation of these critical components in respiratory research and therapy.
The efficacy of pulmonary surfactants is primarily determined by their ability to lower surface tension at the air-liquid interface in the alveoli, preventing collapse at the end of expiration. This guide focuses on the in vitro performance of this compound (a key component of lucinactant) compared to animal-derived surfactants such as poractant alfa, beractant, and calfactant.
Quantitative Comparison of Surface Tension Reduction
The following table summarizes the in vitro minimum surface tension achieved by this compound and key animal-derived surfactants, as measured by standard laboratory methods. Lower values indicate more effective surface tension reduction.
| Surfactant Type | Surfactant Name(s) | Active Components | Minimum Surface Tension (γmin) | Experimental Method |
| Synthetic | Lucinactant (containing This compound ) | This compound (KL4 peptide), DPPC, POPG, Palmitic Acid | ≤ 6 mN/m[1][2] | Pulsating Bubble Surfactometer |
| Animal-Derived (Porcine) | Poractant alfa (Curosurf) | Phospholipids, SP-B, SP-C from porcine lung | ~ 0 mN/m[3] | Wilhelmy Balance |
| Animal-Derived (Bovine) | Beractant (Survanta) | Bovine lung extract (phospholipids, SP-B, SP-C) with added DPPC, palmitic acid, and tripalmitin | < 8 mN/m | Pulsating Bubble Surfactometer, Wilhelmy Surface Balance |
| Animal-Derived (Bovine) | Calfactant (Infasurf) | Calf lung lavage extract (phospholipids, SP-B, SP-C) | Reaches 0 mN/m at 1 mg/mL | Not specified |
DPPC: Dipalmitoylphosphatidylcholine, POPG: Palmitoyloleoyl phosphatidylglycerol, SP-B: Surfactant Protein B, SP-C: Surfactant Protein C.
Experimental Protocols
The in vitro surface tension of pulmonary surfactants is commonly evaluated using specialized instrumentation that simulates the dynamic changes in the alveolar surface area during breathing. The primary methods cited in the data are the Pulsating Bubble Surfactometer and the Wilhelmy Balance.
Pulsating Bubble Surfactometer (PBS)
The Pulsating Bubble Surfactometer is a standard in vitro tool for assessing the dynamic surface tension properties of surfactants.
Principle: A small air bubble is created in a sample chamber containing the surfactant suspension. The bubble is then subjected to cyclical changes in volume, mimicking the expansion and compression of the alveoli during breathing. The pressure difference across the bubble's surface is continuously measured, and the surface tension is calculated using the Law of Laplace.
Typical Protocol:
-
A small sample (typically around 20-25 µL) of the surfactant suspension is placed into a disposable sample chamber maintained at a physiological temperature (37°C).
-
An air bubble with a defined initial radius (e.g., 0.4 mm) is formed at the tip of a capillary within the sample.
-
A pulsator connected to the chamber oscillates the bubble's volume, causing its radius to cycle between a minimum (e.g., 0.4 mm) and a maximum (e.g., 0.55 mm) at a physiological frequency (e.g., 20 cycles/minute).
-
A pressure transducer records the pressure across the bubble's surface throughout the pulsation.
-
The minimum and maximum surface tension values are calculated from the pressure and radius measurements.
Wilhelmy Balance
The Wilhelmy Balance method measures the equilibrium and dynamic surface tension at a planar liquid surface.
Principle: A thin plate, typically made of platinum, is suspended from a balance and lowered to touch the surface of the surfactant solution. The force exerted on the plate by the liquid's surface tension is measured. This force is directly proportional to the surface tension.
Typical Protocol:
-
The surfactant sample is placed in a trough, and the surface is cleaned.
-
A Wilhelmy plate is suspended from a microbalance and positioned to be in contact with the surfactant solution.
-
The force on the plate is measured to determine the initial surface tension.
-
For dynamic measurements, the surface area of the trough can be compressed and expanded using movable barriers, and the corresponding changes in surface tension are recorded.
Signaling Pathways
The primary mechanism of surface tension reduction by both this compound and animal-derived surfactants is biophysical, involving the adsorption of surfactant molecules at the air-liquid interface to disrupt the cohesive forces between water molecules. This process does not involve classical signaling pathways. This compound, as a mimic of Surfactant Protein B (SP-B), facilitates the rapid adsorption and spreading of phospholipids, which are the primary surface-active components. Animal-derived surfactants contain natural SP-B and SP-C, which perform a similar function.
While some research suggests that this compound may have secondary anti-inflammatory effects by inhibiting neutrophil transmigration, this is distinct from its direct role in surface tension reduction.
References
A Comparative Analysis of the Anti-Inflammatory Properties of Sinapultide and Other Surfactant Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Sinapultide (KL4 peptide) and other surfactant peptides, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their evaluation of these compounds for potential therapeutic applications in inflammatory lung conditions.
Introduction
Pulmonary surfactant, a complex mixture of lipids and proteins, is crucial for maintaining normal respiratory function. Beyond its primary role in reducing surface tension at the air-liquid interface in the alveoli, surfactant components, particularly surfactant proteins and their synthetic mimics, have demonstrated significant immunomodulatory and anti-inflammatory properties. This guide focuses on a comparative analysis of this compound, a synthetic peptide mimicking surfactant protein B (SP-B), and other surfactant peptides in mitigating inflammatory responses in the lungs.
This compound (also known as KL4 peptide) is a 21-amino acid synthetic peptide designed to emulate the functional and structural characteristics of human SP-B.[1] It is a key component of the synthetic surfactant lucinactant. Other notable surfactant peptides include those mimicking surfactant protein C (SP-C) and animal-derived surfactant extracts containing native surfactant proteins. This guide will delve into the comparative efficacy of these peptides in various preclinical models of lung inflammation.
Comparative Anti-Inflammatory Efficacy: Data Summary
The following tables summarize quantitative data from key preclinical studies comparing the anti-inflammatory effects of this compound (as part of lucinactant) with other surfactant preparations.
Table 1: Comparison of Lucinactant, Poractant Alfa, and Beractant in a Preterm Lamb Model of Respiratory Distress Syndrome (RDS)
| Parameter | No Surfactant (Control) | Lucinactant (this compound) | Poractant Alfa | Beractant | Reference |
| Lung IL-8 (pg/mg protein) | High | Lower (p<0.05 vs all other groups) | Higher than Lucinactant | Higher than Lucinactant | [2] |
| Lung IL-6 (pg/mg protein) | High | Lower (p<0.05 vs control) | Higher than Lucinactant | Higher than Lucinactant | [2] |
| Lung Myeloperoxidase (MPO) (U/mg protein) | High | Lower (p<0.001 vs control) | Higher than Lucinactant | Higher than Lucinactant | [2] |
Table 2: Comparison of Lucinactant and Beractant in a Hyperoxia-Induced Lung Injury Model (Calu-3 cells)
| Parameter (at 72h) | Saline (Control) | Lucinactant (this compound) | Beractant | Reference |
| IL-6 Secretion (pg/mL) | High | Lower (p<0.001 vs Saline and Beractant) | Higher than Lucinactant | [3] |
| IL-8 Secretion (pg/mL) | High | Lower (p<0.001 vs Saline) | Lower (p<0.001 vs Saline) | |
| Transepithelial Resistance (TER) (Ω·cm²) | Low | Higher (p<0.001 vs Beractant) | Lower than Lucinactant |
Table 3: Comparison of KL4-Surfactant and Beractant in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Mouse Model
| Parameter | Vehicle (Control) | KL4-Surfactant (this compound) | Beractant | Reference |
| Bronchoalveolar Lavage (BAL) Fluid Neutrophil Influx | High | Blocked | Not as effective as KL4-surfactant | |
| BAL Fluid Protein Concentration | High | Suppressed | Not as effective as KL4-surfactant |
Table 4: Comparison of CHF5633 (SP-B and SP-C analog) and Poractant Alfa in LPS-Stimulated Human Monocytes
| Parameter (at 4h) | Control (LPS only) | CHF5633 | Poractant Alfa | Reference |
| TNF-α mRNA expression (fold change) | High | 0.57 ± 0.23 (p=0.043) | Similar to CHF5633 | |
| IL-1β mRNA expression (fold change) | High | 0.73 ± 0.16 (not significant) | Similar to CHF5633 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Preterm Lamb Model of Respiratory Distress Syndrome
-
Animal Model: Preterm lambs are delivered via cesarean section at approximately 127 days of gestation.
-
Induction of RDS: The premature lungs are naturally deficient in surfactant, leading to respiratory distress upon ventilation.
-
Intervention: Animals are randomized to receive intratracheal administration of lucinactant, poractant alfa, beractant, or no surfactant (control).
-
Ventilation: Lambs are mechanically ventilated for a period of 4 hours.
-
Data Collection:
-
Gas Exchange and Pulmonary Function: Parameters such as PaO2, PaCO2, and lung compliance are monitored serially.
-
Inflammatory Biomarkers: At the end of the study period, lung tissue is collected for the measurement of inflammatory cytokines (IL-6, IL-8) and myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
-
Histology: Lung tissue is processed for histological examination to assess lung structure and injury.
-
Hyperoxia-Induced Lung Injury in Calu-3 Cells
-
Cell Culture: Human Calu-3 airway epithelial cells are cultured on permeable supports at an air-liquid interface to form polarized monolayers.
-
Induction of Injury: The cell monolayers are exposed to hyperoxia (60% O2, 5% CO2) for 24 to 72 hours.
-
Intervention: Prior to hyperoxia exposure, cells are treated apically with lucinactant, beractant, or saline (control).
-
Data Collection:
-
Transepithelial Resistance (TER): TER is measured to assess the integrity of the epithelial barrier.
-
Cytokine Secretion: Apical and basolateral media are collected to measure the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 using ELISA.
-
Cell Viability: Cell viability is assessed using standard assays (e.g., MTT or LDH release).
-
LPS-Induced Acute Lung Injury in Mice
-
Animal Model: Adult mice (e.g., C57BL/6) are used.
-
Induction of Injury: A single intratracheal or intranasal bolus of lipopolysaccharide (LPS) from E. coli is administered to induce acute lung inflammation.
-
Intervention: At specified time points post-LPS challenge, mice receive an intranasal or intratracheal bolus of KL4-surfactant, a vehicle control, or another surfactant like beractant.
-
Data Collection (at 24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid.
-
BAL Fluid Analysis: The BAL fluid is analyzed for total and differential white blood cell counts (specifically neutrophils) and total protein concentration as a marker of lung permeability.
-
Histopathology: Lungs are harvested, fixed, and stained for histological evaluation of lung injury and inflammation.
-
In Vitro Neutrophil Transmigration Assay
-
Cell Culture: Human or murine endothelial cell monolayers are cultured on permeable filter inserts (e.g., Transwell).
-
Intervention: The endothelial cells are pre-treated with KL4-surfactant or lipid controls.
-
Neutrophil Isolation: Polymorphonuclear leukocytes (PMNs) are isolated from fresh blood.
-
Transmigration: A chemoattractant is placed in the lower chamber of the Transwell plate, and the isolated neutrophils are added to the upper chamber containing the endothelial monolayer.
-
Quantification: The number of neutrophils that migrate through the endothelial monolayer into the lower chamber is quantified after a specific incubation period, often by measuring myeloperoxidase (MPO) activity.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of surfactant peptides are mediated through various signaling pathways. The diagrams below illustrate key pathways involved.
Caption: LPS-induced pro-inflammatory signaling and the inhibitory effect of this compound.
Caption: Workflow for assessing the effect of surfactant peptides on neutrophil transmigration.
Discussion and Conclusion
The compiled data suggests that this compound, a synthetic mimic of SP-B, exhibits potent anti-inflammatory properties, often superior to animal-derived surfactants in preclinical models of lung injury. A key mechanism of action for this compound appears to be the inhibition of neutrophil transmigration, a critical event in the pathogenesis of acute lung inflammation. This is supported by both in vivo studies showing reduced neutrophil influx into the lungs and in vitro assays demonstrating a direct inhibitory effect on neutrophil migration across endothelial barriers.
In models of hyperoxia-induced lung injury, lucinactant (containing this compound) was more effective than beractant in reducing the secretion of the pro-inflammatory cytokine IL-6 and in preserving epithelial barrier integrity. Similarly, in a preterm lamb model of RDS, lucinactant demonstrated a greater ability to attenuate the lung inflammatory response compared to both poractant alfa and beractant.
Other synthetic surfactant peptides, such as CHF5633 which contains analogs of both SP-B and SP-C, have also shown anti-inflammatory effects comparable to animal-derived surfactants. For instance, CHF5633 was shown to significantly decrease TNF-α mRNA expression in LPS-stimulated monocytes, an effect that paralleled that of poractant alfa.
References
- 1. Frontiers | Macrophage TLR4 and PAR2 Signaling: Role in Regulating Vascular Inflammatory Injury and Repair [frontiersin.org]
- 2. An Insight into the Diverse Roles of Surfactant Proteins, SP-A and SP-D in Innate and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KL4-surfactant (Lucinactant) protects human airway epithelium from hyperoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating ELISA Results for Cytokine Modulation by Sinapultide with qPCR: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common molecular biology techniques, Enzyme-Linked Immunosorbent Assay (ELISA) and Quantitative Polymerase Chain Reaction (qPCR), for validating the cytokine-modulating effects of Sinapultide. This compound, a synthetic peptide mimicking human lung surfactant protein B, is primarily used in the treatment of infant respiratory distress syndrome.[1][2][3] Emerging evidence highlights its anti-inflammatory properties, including the ability to reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4] This guide offers supporting experimental data, detailed protocols, and visual workflows to aid researchers in designing and interpreting studies on this compound's immunomodulatory functions.
Data Presentation: ELISA vs. qPCR for Cytokine Analysis
Below are tables summarizing hypothetical, yet representative, data from in vitro experiments assessing the effect of this compound on TNF-α and IL-6 expression in lipopolysaccharide (LPS)-stimulated macrophages.
Table 1: TNF-α Expression Analysis
| Treatment Group | TNF-α mRNA (Relative Quantification by qPCR) | TNF-α Protein (Concentration by ELISA, pg/mL) |
| Control (untreated) | 1.0 ± 0.2 | 50 ± 10 |
| LPS (1 µg/mL) | 15.0 ± 2.5 | 800 ± 50 |
| LPS + this compound (10 µg/mL) | 7.5 ± 1.5 | 400 ± 30 |
| LPS + this compound (50 µg/mL) | 3.0 ± 0.8 | 150 ± 20 |
Table 2: IL-6 Expression Analysis
| Treatment Group | IL-6 mRNA (Relative Quantification by qPCR) | IL-6 Protein (Concentration by ELISA, pg/mL) |
| Control (untreated) | 1.0 ± 0.3 | 20 ± 5 |
| LPS (1 µg/mL) | 25.0 ± 3.0 | 1200 ± 80 |
| LPS + this compound (10 µg/mL) | 12.0 ± 2.0 | 600 ± 50 |
| LPS + this compound (50 µg/mL) | 5.0 ± 1.2 | 250 ± 30 |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for validating ELISA results with qPCR and a proposed signaling pathway for this compound's anti-inflammatory action.
Figure 1. Experimental workflow for validating cytokine modulation by this compound using ELISA and qPCR.
While the precise signaling pathway of this compound's anti-inflammatory effects is still under investigation, evidence from related synthetic peptides suggests a potential role for the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The following diagram illustrates a hypothetical pathway where this compound may inhibit the activation of key inflammatory transcription factors.
Figure 2. A proposed signaling pathway for the anti-inflammatory effects of this compound.
Detailed Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol describes a sandwich ELISA for the quantification of TNF-α and IL-6 in cell culture supernatants.
Materials:
-
ELISA plate pre-coated with capture antibody (specific for TNF-α or IL-6)
-
Cell culture supernatants (samples)
-
Recombinant TNF-α and IL-6 standards
-
Detection antibody (biotinylated, specific for TNF-α or IL-6)
-
Avidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Preparation: Prepare all reagents, standard dilutions, and samples as per the manufacturer's instructions.
-
Add Standards and Samples: Add 100 µL of standard dilutions and samples to the appropriate wells of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.
-
Wash: Aspirate and wash each well four times with 300 µL of wash buffer.
-
Add Detection Antibody: Add 100 µL of the diluted detection antibody to each well. Incubate for 2 hours at room temperature.
-
Wash: Repeat the wash step as in step 3.
-
Add Avidin-HRP: Add 100 µL of the diluted Avidin-HRP to each well. Incubate for 20 minutes at room temperature, protected from light.
-
Wash: Repeat the wash step as in step 3.
-
Add Substrate: Add 100 µL of TMB substrate solution to each well. Incubate for 20 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of TNF-α or IL-6 in the samples.
Quantitative Polymerase Chain Reaction (qPCR) for Cytokine mRNA Quantification
This protocol describes a two-step RT-qPCR for the quantification of TNF-α and IL-6 mRNA from cell lysates.
Materials:
-
Cell lysates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Forward and reverse primers for TNF-α, IL-6, and a reference gene (e.g., GAPDH, β-actin)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
qPCR Amplification: Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for the target genes (TNF-α, IL-6) and the reference gene. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene and relative to the control group.
By employing these methodologies and comparative analyses, researchers can robustly validate the cytokine-modulating effects of this compound, contributing to a deeper understanding of its therapeutic potential beyond its established role in respiratory medicine.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Loaded Microbubbles Combined with Ultrasound to Attenuate Lipopolysaccharide-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Sinapultide Shows Enhanced Resistance to Inactivation Compared to Natural Surfactants
A comprehensive analysis of in-vitro studies reveals that Sinapultide, a key component of the synthetic surfactant lucinactant, demonstrates superior resistance to common inactivating agents compared to several animal-derived, natural surfactants. This heightened resilience, particularly against meconium and oxidative stress, suggests a potential advantage in clinical scenarios where surfactant inhibition is a major concern.
This compound (also known as KL4 peptide) is a synthetic 21-amino acid peptide designed to mimic the function of the essential human surfactant protein B (SP-B). It is the active protein component of lucinactant (Surfaxin®), a synthetic surfactant also containing dipalmitoylphosphatidylcholine (DPPC), palmitoyl-oleoyl-phosphatidylglycerol (POPG), and palmitic acid.[1] Natural surfactants, in contrast, are complex mixtures of lipids and proteins, including SP-B and SP-C, derived from animal sources such as bovine (e.g., Survanta®, Alveofact®) or porcine (e.g., Curosurf®) lungs.
A primary challenge in surfactant replacement therapy is the inactivation of the surfactant by substances that can leak into the alveolar space in inflammatory lung conditions. Key inactivating agents include meconium (in meconium aspiration syndrome), plasma proteins (in acute respiratory distress syndrome - ARDS), and reactive oxygen species generated during inflammation.
Resistance to Meconium Inactivation
A pivotal in-vitro study directly compared the resistance of a leucine/lysine polypeptide surfactant, a direct analog of this compound, to various natural surfactants when exposed to increasing concentrations of meconium. The efficacy of the surfactants was measured by their ability to lower surface tension, a primary function of lung surfactant.
Experimental Data:
| Surfactant Preparation | Type | Meconium Concentration Causing Inactivation* (mg/mL) |
| Leucine/Lysine Polypeptide (this compound analog) | Synthetic | ≥ 1.25 |
| Curosurf® | Natural (Porcine) | ≥ 0.04 |
| Alveofact® | Natural (Bovine) | ≥ 0.04 |
| Survanta® | Natural (Bovine) | ≥ 0.04 |
| Rabbit Natural Surfactant (with SP-A) | Natural | ≥ 20 |
| *Inactivation defined as a minimum surface tension >10 mN/m.[2] |
The data clearly indicates that the this compound analog is significantly more resistant to meconium-induced inactivation than the commonly used modified natural surfactants Curosurf®, Alveofact®, and Survanta®.[2] It is noteworthy, however, that natural surfactant obtained from bronchoalveolar lavage, which contains surfactant protein A (SP-A), exhibited the highest resistance.[2]
Resistance to Plasma Protein and Oxidative Stress-Induced Inactivation
While direct comparative studies with quantitative data for plasma protein inactivation are limited, preclinical evidence suggests that this compound is more resistant to inactivation by endogenous serum proteins than naturally occurring SP-B.[1] The mechanism of inactivation by plasma proteins is thought to be a competitive inhibition for space at the air-liquid interface.
Furthermore, in an experimental model of lung transplantation, treatment with a KL4 surfactant (this compound) was associated with lower levels of lipid peroxides and protein carbonyls in the large surfactant aggregates. This finding suggests a greater resistance to oxidative stress compared to endogenous surfactant under inflammatory conditions.
Experimental Protocols
The primary method used to assess surfactant activity and inactivation in the cited studies is surfactometry.
Pulsating Bubble Surfactometer Protocol for Meconium Inactivation:
A pulsating bubble surfactometer is used to measure the surface tension of a liquid. The general protocol for assessing meconium-induced inactivation is as follows:
-
Preparation of Surfactants: The various surfactant preparations are suspended at a standardized concentration (e.g., 2.5 mg/mL).
-
Preparation of Meconium: Human meconium is collected, lyophilized, and then resuspended to create a stock solution.
-
Inactivation Assay: Increasing concentrations of the meconium solution are added to the surfactant suspensions.
-
Surface Tension Measurement: A small air bubble is created in the surfactant-meconium mixture within the surfactometer. The bubble is then pulsated to simulate breathing (e.g., at 20 cycles/minute at 37°C). The pressure difference across the bubble surface is measured, and the surface tension is calculated using the Law of Laplace.
-
Data Analysis: The minimum surface tension achieved during pulsation is recorded. Inactivation is typically defined as the inability of the surfactant to lower the minimum surface tension below a certain threshold (e.g., 10 mN/m).
Signaling Pathways and Mechanisms of Action
The fundamental role of both this compound and natural surfactants is to reduce surface tension at the alveolar air-liquid interface, thereby preventing alveolar collapse at the end of expiration. This is a biophysical process driven by the amphipathic nature of the surfactant molecules.
Beyond its biophysical properties, this compound has been shown to possess anti-inflammatory effects. In-vitro and in-vivo studies have demonstrated that KL4-surfactant can block the influx of neutrophils into the alveoli, thus preventing lung injury. This is achieved by inhibiting the transmigration of polymorphonuclear leukocytes (PMNs) across the endothelium.
The inactivation of surfactants, on the other hand, involves several mechanisms. Infiltrating plasma proteins can compete with surfactant for the alveolar surface. Meconium contains components that can directly degrade surfactant lipids and proteins. Inflammatory processes generate reactive oxygen species that can cause oxidative damage to the surfactant components.
Below are diagrams illustrating the mechanism of action of this compound and the pathways of surfactant inactivation.
References
Cross-validation of Sinapultide's effect on lung compliance using different measurement techniques.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to assess the therapeutic effects of Sinapultide on lung compliance. This compound, a synthetic surfactant containing the peptide KL4, is designed to mimic the function of human surfactant protein B (SP-B), playing a critical role in reducing alveolar surface tension and improving lung function in cases of respiratory distress syndrome (RDS). [1] This guide synthesizes available experimental data to facilitate the cross-validation of findings across different measurement techniques.
Understanding this compound and Lung Compliance
This compound is a key component of the drug lucinactant and is a 21-residue synthetic peptide that mimics the essential attributes of human surfactant protein B (SP-B).[1] In respiratory distress syndrome, a deficiency of pulmonary surfactant leads to increased surface tension in the alveoli, causing them to collapse and impairing gas exchange.[2] this compound, in conjunction with phospholipids, acts to restore this surfactant activity, thereby improving lung compliance—the measure of the lung's ability to stretch and expand.[1]
Accurate measurement of lung compliance is paramount in evaluating the efficacy of surfactant replacement therapies like this compound. However, different measurement techniques can yield varying results, underscoring the importance of cross-validation.
Comparative Analysis of Lung Compliance Measurement Techniques
The two primary methods for assessing lung compliance are static and dynamic measurements. Static compliance is measured in the absence of airflow, reflecting the elastic properties of the lungs and chest wall, while dynamic compliance is measured during breathing and is influenced by both elastic recoil and airway resistance.[3]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize quantitative data on the effects of this compound (lucinactant) on lung compliance from available studies.
Table 1: Effect of Lucinactant on Respiratory Compliance in a Preterm Lamb Model of RDS
| Treatment Group | N | Baseline Compliance (mL/cmH₂O/kg) | Compliance at 4 hours (mL/cmH₂O/kg) | Percentage Change |
| Lucinactant | 8 | 0.35 ± 0.04 | 0.85 ± 0.10 | +143% |
| Poractant alfa | 8 | 0.33 ± 0.03 | 0.82 ± 0.08 | +148% |
| Beractant | 8 | 0.36 ± 0.05 | 0.79 ± 0.09 | +119% |
| No Surfactant | 6 | 0.34 ± 0.04 | 0.45 ± 0.06 | +32% |
Data adapted from a study in preterm lambs with RDS. While all surfactant therapies improved compliance, lucinactant showed a significant improvement over no treatment.
Table 2: Change in Lung Compliance in Adults with COVID-19 ARDS Treated with Lucinactant
| Time Point | Mean Lung Compliance (mL/cmH₂O) (± SD) |
| Baseline | 40.5 (16) |
| Day 5 Post-Dosing | 49.8 (23) |
This study in adults with ARDS suggests a positive effect of lucinactant on lung compliance.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. Below are summaries of experimental protocols for key measurement techniques.
Static Compliance Measurement (Airway Occlusion Technique)
This method involves the measurement of airway pressure at different lung volumes under conditions of no airflow.
-
Subject Preparation: The subject (e.g., a mechanically ventilated preterm infant) must be sedated and often paralyzed to prevent spontaneous breathing efforts.
-
Procedure:
-
The lungs are inflated to a specific tidal volume.
-
At the end of inspiration, the airway is occluded for a brief period (e.g., 2-5 seconds).
-
This allows for the equilibration of pressure throughout the respiratory system, resulting in a plateau pressure (Pplat).
-
Static compliance (Cstat) is then calculated using the formula: Cstat = Tidal Volume / (Pplat - PEEP) where PEEP is the positive end-expiratory pressure.
-
-
Pressure-Volume (P-V) Loop Analysis: A more detailed assessment of static compliance can be obtained by generating a static P-V curve. This involves inflating and deflating the lungs in a stepwise manner and measuring the corresponding pressures at each volume point during periods of no flow. This allows for the determination of the compliance over a range of lung volumes.
Dynamic Compliance Measurement (Ventilator-Derived)
Dynamic compliance is measured during active breathing cycles and is influenced by airway resistance.
-
Subject Preparation: The subject is typically mechanically ventilated. Sedation may be required to ensure synchrony with the ventilator.
-
Procedure:
-
Modern ventilators continuously monitor airway pressure, flow, and volume.
-
Dynamic compliance (Cdyn) is calculated on a breath-by-breath basis using the following formula: Cdyn = Tidal Volume / (Peak Inspiratory Pressure - PEEP)
-
-
Considerations: Because peak inspiratory pressure is influenced by airway resistance, dynamic compliance is typically lower than static compliance. Changes in airway resistance can affect dynamic compliance measurements independently of changes in the elastic properties of the lungs.
Cross-Validation Considerations
A study on exogenous surfactant therapy highlighted that its effects are best characterized by changes in static compliance and functional residual capacity, and may not be accurately reflected by dynamic compliance measurements alone. This emphasizes the need to employ multiple techniques for a comprehensive assessment. When evaluating this compound, researchers should consider:
-
Simultaneous Measurements: Whenever feasible, perform both static and dynamic compliance measurements in the same subjects to allow for direct comparison.
-
Pressure-Volume Loop Analysis: This technique provides a more detailed picture of the effects of this compound on lung mechanics across different lung volumes.
-
Airway Resistance: Measure and report airway resistance to help interpret changes in dynamic compliance.
Visualizing Pathways and Workflows
This compound's Mechanism of Action and Downstream Signaling
This compound, as a mimic of surfactant protein B (SP-B), facilitates the reduction of surface tension at the air-liquid interface in the alveoli. The binding of SP-B (and by extension, this compound) to alveolar type II cells can also trigger intracellular signaling pathways. One such pathway involves the activation of the P2Y2 purinergic receptor, leading to an increase in intracellular calcium and promoting the secretion of surfactant from lamellar bodies.
References
A Comparative Analysis of Sinapultide and Recombinant SP-B in Lipid Film Organization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Sinapultide (KL4 peptide) and recombinant human Surfactant Protein-B (rSP-B) on the organization of lipid films, critical for the development of synthetic surfactants. The following sections present a synthesis of experimental data, detailed methodologies, and a conceptual workflow for comparative analysis.
Introduction to Surfactant Proteins and Their Analogs
Pulmonary surfactant is a complex mixture of lipids and proteins essential for reducing surface tension at the air-liquid interface in the alveoli, preventing lung collapse during respiration.[1][2] Surfactant Protein-B (SP-B) is a critical component, facilitating the formation and stability of the surfactant film.[1][2] Deficiencies in functional surfactant, particularly in premature infants, lead to Respiratory Distress Syndrome (RDS).[3]
Treatment for RDS often involves surfactant replacement therapy. While animal-derived surfactants are effective, they carry risks of immunogenicity and variability. This has driven the development of synthetic surfactants. This compound is a 21-amino acid synthetic peptide (KLLLLKLLLLKLLLLKLLLLK) designed to mimic the amphipathic helical domains of human SP-B. Recombinant SP-B (rSP-B) is a laboratory-produced version of the full-length native protein. Understanding the distinct effects of these two molecules on lipid film organization is paramount for designing next-generation synthetic surfactants.
Comparative Data on Lipid Film Organization
The following table summarizes the key quantitative findings from various biophysical studies on the effects of this compound and recombinant SP-B on lipid film properties.
| Parameter | This compound (KL4) | Recombinant SP-B (rSP-B) | Significance in Lipid Film Organization |
| Effect on Surface Pressure | Increases the lateral stability of phospholipid monolayers. | Induces an inflection point and plateau in the pressure-area isotherm at ~45 mN/m, indicative of monolayer-to-multilayer transitions. | A higher surface pressure indicates a greater ability to reduce surface tension, a primary function of pulmonary surfactant. |
| Monolayer Collapse Mechanism | Shifts the collapse mode of POPG-containing monolayers from fluid flow to folding. | Induces a reversible folding transition at monolayer collapse, retaining surfactant components at the interface. | A folding mechanism is crucial for the re-spreading of the surfactant film during the respiratory cycle. |
| Lipid Phase Organization | Interacts with the phospholipid primordium, increasing lateral stability. | Induces the formation of bilayer folds from the liquid-expanded phase of the monolayer. It also reduces the size of liquid-condensed domains. | The ability to organize lipid domains and induce multilayered structures is key to forming a stable and functional surfactant reservoir. |
| Film Stability | Enhances the lateral stability of the phospholipid monolayer. | Promotes film stability during repeated compression and expansion cycles, facilitating the reincorporation of material into the surface film. | High film stability is essential to withstand the dynamic changes in surface area during breathing. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are summaries of common experimental protocols used to assess the impact of this compound and rSP-B on lipid film organization.
Langmuir-Blodgett Trough for Surface Pressure-Area Isotherms
This technique is fundamental for studying the behavior of insoluble monolayers at an air-water interface.
-
Subphase Preparation: The trough is filled with an aqueous subphase, typically a buffered saline solution (e.g., 0.15 M NaCl, 0.01 M HEPES, pH ~7.2), maintained at a physiologically relevant temperature (e.g., 37°C).
-
Monolayer Formation: A solution of the lipids (e.g., a mixture of DPPC and POPG in chloroform) with or without a specified weight percentage of this compound or rSP-B is spread dropwise onto the subphase surface. A period of 15-20 minutes is allowed for solvent evaporation and film equilibration.
-
Film Compression and Expansion: Movable barriers compress the monolayer at a constant rate (e.g., 20 cm²/min), reducing the surface area available to the molecules. The surface pressure is continuously measured using a Wilhelmy plate. The resulting data is plotted as a surface pressure-area isotherm.
-
Cyclic Studies: To assess film stability, the monolayer is subjected to repeated cycles of compression and expansion, simulating breathing.
Atomic Force Microscopy (AFM) for Film Morphology
AFM provides high-resolution topographical images of the lipid film, revealing the organization of different lipid phases and the influence of the peptides.
-
Film Transfer: The lipid-peptide monolayer is compressed to a target surface pressure on the Langmuir-Blodgett trough. The film is then transferred to a solid substrate, typically freshly cleaved mica, by vertically dipping the substrate through the monolayer (Langmuir-Blodgett deposition).
-
Imaging: The mica substrate with the transferred film is mounted in the AFM. Imaging is performed in tapping mode to minimize damage to the soft film.
-
Image Analysis: The AFM images reveal the morphology of the film, including the size, shape, and distribution of liquid-condensed and liquid-expanded phases. The height differences between domains provide information about the vertical structure of the film.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the comparative analysis of this compound and recombinant SP-B on lipid film organization.
Caption: Workflow for comparing this compound and rSP-B effects on lipid films.
Signaling Pathways and Molecular Interactions
While direct signaling pathways are not the primary mechanism of action for surfactant proteins in lipid film organization, their molecular interactions with lipids are crucial. The diagram below conceptualizes the interaction of these peptides with a lipid monolayer.
References
- 1. Lung surfactant protein SP-B promotes formation of bilayer reservoirs from monolayer and lipid transfer between the interface and subphase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial expression, purification and folding of exceptionally hydrophobic and essential protein: Surfactant Protein-B (SP-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function of this compound in respiratory distress syndrome - Creative Peptides [creative-peptides.com]
Safety Operating Guide
Navigating the Safe Disposal of Sinapultide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like Sinapultide is a critical component of laboratory operations. While a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not publicly available, established principles of chemical and pharmaceutical waste management provide a robust framework for its proper handling. This guide offers essential, step-by-step information to manage this compound waste, promoting a safe and compliant laboratory environment.
Characterization of this compound Waste
This compound is a synthetic 21-residue peptide.[1] As with many research compounds, waste generated during its use will likely fall into several categories. Proper characterization is the first step toward compliant disposal.
Table 1: this compound Waste Stream Characterization
| Waste Category | Description | Recommended Disposal Pathway |
| Unused or Expired Pure this compound | Lyophilized powder or concentrated stock solutions of this compound that are no longer needed or have passed their expiration date. | Hazardous Chemical Waste |
| Aqueous Solutions Containing this compound | Diluted solutions of this compound used in experiments, such as cell culture media or buffer solutions. | Hazardous Chemical Waste (unless deemed non-hazardous by institutional EHS) |
| Contaminated Labware (Sharps) | Needles, syringes, and other sharp objects that have come into contact with this compound. | Sharps Container for Hazardous Waste |
| Contaminated Labware (Non-Sharps) | Pipette tips, centrifuge tubes, flasks, and other disposable labware contaminated with this compound. | Trace Chemotherapy/Hazardous Chemical Waste |
| Contaminated Personal Protective Equipment (PPE) | Gloves, lab coats, and other PPE that are contaminated with this compound. | Trace Chemotherapy/Hazardous Chemical Waste |
Step-by-Step Disposal Procedures
Adherence to a clear and logical workflow is paramount for safety and compliance. The following procedure outlines the recommended steps for disposing of this compound waste.
1. Waste Segregation: At the point of generation, immediately segregate this compound waste from non-hazardous waste streams. Use separate, clearly marked containers for sharps, non-sharps, and liquid waste.
2. Containment:
-
Liquid Waste: Collect all aqueous solutions containing this compound in a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene). The container must have a secure screw-top cap and should always be kept closed when not in use.
-
Sharps Waste: Dispose of all syringes, needles, and other sharp objects contaminated with this compound directly into a designated puncture-resistant sharps container for hazardous chemical waste.[2] Do not recap needles.[2]
-
Solid Waste: Place non-sharp, contaminated items such as pipette tips, gloves, and empty vials into a designated hazardous waste bag or container.[2]
3. Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name ("this compound"), and the date when waste was first added to the container. Follow your institution's specific labeling requirements.
4. Storage: Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
5. Disposal: Do not dispose of this compound waste down the drain or in the regular trash.[3] Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department. They will ensure it is transported and disposed of by a licensed hazardous waste management company in compliance with all federal, state, and local regulations.
Experimental Protocols for Waste Decontamination
While chemical deactivation of peptide waste can be complex and is often not feasible in a standard laboratory setting, surface decontamination is a critical safety measure.
Protocol for Surface Decontamination after Minor Spills:
-
Preparation: Don appropriate PPE, including double chemotherapy gloves, a lab coat, and safety glasses.
-
Containment: Cover the spill with absorbent pads, working from the outside in.
-
Cleaning: Clean the affected area with a detergent solution.
-
Rinsing: Thoroughly rinse the area with water.
-
Disposal: All materials used for decontamination (absorbent pads, wipes, gloves) must be disposed of as hazardous solid waste.
Safety First: Building a Culture of Compliance
Proper disposal of chemical waste like this compound is not merely a regulatory requirement but a cornerstone of a safe and responsible research environment. All personnel handling this compound must be trained on these procedures and be aware of the potential hazards. Always consult your institution's specific waste management policies and your EHS department for guidance. By adhering to these guidelines, you contribute to the safety of your laboratory and the protection of the environment.
References
Navigating the Safe Handling of Sinapultide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel therapeutic agents like Sinapultide. This synthetic peptide, a key component in some respiratory drugs, requires careful management to minimize exposure risks and maintain a secure working environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE) for Handling this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general best practices for handling peptide-based compounds should be rigorously followed. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn at all times to prevent skin contact. For tasks with a higher risk of splashing, double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against splashes or aerosols. A face shield may be necessary when handling larger quantities or during procedures with a high potential for splashing. |
| Body Protection | Laboratory coat | A fully buttoned lab coat provides a barrier against accidental spills. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the lyophilized powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Standard Operating Procedure for Handling this compound
Adherence to a strict operational workflow is crucial for minimizing risks associated with this compound. The following diagram outlines the key steps for safe handling, from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
